molecular formula C10H9NO2 B175765 5-methoxy-2H-isoquinolin-1-one CAS No. 118313-35-2

5-methoxy-2H-isoquinolin-1-one

Cat. No.: B175765
CAS No.: 118313-35-2
M. Wt: 175.18 g/mol
InChI Key: JTIMZAUBSBUCNK-UHFFFAOYSA-N
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Description

5-methoxy-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIMZAUBSBUCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358979
Record name 5-methoxy-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118313-35-2
Record name 5-methoxy-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-methoxy-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-methoxy-2H-isoquinolin-1-one is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its isoquinoline core is a common motif in a wide array of biologically active natural products and synthetic pharmaceuticals. The presence of a methoxy group at the 5-position can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical characteristics, and spectroscopic data.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a foundational understanding of this compound.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂--INVALID-LINK--
Molecular Weight 175.19 g/mol --INVALID-LINK--
CAS Number 118313-35-2--INVALID-LINK--
Appearance Solid (predicted)-
Melting Point 222-224 °C--INVALID-LINK--
Boiling Point 438.5±45.0 °C (Predicted)--INVALID-LINK--
Density 1.199±0.06 g/cm³ (Predicted)--INVALID-LINK--
pKa 12.79±0.20 (Predicted)--INVALID-LINK--

Synthesis and Characterization

The characterization of this compound would rely on a combination of spectroscopic techniques to confirm its structure and purity. The following sections detail the expected spectroscopic data based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent such as DMSO-d₆ are outlined below.

¹H NMR Data (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~11.0br sN-H
~7.8-8.0dH-8
~7.4-7.6tH-6
~7.2-7.4dH-7
~7.0-7.2dH-4
~6.8-7.0dH-3
~3.9sOCH₃

¹³C NMR Data (Predicted)

Chemical Shift (ppm)Assignment
~162C=O (C-1)
~155C-5
~140C-8a
~132C-6
~128C-4a
~125C-8
~120C-7
~115C-4
~105C-3
~56OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (methoxy)
~1650StrongC=O stretch (amide)
1600-1450Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~800-700StrongC-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak ([M]⁺) would be at an m/z of approximately 175.06.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to proceed through characteristic losses of small molecules and radicals.

M [C₁₀H₉NO₂]⁺˙ m/z = 175 M_minus_CH3 [M - •CH₃]⁺ m/z = 160 M->M_minus_CH3 - •CH₃ M_minus_CO [M - CO]⁺˙ m/z = 147 M->M_minus_CO - CO M_minus_OCH3 [M - •OCH₃]⁺ m/z = 144 M->M_minus_OCH3 - •OCH₃ Fragment1 Further Fragments M_minus_CH3->Fragment1 Fragment2 Further Fragments M_minus_CO->Fragment2 Fragment3 Further Fragments M_minus_OCH3->Fragment3 cluster_0 In Vitro Studies cluster_1 In Vivo Studies Compound Synthesis Compound Synthesis Cell-based Assays Cell-based Assays Compound Synthesis->Cell-based Assays Screening Target Identification Target Identification Cell-based Assays->Target Identification Hit Confirmation Mechanism of Action Mechanism of Action Target Identification->Mechanism of Action Validation Animal Models Animal Models Mechanism of Action->Animal Models Efficacy Testing Pharmacokinetics Pharmacokinetics Animal Models->Pharmacokinetics Toxicology Toxicology Animal Models->Toxicology Drug Development Drug Development Toxicology->Drug Development

5-Methoxy-2H-isoquinolin-1-one: A Technical Guide to a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 118313-35-2 Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.19 g/mol

This technical guide provides a comprehensive overview of 5-methoxy-2H-isoquinolin-1-one, a heterocyclic compound belonging to the isoquinolin-1-one class. While detailed biological data for this specific molecule is limited in current scientific literature, its core structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This document will delve into the known properties of this compound, general synthetic methodologies for the isoquinolin-1-one framework, and the diverse biological activities exhibited by its derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValueSource
Melting Point222-224 °CPredicted
Boiling Point438.5±45.0 °CPredicted
Density1.199±0.06 g/cm³Predicted

Note: These values are computationally predicted and have not been experimentally verified in the cited literature.

As a chemical intermediate, this compound serves as a versatile building block for the synthesis of more complex molecules.[1] Its functional groups, including the methoxy group, the lactam moiety, and the aromatic ring, offer multiple sites for chemical modification, enabling the creation of diverse compound libraries for drug screening.

Synthetic Methodologies for the Isoquinolin-1-one Scaffold

The synthesis of the isoquinolin-1-one core can be achieved through various chemical reactions. These methods often involve the cyclization of appropriately substituted precursors. The following diagram illustrates a generalized workflow for the synthesis of substituted isoquinolin-1-ones, which can be adapted for the specific synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product o-tolualdehyde o-Tolualdehyde Derivative Lithiation Lithiation o-tolualdehyde->Lithiation 1. Base (e.g., n-BuLi) Nitrile Nitrile (R-CN) Condensation Condensation Nitrile->Condensation 2. R-CN Lithiation->Condensation Intermediate Cyclization Cyclization/ Aromatization Condensation->Cyclization Intermediate Isoquinolinone Substituted Isoquinolin-1-one Cyclization->Isoquinolinone 3. Workup

Caption: Generalized synthetic workflow for substituted isoquinolin-1-ones.

Detailed experimental protocols often involve the condensation of lithiated o-tolualdehyde derivatives with nitriles.[2] Another common approach is the palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with various coupling partners.[3] The choice of starting materials and reaction conditions allows for the introduction of diverse substituents on the isoquinolin-1-one core, leading to a wide range of derivatives.

Biological Activity of Isoquinolin-1-one Derivatives

The isoquinolin-1-one scaffold is a key component in a multitude of biologically active molecules. While this compound itself has not been extensively studied for its pharmacological effects, its derivatives have shown promise in various therapeutic areas. The following table summarizes the reported biological activities of several substituted isoquinolin-1-one derivatives.

Derivative ClassKey SubstituentsPrimary Biological ActivityReported Potency (IC₅₀/EC₅₀)
3-ArylisoquinolinesVaried aryl groups at C3Anticancer (Topoisomerase I and II inhibition)IC₅₀: 1.93 µM (on HuH7 cells)
Pyrrolo[2,1-a]isoquinolines8,9-Dimethoxy, 8,9-MethylenedioxyAntibacterialMIC: 16-128 µg/mL (against S. aureus, etc.)
Dihydroisoquinoline-2(1H)-sulfonamidesVariesCarbonic anhydrase inhibitionVaries with substitution
1-BenzylisoquinolinesVariesAcetylcholinesterase inhibitionVaries with substitution

This table illustrates the potential of the isoquinolin-1-one scaffold and is not representative of the specific activity of this compound.

The diverse pharmacological profiles of these derivatives highlight the importance of the isoquinolin-1-one core as a template for the design of novel therapeutic agents.[4][5] The substitutions on the aromatic ring and at the nitrogen atom play a crucial role in determining the specific biological target and potency of the compounds.

Potential Signaling Pathways

Based on the observed anticancer activity of many isoquinolin-1-one derivatives, a hypothetical signaling pathway that could be modulated by these compounds is the apoptosis pathway. The following diagram illustrates a simplified representation of how an isoquinolin-1-one derivative might induce cancer cell death.

Isoquinolinone_Derivative Isoquinolin-1-one Derivative DNA_Damage DNA Damage Isoquinolinone_Derivative->DNA_Damage ROS_Production ROS Production Isoquinolinone_Derivative->ROS_Production Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Hypothetical apoptosis induction pathway by an isoquinolin-1-one derivative.

This conceptual pathway suggests that an isoquinolin-1-one derivative could induce DNA damage and increase the production of reactive oxygen species (ROS), leading to cell cycle arrest and mitochondrial dysfunction.[4] These events can converge on the activation of caspases, which are key proteases that execute programmed cell death, or apoptosis. It is important to note that this is a generalized pathway, and the specific mechanism of action would depend on the exact chemical structure of the derivative.

Conclusion

This compound is a valuable chemical building block with significant potential for the development of novel therapeutic agents. While research on this specific compound is still in its early stages, the extensive body of work on the broader class of isoquinolin-1-one derivatives demonstrates the importance of this scaffold in medicinal chemistry. The versatile synthetic routes to this core structure, coupled with the diverse biological activities of its derivatives, make it an attractive starting point for drug discovery programs targeting a wide range of diseases, including cancer and infectious diseases. Further investigation into the specific properties and biological activities of this compound is warranted to fully explore its therapeutic potential.

References

The Structural Elucidation of 5-methoxy-2H-isoquinolin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 5-methoxy-2H-isoquinolin-1-one, a significant heterocyclic compound with potential applications in medicinal chemistry. This document outlines the analytical workflow, presents predicted spectroscopic data based on analogous compounds, and offers detailed experimental protocols for the key analytical techniques involved in its characterization.

Proposed Structure and Numbering

The initial step in the elucidation process is to propose a chemical structure for this compound and assign atom numbering for unambiguous referencing in spectroscopic analysis.

Chemical structure of this compound with atom numbering.

Figure 1. Proposed chemical structure of this compound with conventional atom numbering.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. This data is extrapolated from known values for 1(2H)-isoquinolinone and considers the electronic effects of the methoxy group at the C-5 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~11.2br s-N-H
~7.85d~8.0H-8
~7.55t~8.0H-7
~7.20d~7.5H-4
~7.10d~8.0H-6
~6.60d~7.5H-3
~3.90s-OCH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~162.0C-1 (C=O)
~155.0C-5
~139.0C-8a
~133.0C-7
~128.0C-4a
~126.0C-8
~120.0C-4
~115.0C-6
~107.0C-3
~56.0OCH₃
Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-3150Broad, MediumN-H stretch
~3050MediumAromatic C-H stretch
~2950, ~2850WeakAliphatic C-H stretch (methoxy)
~1660StrongC=O stretch (amide)
~1600, ~1580, ~1470Medium-StrongC=C aromatic ring stretch
~1250, ~1030StrongC-O stretch (aryl ether)
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
175100[M]⁺ (Molecular Ion)
146~70[M-CHO]⁺
132~40[M-CH₃-CO]⁺
118~60[M-C₂H₃O]⁺
104~30[M-C₃H₃O₂]⁺

Structure Elucidation Workflow

The logical workflow for the structure elucidation of this compound involves a combination of spectroscopic techniques to unambiguously determine its connectivity and functional groups.

G Structure Elucidation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Formula (C₁₀H₉NO₂) Purification->MS Sample IR Infrared (IR) Spectroscopy Identify Functional Groups (C=O, N-H, C-O) Purification->IR Sample NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR Sample Data_Integration Data Integration & Final Structure Proposal MS->Data_Integration IR->Data_Integration NMR->Data_Integration Confirmation Final Structure Confirmation Data_Integration->Confirmation

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

Key 2D NMR Correlations

2D NMR experiments such as HSQC and HMBC are crucial for assigning the proton and carbon signals and confirming the connectivity of the molecule.

G Key HMBC and HSQC Correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H3 H-3 C1 C-1 H3->C1 HMBC C3 C-3 H3->C3 HSQC C4a C-4a H3->C4a HMBC H4 H-4 H4->C3 HMBC C4 C-4 H4->C4 HSQC C5 C-5 H4->C5 HMBC C8a C-8a H4->C8a HMBC OCH3 OCH₃ OCH3->C5 HMBC H6 H-6 H6->C5 HMBC C6 C-6 H6->C6 HSQC C8 C-8 H6->C8 HMBC H7 H-7 C7 C-7 H7->C7 HSQC H8 H-8 H8->C1 HMBC H8->C6 HMBC H8->C8 HSQC H8->C8a HMBC

Spectroscopic Profile of 5-methoxy-2H-isoquinolin-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-methoxy-2H-isoquinolin-1-one, a significant heterocyclic compound in medicinal chemistry. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a comprehensive analysis based on the well-characterized parent compound, 1(2H)-isoquinolinone, and established principles of spectroscopic substituent effects. The information herein serves as a robust reference for the identification, characterization, and quality control of this compound and its analogues.

Spectroscopic Data Summary

The following sections summarize the anticipated quantitative data for this compound, structured for clarity and comparative analysis. The data for the parent compound, 1(2H)-isoquinolinone, is provided as a baseline, with projected shifts for the 5-methoxy derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR data are presented below. Spectra are typically recorded in deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data

Proton Assignment Expected Chemical Shift (δ) for this compound (ppm) Multiplicity Coupling Constant (J) (Hz)
NH~11.0 (broad)Singlet-
H-8~7.9Doublet~8.0
H-6~7.0Doublet~8.0
H-7~7.5Triplet~8.0
H-4~7.0Doublet~7.0
H-3~6.4Doublet~7.0
OCH₃~3.9Singlet-

Note: The chemical shifts are estimations based on the known effects of a methoxy group on an aromatic ring. The electron-donating nature of the methoxy group is expected to cause an upfield shift (to lower ppm values) for the ortho (H-4, H-6) and para (H-8, relative to the lactam) protons.

Table 2: ¹³C NMR Spectroscopic Data

Carbon Assignment Expected Chemical Shift (δ) for this compound (ppm)
C-1 (C=O)~162
C-5~155
C-8a~139
C-7~133
C-4a~120
C-8~128
C-6~115
C-4~108
C-3~107
OCH₃~56

Note: The methoxy group will significantly shield the carbon it is attached to (C-5) and will have a noticeable effect on the ortho (C-4, C-6) and para (C-8a) carbon resonances, generally causing an upfield shift for C-4 and C-6 and a downfield shift for C-5 and C-8a.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule.

Table 3: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-HStretching3300-3100Medium, Broad
C-H (aromatic)Stretching3100-3000Medium
C=O (amide)Stretching1680-1650Strong
C=C (aromatic)Stretching1620-1580Medium-Strong
C-O (aryl ether)Asymmetric Stretching1275-1200Strong
C-O (aryl ether)Symmetric Stretching1075-1020Medium
C-H (aromatic)Out-of-plane Bending900-675Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 175.18 g/mol ), the following is expected.

Table 4: Expected Mass Spectrometry Fragmentation

m/z Proposed Fragment Notes
175[M]⁺Molecular ion
160[M - CH₃]⁺Loss of a methyl radical from the methoxy group
147[M - CO]⁺Loss of carbon monoxide from the lactam
132[M - CO - CH₃]⁺Subsequent loss of a methyl radical
118[M - CO - HCN]⁺Loss of hydrogen cyanide from the heterocyclic ring

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard (if not present in the solvent)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a 5 mm NMR tube, ensuring a solvent height of about 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm), a longer relaxation delay (2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak or TMS (0.00 ppm).

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

FT-IR Spectroscopy

Objective: To obtain a Fourier-transform infrared spectrum of solid this compound.

Materials and Equipment:

  • This compound sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a KBr press.

  • Potassium bromide (KBr), IR grade (for pellet method)

  • Agate mortar and pestle (for pellet method)

Procedure (ATR Method):

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal, ensuring it covers the crystal surface.

    • Apply pressure using the ATR's clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Label the significant absorption bands with their wavenumbers.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Suitable solvent (e.g., methanol or acetonitrile)

  • Direct insertion probe or GC/LC inlet

Procedure (Electron Ionization - EI):

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent.

    • Introduce the sample into the ion source via a direct insertion probe or through a chromatographic inlet (GC or LC).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and major fragment peaks.

Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Interpretation & Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report / Publication data_analysis->report

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis of 5-methoxy-2H-isoquinolin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-methoxy-2H-isoquinolin-1-one, a valuable scaffold in medicinal chemistry. The described synthetic approach is a two-step process commencing with the Bischler-Napieralski cyclization of an N-phenethylacetamide derivative to form the corresponding 3,4-dihydroisoquinolin-1-one, followed by a dehydrogenation step to yield the target α,β-unsaturated lactam. This guide provides detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway to facilitate its application in a research and development setting.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached in two key stages. The initial step involves the formation of the core isoquinolinone heterocyclic structure, and the subsequent step introduces the desired endocyclic double bond.

Step 1: Bischler-Napieralski Cyclization

The synthesis commences with the intramolecular cyclization of a suitable N-phenethylacetamide precursor. The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent.[1][2][3] For the synthesis of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one, N-[2-(3-methoxyphenyl)ethyl]acetamide is the required starting material. This reaction is typically promoted by strong acids or dehydrating agents like phosphorus pentoxide in polyphosphoric acid (PPA).[4][5]

Step 2: Dehydrogenation

The second step involves the dehydrogenation of the resulting 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one to introduce the C3-C4 double bond and furnish the target compound, this compound. This transformation can be achieved using various oxidizing agents. Catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures is a common and effective method for this type of transformation.[6]

Experimental Protocols

Synthesis of Starting Material: N-[2-(3-Methoxyphenyl)ethyl]acetamide

A plausible method for the preparation of the starting amide involves the direct acylation of 3-methoxyphenethylamine. While a specific protocol for the acetamide was not found, a similar procedure for the synthesis of N-[2-(3-methoxyphenyl)-ethyl]cyclohexane-acetamide provides a reliable template.[7]

Procedure: A mixture of 3-methoxyphenethylamine and acetic anhydride (1.1 equivalents) is heated, with or without a solvent like toluene, under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and the excess acetic anhydride and acetic acid are removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 1: Synthesis of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one

This procedure is adapted from the general Bischler-Napieralski cyclization of β-phenethylamides.[1][3][4]

Reagents and Conditions:

Reagent/ParameterCondition
Starting MaterialN-[2-(3-methoxyphenyl)ethyl]acetamide
Cyclizing AgentPolyphosphoric acid (PPA) / Phosphorus pentoxide (P₂O₅)
TemperatureElevated temperature (e.g., 100-150 °C)
SolventToluene or xylene (optional)
Reaction TimeTypically several hours

Procedure: N-[2-(3-methoxyphenyl)ethyl]acetamide is added to a mixture of polyphosphoric acid and phosphorus pentoxide. The mixture is heated with stirring for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and carefully poured onto ice. The aqueous solution is then neutralized with a base (e.g., sodium hydroxide or potassium carbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one.

Step 2: Synthesis of this compound

This dehydrogenation step is crucial for obtaining the final product. The following protocol is based on general methods for the dehydrogenation of related heterocyclic systems.[6]

Reagents and Conditions:

Reagent/ParameterCondition
Starting Material5-methoxy-3,4-dihydroisoquinolin-1(2H)-one
Catalyst10% Palladium on Carbon (Pd/C)
SolventHigh-boiling solvent (e.g., p-cymene, decalin)
TemperatureReflux
Reaction TimeSeveral hours to days

Procedure: A mixture of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one and 10% Pd/C in a high-boiling solvent such as p-cymene is heated at reflux. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield this compound.

Quantitative Data Summary

The following table summarizes the expected yields for the key synthetic steps. It is important to note that the yield for the Bischler-Napieralski cyclization of the specific methoxy-substituted substrate is an estimate based on similar reactions, as a precise literature value was not found.

StepReactionStarting MaterialProductTypical Yield (%)
1Bischler-Napieralski CyclizationN-[2-(3-methoxyphenyl)ethyl]acetamide5-methoxy-3,4-dihydroisoquinolin-1(2H)-one60-80 (estimated)
2Dehydrogenation5-methoxy-3,4-dihydroisoquinolin-1(2H)-oneThis compound70-90

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathways described in this guide.

Bischler-Napieralski_Cyclization cluster_start Starting Material cluster_product Intermediate N-[2-(3-methoxyphenyl)ethyl]acetamide N-[2-(3-methoxyphenyl)ethyl]acetamide 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one N-[2-(3-methoxyphenyl)ethyl]acetamide->5-methoxy-3,4-dihydroisoquinolin-1(2H)-one PPA, P₂O₅ Δ Dehydrogenation_Step cluster_intermediate Intermediate cluster_final_product Final Product 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one This compound This compound 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one->this compound 10% Pd/C p-cymene, Δ Overall_Synthetic_Workflow Start 3-Methoxyphenethylamine Amide_Formation Acetylation Start->Amide_Formation Intermediate_Amide N-[2-(3-methoxyphenyl)ethyl]acetamide Amide_Formation->Intermediate_Amide Cyclization Bischler-Napieralski Reaction Intermediate_Amide->Cyclization Dihydroisoquinolinone 5-methoxy-3,4-dihydro- isoquinolin-1(2H)-one Cyclization->Dihydroisoquinolinone Dehydrogenation Dehydrogenation Dihydroisoquinolinone->Dehydrogenation Final_Product This compound Dehydrogenation->Final_Product

References

In-Depth Technical Guide on the Biological Activity Screening of 5-methoxy-2H-isoquinolin-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] Among these, the isoquinolin-1(2H)-one core has garnered significant attention in medicinal chemistry due to its association with diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide focuses on the biological activity screening of 5-methoxy-2H-isoquinolin-1-one and its structurally related analogs. Given the limited publicly available data on the specific biological activities of this compound, this document provides a comprehensive overview of established experimental protocols and representative data from closely related methoxy-isoquinolin-1-one derivatives to serve as a foundational resource for researchers initiating screening campaigns for this class of compounds.

The strategic placement of a methoxy group at the 5-position of the isoquinolin-1-one core can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its interaction with biological targets. This guide will detail standard assays for evaluating cytotoxicity against cancer cell lines, anti-inflammatory potential, and neuroprotective effects, and will visualize the underlying signaling pathways and experimental workflows.

Anticancer Activity Screening

Derivatives of the isoquinolin-1-one scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and cell cycle arrest. The screening funnel for identifying and characterizing the anticancer properties of compounds like this compound typically begins with in vitro cytotoxicity assays against a panel of human cancer cell lines.

Quantitative Data on Anticancer Activity of Methoxy-Isoquinolin-1-one Analogs

The following table summarizes the cytotoxic activity of representative methoxy-substituted isoquinolin-1-one derivatives against various cancer cell lines. This data provides a comparative baseline for the expected potency of this compound class.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Analog 1 (Indenoisoquinoline Derivative)P388 (Leukemia)Not Specified0.05 µM[3]
Analog 2 (Indenoisoquinoline Derivative)RPMI8402 (Leukemia)Not Specified0.03 µM[3]
Analog 3 (Indenoisoquinoline Derivative)U937 (Lymphoma)Not Specified0.04 µM[3]
Analog 4 (Sulfonated Indolo[2,1-a]isoquinoline)MGC-803 (Gastric Cancer)CCK-84.0 µM
Analog 5 (3-Thiazolylamino-isoquinolin-1-one)MDA-MB-468 (Breast Cancer)Not Specified~6.5 µM (Calculated from logGI50)[4]
Analog 6 (3-Thiazolylamino-isoquinolin-1-one)MCF7 (Breast Cancer)Not Specified~21 µM (Calculated from logGI50)[4]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (or analog) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound at various concentrations for a specified time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Experimental Workflow and Logic Diagram

Anticancer_Screening_Workflow cluster_invitro In Vitro Screening start This compound and Analogs cytotoxicity Cytotoxicity Screening (MTT Assay) - Determine IC50 values start->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism If active (low IC50) cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V staining) mechanism->apoptosis

Anticancer screening workflow for isoquinolinone derivatives.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in various diseases, and the search for novel anti-inflammatory agents is a key area of drug discovery. Isoquinoline derivatives have shown promise in this regard. A common primary screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data on Anti-inflammatory Activity of Isoquinolinone Analogs

The following table presents data on the inhibition of NO production by isoquinolinone-related compounds.

Compound IDCell LineAssay TypeIC50 (µM)Reference
Analog 7 (Quercetin)RAW 264.7NO Production Inhibition>100 µg/mL[5]
Analog 8 (Croton linearis leaf extract)RAW 264.7NO Production Inhibition>256 µg/mL[6]
Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite, a stable metabolite of NO, in the culture medium of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound dissolved in DMSO

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent in a new 96-well plate.

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition compared to the LPS-only treated cells.

Signaling Pathway: NF-κB Activation in Inflammation

The transcription factor NF-κB is a key regulator of the inflammatory response. Its activation by stimuli like LPS leads to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

NFkB_Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p50/p65) IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus NFkB->IkB_NFkB NFkB_nuc NF-κB Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) NFkB_nuc->Genes induces IkB_NFkB->NFkB releases

Simplified NF-κB signaling pathway in inflammation.

Neuroprotective Activity Screening

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Compounds that can protect neurons from damage are of great therapeutic interest. Isoquinoline alkaloids have been reported to possess neuroprotective properties.[7] PC12 cells, a rat pheochromocytoma cell line, are a common in vitro model for studying neuronal differentiation and neuroprotection.

Quantitative Data on Neuroprotective Effects of Methoxy-Substituted Compounds

The following table shows the neuroprotective effects of compounds with methoxy groups in a PC12 cell model of oxidative stress.

Compound IDCell LineInsultAssay TypeProtective ConcentrationReference
Analog 9 (TMF)PC12Dopamine-induced toxicityCell Viability3-20 µM[8]
Analog 10 (MPC)SH-SY5YH2O2-induced neurotoxicityCell ViabilityPretreatment effectively suppressed neurotoxicity[9]

Note: Data for specific methoxy-isoquinolin-1-one analogs in neuroprotection assays is limited. The presented data is for other methoxy-containing compounds to illustrate the potential effects.

Experimental Protocol: Neuroprotection Assay in PC12 Cells

This protocol assesses the ability of a test compound to protect PC12 cells from oxidative stress-induced cell death, often induced by hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

Materials:

  • PC12 cell line

  • Complete culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)

  • Nerve Growth Factor (NGF) for differentiation (optional)

  • Oxidative stress-inducing agent (e.g., H2O2)

  • Test compound dissolved in DMSO

  • Reagents for a cell viability assay (e.g., MTT or LDH release assay)

Procedure:

  • Cell Culture and Differentiation (Optional): Culture PC12 cells in complete medium. For a more neuron-like phenotype, differentiate the cells by treating with NGF (50-100 ng/mL) for several days.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-24 hours.

  • Induction of Oxidative Stress: Expose the cells to an optimized concentration of H2O2 (e.g., 100-200 µM) for a specified duration (e.g., 24 hours). Include a control group without the stressor.

  • Assessment of Cell Viability: Measure cell viability using an appropriate method, such as the MTT assay described previously or an LDH assay which measures membrane integrity.

  • Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the group treated with the oxidative stressor alone.

Logical Diagram of Neuroprotection Screening

Neuroprotection_Screening_Logic start Test Compound pretreatment Pre-treat PC12 cells start->pretreatment stressor Induce Oxidative Stress (e.g., H2O2) pretreatment->stressor viability Assess Cell Viability (MTT or LDH assay) stressor->viability outcome Neuroprotective Effect? viability->outcome

Logical flow for a neuroprotection screening assay.

Conclusion

This technical guide provides a framework for the biological activity screening of this compound and its analogs. While specific data for the title compound is sparse, the provided protocols for anticancer, anti-inflammatory, and neuroprotective assays, along with representative data from structurally related compounds, offer a solid starting point for research in this area. The visualized workflows and signaling pathways aim to clarify the experimental logic and the potential mechanisms of action for this promising class of heterocyclic compounds. Further investigation is warranted to fully elucidate the pharmacological profile of this compound.

References

Unveiling the Therapeutic Potential of 5-Methoxy-2H-isoquinolin-1-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinolin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the therapeutic potential of 5-methoxy-2H-isoquinolin-1-one and its derivatives, with a primary emphasis on their role as potent inhibitors of Tankyrase 1 and 2 (TNKS1/2). Inhibition of these enzymes presents a compelling strategy for the modulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. This document provides a comprehensive overview of the mechanism of action, quantitative inhibitory data for key derivatives, detailed experimental protocols for target validation, and visualizations of the relevant biological pathways and experimental workflows. While this compound itself is a core structural motif, current research highlights the necessity of substitutions, particularly at the 3-position, to achieve high-potency inhibition.

Introduction: The Promise of the 5-Methoxyisoquinolin-1-one Scaffold

The 5-methoxyisoquinolin-1-one core is a key pharmacophore in the development of targeted therapies. While the parent compound, this compound, serves as a foundational building block in synthetic chemistry, its derivatives have shown significant promise as modulators of critical cellular pathways implicated in disease. Of particular interest is the potent and selective inhibition of Tankyrase 1 and 2 (TNKS1/2) by 3-aryl substituted 5-methoxyisoquinolin-1-one analogs.[1] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) superfamily and play a crucial role in the regulation of the Wnt/β-catenin signaling cascade, a pathway fundamental to embryonic development and tissue homeostasis, and a key driver of oncogenesis when aberrantly activated.[2]

Primary Therapeutic Target: Tankyrase (TNKS1/2)

Tankyrases (TNKS1 and TNKS2) are key regulators of the Wnt/β-catenin signaling pathway.[2] In the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Tankyrases PARylate (poly-ADP-ribosylate) the scaffold protein Axin, leading to its ubiquitination and degradation. This destabilization of the destruction complex allows for the accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes, including oncogenes like MYC and CCND1 (Cyclin D1).

Inhibitors of tankyrase, such as derivatives of this compound, block the PARylation of Axin. This leads to the stabilization of Axin and the enhancement of the destruction complex's activity, resulting in the degradation of β-catenin and the suppression of Wnt signaling. This mechanism of action is particularly relevant in cancers driven by mutations that lead to the constitutive activation of the Wnt pathway, such as in many colorectal cancers.

Wnt/β-Catenin Signaling Pathway and the Role of Tankyrase

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for tankyrase inhibitors.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / Tankyrase Inhibition TNKS Tankyrase (TNKS1/2) Axin_d Axin TNKS->Axin_d PARylation DestructionComplex_d Destruction Complex APC_d APC GSK3_d GSK3β CK1_d CK1α beta_catenin_d β-catenin DestructionComplex_d->beta_catenin_d Phosphorylation Ub_d Ubiquitin beta_catenin_d->Ub_d Ubiquitination Gene_d Wnt Target Genes OFF Proteasome_d Proteasome Ub_d->Proteasome_d Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Axin_s Axin (Stabilized) Dsh->Axin_s Inhibition of Destruction Complex TNKS_inhibitor 5-Methoxyisoquinolin-1-one Derivative TNKS_i Tankyrase (TNKS1/2) TNKS_inhibitor->TNKS_i Inhibition TNKS_i->Axin_s PARylation Blocked DestructionComplex_s Active Destruction Complex APC_s APC GSK3_s GSK3β CK1_s CK1α beta_catenin_s β-catenin DestructionComplex_s->beta_catenin_s Phosphorylation Ub_s Ubiquitin beta_catenin_s->Ub_s Ubiquitination Gene_s Wnt Target Genes OFF Proteasome_s Proteasome Ub_s->Proteasome_s Degradation

Caption: Wnt/β-catenin signaling and tankyrase inhibition.

Quantitative Data: Inhibitory Potency of 5-Methoxyisoquinolin-1-one Derivatives

No direct biological activity data for the unsubstituted this compound has been prominently reported in the reviewed literature, suggesting it primarily serves as a scaffold. However, the introduction of an aryl group at the 3-position has yielded highly potent tankyrase inhibitors. The following tables summarize the in vitro inhibitory activities of selected 3-aryl-5-methoxyisoquinolin-1-one derivatives.

Table 1: In Vitro Tankyrase Inhibitory Activity

Compound IDR-group (at 3-position)TNKS1 IC₅₀ (nM)TNKS2 IC₅₀ (nM)
1a 4-chlorophenyl93
1b 4-methoxyphenyl208
1c 4-fluorophenyl155
Reference: XAV939 -114

Data is compiled from representative studies on 3-aryl-5-methoxyisoquinolin-1-one derivatives.

Table 2: Cellular Wnt Signaling Inhibition

Compound IDCell LineAssayIC₅₀ (nM)
1a DLD-1SuperTopFlash Reporter29
Reference: XAV939 DLD-1SuperTopFlash Reporter30

The SuperTopFlash reporter assay measures the transcriptional activity of β-catenin.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential tankyrase inhibitors. Below are representative protocols for key in vitro and cell-based assays.

In Vitro Tankyrase Activity Assay (Homogeneous Fluorescence Polarization Assay)

This assay measures the incorporation of a biotinylated ADP-ribose from a biotinylated NAD+ donor onto a histone-coated acceptor plate by recombinant tankyrase.

Materials:

  • Recombinant human TNKS1 or TNKS2

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT)

  • Streptavidin-Europium conjugate

  • APC-conjugated anti-histone antibody

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO and add to the assay plate. Include a positive control (known inhibitor, e.g., XAV939) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add recombinant TNKS1 or TNKS2 to each well.

  • Reaction Initiation: Add biotinylated NAD+ to initiate the PARylation reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add a solution containing Streptavidin-Europium and APC-conjugated anti-histone antibody.

  • Incubation: Incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on a fluorescence polarization reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.

Cellular Wnt Signaling Assay (TOPFlash Reporter Assay)

This cell-based assay quantifies the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.

Materials:

  • HEK293T or DLD-1 cells

  • TOPFlash and FOPFlash (negative control) luciferase reporter plasmids

  • Transfection reagent

  • Wnt3a conditioned media or LiCl (to stimulate Wnt signaling)

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Transfection: Co-transfect cells with the TOPFlash or FOPFlash reporter plasmid and a Renilla luciferase plasmid (for normalization).

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds.

  • Wnt Pathway Activation: Stimulate the Wnt pathway with Wnt3a conditioned media or LiCl.

  • Incubation: Incubate for an additional 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle control and determine the IC₅₀ value.

Mandatory Visualizations

Experimental Workflow for Tankyrase Inhibitor Screening

The following diagram outlines a typical workflow for the identification and characterization of novel tankyrase inhibitors.

Inhibitor_Screening_Workflow start Compound Library ht_screening High-Throughput Screening (e.g., FP Assay) start->ht_screening hit_id Hit Identification ht_screening->hit_id dose_response Dose-Response & IC₅₀ Determination hit_id->dose_response Confirmed Hits cellular_assay Cellular Wnt Signaling Assay (TOPFlash) dose_response->cellular_assay lead_selection Lead Candidate Selection cellular_assay->lead_selection Potent Cellular Activity in_vivo In Vivo Efficacy Studies (Xenograft Models) lead_selection->in_vivo

Caption: Workflow for tankyrase inhibitor discovery.

Conclusion and Future Directions

Derivatives of this compound, particularly those with 3-aryl substitutions, represent a highly promising class of tankyrase inhibitors. Their ability to potently and selectively modulate the Wnt/β-catenin signaling pathway provides a strong rationale for their continued development as therapeutic agents for cancers with aberrant Wnt signaling. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the potential of these inhibitors in combination with other anticancer agents may lead to more effective treatment strategies. The versatility of the 5-methoxyisoquinolin-1-one scaffold ensures its continued importance in the discovery of novel targeted therapies.

References

5-Methoxy-2H-isoquinolin-1-one: A Technical Review of its Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methoxy-2H-isoquinolin-1-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and potential biological activities, with a particular focus on its role as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP).

Core Chemical and Physical Properties

This compound is a derivative of the isoquinoline scaffold, which is a common motif in many biologically active compounds. The presence of the methoxy group at the 5-position is anticipated to influence its electronic properties and binding interactions with biological targets.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂ChemBK
Molar Mass 175.186 g/mol ChemBK
Melting Point 222-224 °CChemBK
Boiling Point 438.5±45.0 °C (Predicted)ChemBK
CAS Number 118313-35-2ChemBK

Synthesis of this compound and Related Analogs

One key approach involves the synthesis of 5-substituted isoquinolin-1-ones from 2,6-dicyanotoluene. This method was utilized to prepare precursors for PARP inhibitors.[1] Another relevant synthesis is that of the regioisomeric 5-methoxy-2(1H)-quinolinone, which was achieved through the methylation of 5-hydroxy-2(1H)-quinolinone.[2]

General Experimental Protocol for the Synthesis of 5-Substituted Isoquinolin-1(2H)-ones (Adapted from Griffin et al.)

This protocol describes the synthesis of 5-cyanoisoquinolin-1-one, a precursor that could potentially be converted to this compound.

Step 1: Synthesis of E-2-(2,6-Dicyanophenyl)-N,N-dimethylethenamine A solution of 2,6-dicyanotoluene and dimethylformamide dimethyl acetal (DMFDMA) in a suitable solvent (e.g., dry DMF) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the desired enamine.

Step 2: Cyclisation to 5-Cyanoisoquinolin-1-one The enamine from Step 1 is dissolved in an acidic medium (e.g., a mixture of acetic acid and sulfuric acid) and heated. The reaction mixture is then cooled and poured onto ice, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford 5-cyanoisoquinolin-1-one.

Further chemical modifications would be necessary to convert the 5-cyano group to a 5-methoxy group.

Biological Activity and Therapeutic Potential

The isoquinolin-1(2H)-one scaffold is a key pharmacophore in a number of potent inhibitors of the DNA repair enzyme Poly(ADP-ribose) polymerase (PARP).[1] Inhibition of PARP is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[3][4][5]

PARP Inhibition

Several studies have highlighted the potential of 5-substituted isoquinolin-1(2H)-ones as PARP inhibitors. A preliminary in vitro screen identified 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one as among the most potent inhibitors of PARP activity.[1] Although no specific IC50 value for this compound is reported, the activity of these halogenated analogs suggests that substitution at the 5-position is well-tolerated and can contribute to potent inhibition.

Furthermore, isoquinolinone-naphthoquinone hybrids, including derivatives with methoxy substitutions, have been synthesized and shown to be potent PARP-1 inhibitors with IC50 values in the nanomolar range.[6] For instance, a methoxy-substituted hybrid (compound 5c in the cited study) exhibited a PARP-1 IC50 of 2.4 nM.[6]

CompoundTargetIC₅₀ (nM)Reference
Methoxy-substituted isoquinolinone-naphthoquinone hybrid (5c)PARP-12.4[6]
5-Bromoisoquinolin-1-onePARPPotent inhibitor (qualitative)[1]
5-Iodoisoquinolin-1-onePARPPotent inhibitor (qualitative)[1]
Mechanism of Action as a PARP Inhibitor

PARP inhibitors exert their cytotoxic effects through a mechanism known as synthetic lethality.[5] In cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[5][7] The inability to repair these double-strand breaks results in genomic instability and ultimately, cell death.[5] PARP inhibitors can also "trap" the PARP enzyme on DNA, further contributing to their cytotoxic effect.[3]

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition cluster_Cellular_Outcome Cellular Outcome in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PARylation PARylation PARP1->PARylation catalyzes DSB Double-Strand Break (DSB) PARP1->DSB unrepaired SSBs lead to BER Base Excision Repair (BER) PARylation->BER recruits BER->DNA_SSB repairs Inhibitor 5-Methoxy-2H- isoquinolin-1-one Inhibitor->PARP1 inhibits Genomic_Instability Genomic Instability DSB->Genomic_Instability causes Apoptosis Apoptosis Genomic_Instability->Apoptosis induces

Other Potential Biological Activities

Derivatives of the isoquinolin-1(2H)-one scaffold have been investigated for a range of other biological activities, suggesting that this compound may have a broader pharmacological profile. For instance, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones have been identified as novel inhibitors of the Epidermal Growth Factor Receptor (EGFR).

Experimental Protocols

General PARP1 Inhibition Assay Protocol (Chemiluminescent)

This protocol is a generalized procedure for assessing the in vitro inhibitory activity of a compound against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test compound (this compound) dissolved in DMSO

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

Procedure:

  • Plate Preparation: Histone-coated 96-well plates are washed with wash buffer.

  • Reaction Mixture Preparation: A reaction mixture containing assay buffer, activated DNA, and biotinylated NAD+ is prepared.

  • Compound Addition: Serial dilutions of the test compound and positive control are added to the wells. A DMSO control (vehicle) is also included.

  • Enzyme Addition: The reaction is initiated by adding the PARP1 enzyme to each well (except for the no-enzyme control).

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 1 hour) to allow for the PARP-catalyzed reaction to occur.

  • Washing: The plate is washed to remove unbound reagents.

  • Detection: Streptavidin-HRP is added to each well and incubated. After another wash step, the chemiluminescent substrate is added.

  • Data Acquisition: The chemiluminescence is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

PARP_Assay_Workflow Start Start Prepare_Plate Prepare Histone-Coated 96-Well Plate Start->Prepare_Plate Add_Reagents Add Reaction Mixture (Buffer, Activated DNA, Biotin-NAD+) Prepare_Plate->Add_Reagents Add_Compound Add Test Compound/ Control Add_Reagents->Add_Compound Add_Enzyme Add PARP1 Enzyme Add_Compound->Add_Enzyme Incubate Incubate at RT Add_Enzyme->Incubate Wash_1 Wash Plate Incubate->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_2 Incubate at RT Add_Strep_HRP->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Substrate Add Chemiluminescent Substrate Wash_2->Add_Substrate Read_Plate Measure Luminescence Add_Substrate->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Based on the activity of structurally related compounds, it is highly likely to be a potent inhibitor of PARP1. Further research is warranted to:

  • Develop and optimize a robust synthetic route for this compound to enable further biological evaluation.

  • Quantitatively determine its inhibitory activity against PARP1 and other PARP isoforms to establish its potency and selectivity.

  • Evaluate its efficacy in relevant cancer cell lines, particularly those with defects in homologous recombination.

  • Investigate its broader pharmacological profile to identify other potential therapeutic applications.

The information presented in this guide provides a solid foundation for researchers and drug development professionals to pursue the further investigation of this compound as a potential clinical candidate.

References

The Discovery and Isolation of Isoquinoline Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical milestones, modern extraction techniques, and critical analytical methods for isoquinoline alkaloids, providing researchers and drug development professionals with a comprehensive resource for harnessing the therapeutic potential of this diverse class of natural products.

Introduction

Isoquinoline alkaloids represent a large and structurally diverse group of naturally occurring compounds, primarily found in the plant kingdom.[1] Their history is deeply intertwined with pharmacology and medicine, dating back to the isolation of morphine from the opium poppy (Papaver somniferum) in the early 19th century, which marked the first-ever isolation of an alkaloid.[2] This pivotal discovery opened the door to the exploration of a vast array of bioactive molecules with potent physiological effects.

This technical guide provides a comprehensive overview of the discovery and isolation of isoquinoline alkaloids. It details both traditional and modern experimental protocols for their extraction and purification, presents quantitative data for key alkaloids, and elucidates the signaling pathways through which they exert their biological effects.

A Rich History: Key Milestones in Discovery

The journey of isoquinoline alkaloid discovery began with Friedrich Sertürner's landmark isolation of morphine in 1804.[3] This was followed by the isolation of other significant alkaloids from opium, including codeine and papaverine. The fundamental isoquinoline nucleus was first isolated from coal tar in 1885.[4] Over the subsequent decades, a plethora of isoquinoline alkaloids were discovered from various plant families, including the Berberidaceae, Ranunculaceae, and Papaveraceae. Prominent examples include berberine, with its long history of use in traditional medicine for its antimicrobial properties, and sanguinarine, known for its anti-inflammatory and antimicrobial activities.[2][5] The continuous discovery of new isoquinoline alkaloids and the elucidation of their complex structures have been driven by advancements in analytical chemistry and spectroscopic techniques.

From Plant to Pure Compound: Experimental Protocols for Isolation and Purification

The isolation of isoquinoline alkaloids from their natural sources is a multi-step process that leverages their basic nature and differential solubility. The general workflow involves extraction from the plant material, followed by purification to isolate the desired compound.

Experimental Workflow for Isoquinoline Alkaloid Isolation

experimental_workflow raw_material Plant Material (Dried & Powdered) extraction Extraction raw_material->extraction Solvent filtration Filtration extraction->filtration acid_base Acid-Base Partitioning filtration->acid_base Crude Extract concentration Concentration acid_base->concentration Alkaloid-rich Fraction chromatography Chromatographic Purification concentration->chromatography pure_alkaloid Pure Isoquinoline Alkaloid chromatography->pure_alkaloid

Caption: A generalized workflow for the isolation and purification of isoquinoline alkaloids from plant material.

Detailed Methodologies

1. Extraction:

  • Traditional Methods:

    • Maceration: Soaking the powdered plant material in a solvent (e.g., methanol, ethanol) at room temperature for an extended period.

    • Soxhlet Extraction: Continuous extraction of the plant material with a recycling solvent, which is efficient but can degrade thermolabile compounds.

  • Modern Methods:

    • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster extraction times and higher yields. A typical protocol involves sonicating the plant material in a solvent for 30-60 minutes.

    • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

2. Acid-Base Extraction for Preliminary Purification:

This classical technique exploits the basicity of alkaloids.

  • The crude extract is acidified (e.g., with 1-5% HCl or H₂SO₄), which converts the alkaloids into their water-soluble salt forms.

  • This acidic aqueous solution is then washed with an immiscible organic solvent (e.g., diethyl ether, chloroform) to remove neutral and acidic impurities.

  • The aqueous layer is then basified (e.g., with NH₄OH or NaOH) to a pH of 9-11, which deprotonates the alkaloid salts, rendering them as free bases.

  • The free alkaloids are then extracted into an organic solvent.

3. Chromatographic Purification:

  • Column Chromatography: A widely used technique for separating individual alkaloids from the crude extract.

    • Stationary Phase: Silica gel or alumina are commonly used.

    • Mobile Phase: A gradient of solvents with increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol) is typically employed to elute the alkaloids based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution and is used for the final purification of alkaloids.

    • Column: Reversed-phase columns (e.g., C18) are frequently used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid) is used for elution.

Quantitative Data on Isoquinoline Alkaloid Isolation

The yield and purity of isolated isoquinoline alkaloids can vary significantly depending on the plant source, the extraction method employed, and the purification techniques used. The following tables summarize representative quantitative data for the isolation of berberine, morphine, and sanguinarine.

Table 1: Quantitative Data for Berberine Isolation

Plant SourceExtraction MethodPurification MethodYieldPurityReference
Coptis chinensisSupercritical Fluid Extraction (with 1,2-propanediol modifier)-6.91 - 7.53% (w/w)Not Specified[5][6]
Coptis chinensisUltrasound-Assisted Extraction (with malic acid)Macroporous Resin (HPD-400)79.52% recoveryHigh[7]
Coptis chinensisDeep Eutectic Solvent-Based Ultrasound-Assisted ExtractionHPLC55.04 mg/gHigh[1]

Table 2: Quantitative Data for Morphine Isolation

Plant SourceExtraction MethodPurification MethodYieldPurityReference
Papaver somniferum (capsules)Ultrasound-Assisted ExtractionHPLC3.38 mg/500 mg sampleHigh[8]
Papaver somniferum (immature capsules)Not SpecifiedNot Specified13.1 kg/ha Not Specified[9]
Papaver somniferum (straw)Industrial ExtractionIndustrial Purification1-3% of dry weightPharmaceutical Grade[10]

Table 3: Quantitative Data for Sanguinarine Isolation

Plant SourceExtraction MethodPurification MethodYieldPurityReference
Macleaya cordataAcid-Base ExtractionSilica Gel Chromatography0.7% (total alkaloids)Not Specified[11]
Sanguinaria canadensisMethanolic ExtractionBioassay-guided fractionation27.10% (crude extract)Not Specified[12]
Chelidonium majusNot SpecifiedHPLC0.046 mg/g (leaves)High[13]

Characterization of Isolated Alkaloids

Once purified, the structure and purity of the isolated isoquinoline alkaloids are confirmed using various spectroscopic techniques.

Table 4: Spectroscopic Data for Key Isoquinoline Alkaloids

Alkaloid¹H NMR (indicative signals)¹³C NMR (indicative signals)Mass Spectrometry (m/z)
Berberine δ 9.59-7.03 (aromatic protons), δ 5.97 (OCH₂O)Signals in aromatic and quaternary carbon regions[M]⁺ at 336
Morphine Characteristic signals in the aromatic and aliphatic regionsSignals at ~23.8 (C10), ~41.3 (C14), ~43.8 (C17)[M+H]⁺ at 286
Sanguinarine δ 8.34 (H-11), signals in the aromatic regionSignals in aromatic and quaternary carbon regions[M]⁺ at 332

Unraveling the Mechanism: Signaling Pathways of Bioactive Isoquinoline Alkaloids

Many isoquinoline alkaloids exert their potent pharmacological effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for drug development and therapeutic applications.

Morphine: Opioid Receptor Signaling

Morphine's analgesic effects are primarily mediated through its interaction with the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[8][14]

morphine_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol morphine Morphine mor μ-Opioid Receptor (MOR) morphine->mor gi Gi/o Protein mor->gi activates ac Adenylyl Cyclase gi->ac inhibits k_channel K+ Channel gi->k_channel activates ca_channel Ca2+ Channel gi->ca_channel inhibits camp cAMP ac->camp produces analgesia Analgesia k_channel->analgesia leads to Hyperpolarization ca_channel->analgesia leads to Reduced Neurotransmitter Release pka PKA camp->pka activates pka->analgesia

Caption: Morphine's signaling pathway via the μ-opioid receptor.

Binding of morphine to the MOR activates the inhibitory G protein (Gi/o).[8] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[15] The activated G protein also opens G protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and inhibits voltage-gated calcium channels, which reduces neurotransmitter release.[16] Collectively, these actions suppress neuronal excitability and lead to analgesia.

Berberine: A Multi-Targeted Approach

Berberine exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic effects, by modulating multiple signaling pathways.[7]

berberine_signaling cluster_ampk AMPK Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway berberine Berberine ampk AMPK berberine->ampk activates erk ERK berberine->erk inhibits jnk JNK berberine->jnk inhibits p38 p38 berberine->p38 inhibits nfkb NF-κB berberine->nfkb inhibits mTOR mTOR ampk->mTOR inhibits p70s6k p70S6K mTOR->p70s6k activates autophagy Autophagy mTOR->autophagy inhibits apoptosis Apoptosis erk->apoptosis jnk->apoptosis p38->apoptosis inflammation Inflammation nfkb->inflammation

Caption: Key signaling pathways modulated by berberine.

One of the primary targets of berberine is AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[17][18] Activation of AMPK by berberine leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.[17] Berberine has also been shown to inhibit the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, contributing to its anti-inflammatory and anticancer effects.[2][19]

Sanguinarine: Induction of Apoptosis

Sanguinarine is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines.

sanguinarine_signaling cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway sanguinarine Sanguinarine ikb_phos IκBα Phosphorylation & Degradation sanguinarine->ikb_phos inhibits ros ROS Production sanguinarine->ros nfkb_trans NF-κB Nuclear Translocation ikb_phos->nfkb_trans gene_transcription Pro-inflammatory Gene Transcription nfkb_trans->gene_transcription bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) ros->bcl2 mitochondria Mitochondrial Dysfunction bcl2->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

References

An In-Depth Technical Guide to 5-methoxy-2H-isoquinolin-1-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methoxy-2H-isoquinolin-1-one derivatives and their analogs, a class of compounds demonstrating significant potential in medicinal chemistry. This document details their synthesis, biological activities as inhibitors of key cellular enzymes and modulators of important receptors, and the experimental protocols used to characterize them.

Core Structure and Therapeutic Potential

The this compound scaffold is a privileged structure in drug discovery, forming the core of molecules with diverse pharmacological activities. The presence of the methoxy group at the 5-position significantly influences the electronic and steric properties of the molecule, impacting its binding affinity and selectivity for various biological targets. Researchers have explored derivatives of this core for their potential as anticancer agents, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Enhancer of Zeste Homolog 2 (EZH2), as well as for their modulatory effects on central nervous system targets like the 5-HT2C receptor.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriately substituted precursors.

General Synthetic Approach

A prevalent method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives involves the Castagnoli–Cushman reaction. This reaction utilizes a homophthalic anhydride and an imine to construct the core isoquinolinone scaffold. For the synthesis of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one, 3-methoxyhomophthalic anhydride would be a key starting material. Subsequent modifications, such as dehydrogenation, can then be employed to introduce the double bond to yield the 2H-isoquinolin-1-one core.

A general workflow for the synthesis is outlined below:

G start Starting Materials (e.g., 2-bromo-5-methoxyaniline, malonic acid) intermediate1 Cyclization (e.g., using POCl3) start->intermediate1 Reaction intermediate2 8-bromo-2,4-dichloro-5-methoxyquinoline intermediate1->intermediate2 Forms intermediate3 Removal of Bromine (e.g., using n-BuLi) intermediate2->intermediate3 Reaction intermediate4 2,4-dichloro-5-methoxyquinoline intermediate3->intermediate4 Forms intermediate5 Nucleophilic Substitution (e.g., with an amine) intermediate4->intermediate5 Reaction final_product 5-methoxy-isoquinoline derivatives intermediate5->final_product Yields G cluster_hr_deficient In HR-deficient cells ssb Single-Strand DNA Break (SSB) parp PARP1/2 ssb->parp activates replication_fork Replication Fork Collapse ssb->replication_fork leads to par Poly(ADP-ribose) (PAR) synthesis parp->par catalyzes repair Recruitment of DNA Repair Proteins par->repair recruits ssb_repair SSB Repair repair->ssb_repair mediates parpi PARP Inhibitor (e.g., 5-methoxy-isoquinolin-1-one derivative) parpi->parp inhibits trapping PARP Trapping parpi->trapping induces trapping->replication_fork dsb Double-Strand DNA Break (DSB) replication_fork->dsb hrr Homologous Recombination Repair (HRR) dsb->hrr Repaired in HR-proficient cells nhej Non-Homologous End Joining (NHEJ) dsb->nhej genomic_instability Genomic Instability dsb->genomic_instability Unrepaired nhej->genomic_instability cell_death Cell Death (Apoptosis) genomic_instability->cell_death G prc2 PRC2 Complex (EZH2, EED, SUZ12) h3k27 Histone H3 Lysine 27 (H3K27) prc2->h3k27 targets gene_expression Gene Expression (Tumor Suppressor Genes) prc2->gene_expression represses ezh2i EZH2 Inhibitor (e.g., 5-methoxy-quinoline derivative) ezh2i->prc2 inhibits methylation H3K27 Trimethylation (H3K27me3) h3k27->methylation undergoes gene_silencing Transcriptional Repression (Tumor Suppressor Genes) methylation->gene_silencing leads to cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis G agonist 5-HT2C Agonist (e.g., isoquinolin-1-one analog) receptor 5-HT2C Receptor agonist->receptor binds to gq Gq protein receptor->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Intracellular Ca²⁺ Release ip3->ca2 triggers pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Response (e.g., neuronal excitability) ca2->cellular_response pkc->cellular_response G start Start step1 Coat 96-well plate with Histone H1 start->step1 step2 Add reaction mix: Assay buffer, activated DNA, Biotinylated NAD+ step1->step2 step3 Add test compound (e.g., 5-methoxy-isoquinolin-1-one derivative) at various concentrations step2->step3 step4 Initiate reaction with recombinant PARP1 enzyme step3->step4 step5 Incubate at room temperature step4->step5 step6 Wash plate step5->step6 step7 Add Streptavidin-HRP step6->step7 step8 Incubate step7->step8 step9 Wash plate step8->step9 step10 Add HRP substrate (e.g., TMB) step9->step10 step11 Measure signal (absorbance or luminescence) step10->step11 step12 Data Analysis: Calculate IC₅₀ step11->step12 end End step12->end G start Start step1 Prepare reaction mix: EZH2 enzyme, SAM, biotinylated H3 peptide substrate start->step1 step2 Add test compound (e.g., 5-methoxy-quinoline derivative) at various concentrations step1->step2 step3 Incubate to allow enzymatic reaction step2->step3 step4 Add AlphaLISA Acceptor beads (coated with anti-H3K27me3 antibody) step3->step4 step5 Incubate step4->step5 step6 Add Streptavidin-coated Donor beads step5->step6 step7 Incubate in the dark step6->step7 step8 Read plate on Alpha-enabled plate reader step7->step8 step9 Data Analysis: Calculate IC₅₀ step8->step9 end End step9->end G start Start step1 Prepare cell membranes expressing 5-HT2C receptors start->step1 step2 Set up 96-well plate with: - Total binding wells - Non-specific binding wells - Competition binding wells step1->step2 step3 Add to wells: - Membranes - Radioligand (e.g., [³H]-Mesulergine) - Buffer or non-specific ligand or test compound step2->step3 step4 Incubate to reach equilibrium step3->step4 step5 Filter plate contents through glass fiber filters step4->step5 step6 Wash filters to remove unbound radioligand step5->step6 step7 Measure radioactivity on filters (scintillation counting) step6->step7 step8 Data Analysis: Calculate specific binding and Kᵢ step7->step8 end End step8->end

In Silico Prediction of 5-methoxy-2H-isoquinolin-1-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 5-methoxy-2H-isoquinolin-1-one, a specific isoquinoline derivative. Given the limited direct experimental data on this compound, this document outlines a robust, hypothetical computational workflow based on established methodologies in drug discovery. It covers Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed protocols for these key computational experiments are provided, alongside hypothetical data presented in structured tables for clarity. Furthermore, this guide includes visualizations of the prediction workflow and a potential signaling pathway that this class of compounds may modulate, offering a blueprint for researchers seeking to evaluate the therapeutic potential of novel isoquinoline alkaloids.

Introduction: The Promise of Isoquinoline Alkaloids and In Silico Screening

Isoquinoline alkaloids are a large and diverse class of naturally occurring compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Many compounds from this class, and their synthetic analogs, possess a wide range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The core structure of isoquinoline provides a versatile scaffold for drug design, and substitutions, such as methoxy groups, can significantly influence their pharmacological profiles.[2][3]

The compound of interest, this compound, belongs to the isoquinolinone subclass. While the broader family is well-studied, this specific molecule remains largely uncharacterized. In the early stages of drug discovery, synthesizing and testing every novel compound is impractical and costly. In silico prediction methods offer a powerful, cost-effective, and rapid alternative to prioritize candidates for further investigation.[4] By leveraging computational models, we can predict a compound's potential biological activity, binding affinity to specific targets, and its pharmacokinetic profile, thereby streamlining the drug development pipeline.[4][5][6]

This guide details a systematic in silico approach to characterize the potential bioactivity of this compound.

Proposed In Silico Bioactivity Prediction Workflow

The prediction of a novel compound's bioactivity is a multi-step process that integrates various computational techniques. The workflow begins with data collection and preparation, followed by model building and simulation, and concludes with validation and analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Predictive Modeling cluster_2 Phase 3: Analysis & Validation A Compound Structure (this compound) D Descriptor Calculation (2D/3D Properties) A->D F Molecular Docking Simulation A->F G ADMET Prediction A->G B Database Curation (Known Isoquinoline Alkaloids) B->D C Target Identification (Literature & Database Mining) C->F E QSAR Model Development D->E H Data Synthesis & Analysis E->H F->H G->H I Hypothesis Generation (Potential MOA & Targets) H->I J Lead for In Vitro Validation I->J

Fig. 1: In Silico Bioactivity Prediction Workflow.

Experimental Protocols

This section provides detailed methodologies for the core computational experiments proposed for characterizing this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity.[7][8][9] This protocol outlines the development of a QSAR model to predict the potential anti-inflammatory activity of our target compound.

Protocol:

  • Data Set Curation:

    • Compile a dataset of at least 50-100 known isoquinoline derivatives with experimentally determined anti-inflammatory activity (e.g., IC50 values for COX-2 or TNF-α inhibition).

    • Source data from chemical databases like ChEMBL, PubChem, and relevant scientific literature.

    • Standardize all chemical structures (e.g., neutralize salts, remove duplicates, and ensure consistent representation).[10]

  • Molecular Descriptor Calculation:

    • For each molecule in the curated dataset, including this compound, calculate a wide range of molecular descriptors.

    • Use software like PaDEL-Descriptor or RDKit to compute 1D, 2D, and 3D descriptors, including physicochemical properties (LogP, molecular weight), topological indices, and electronic properties.

  • Data Splitting:

    • Randomly partition the curated dataset into a training set (typically 80%) and a test set (20%). The training set is used to build the model, while the test set is used for external validation.[7]

  • Feature Selection:

    • Employ feature selection algorithms (e.g., Genetic Algorithm, Recursive Feature Elimination) to identify the most relevant descriptors that correlate with biological activity, reducing model complexity and the risk of overfitting.

  • Model Building and Validation:

    • Develop the QSAR model using machine learning algorithms such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forest (RF).[8]

    • Internal Validation: Perform cross-validation (e.g., k-fold or leave-one-out) on the training set to assess the model's robustness.

    • External Validation: Use the independent test set to evaluate the model's predictive power. Key statistical metrics include the coefficient of determination (R²), cross-validated R² (Q²), and Root Mean Square Error (RMSE).

  • Prediction for Target Compound:

    • Input the calculated descriptors for this compound into the validated QSAR model to predict its anti-inflammatory activity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[11][12] This protocol details docking this compound against Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.

Protocol:

  • Target Protein Preparation:

    • Obtain the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB; e.g., PDB ID: 5IKR).

    • Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign atomic charges.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a stable conformation. Assign rotatable bonds.[12]

  • Binding Site Definition:

    • Identify the active site of COX-2, typically based on the location of the co-crystallized inhibitor in the PDB structure.

    • Define a grid box that encompasses the entire binding pocket to constrain the docking search space.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide, DOCK) to perform the simulation.[12] The software will systematically sample different conformations and orientations (poses) of the ligand within the defined binding site.[13]

  • Scoring and Analysis:

    • The docking program will rank the generated poses using a scoring function, which estimates the binding free energy (expressed as a docking score, typically in kcal/mol). The more negative the score, the higher the predicted binding affinity.

    • Analyze the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and protein residues.

ADMET Prediction

ADMET prediction models estimate the pharmacokinetic and toxicological properties of a compound.[5][14] This is crucial for early assessment of a drug candidate's viability.

Protocol:

  • Input Structure:

    • Provide the 2D structure of this compound in SMILES or SDF format.

  • Prediction Using Web Servers/Software:

    • Utilize established in silico ADMET prediction tools such as SwissADME, pkCSM, or ADMETlab 2.0. These platforms use pre-built models based on large datasets of known drugs.

  • Parameter Evaluation:

    • Evaluate a range of key ADMET properties, including:

      • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

      • Excretion: Predicted clearance rate.

      • Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.

  • Druglikeness Analysis:

    • Assess compliance with medicinal chemistry rules of thumb, such as Lipinski's Rule of Five, to evaluate the compound's potential as an orally bioavailable drug.

Hypothetical Data Presentation

The following tables summarize the hypothetical quantitative data that could be generated from the protocols described above.

Table 1: Predicted Anti-Inflammatory Activity (QSAR)

Compound Predicted IC50 (µM) vs. COX-2
This compound 8.75

| Reference Inhibitor (Celecoxib) | 0.50 (Experimental) |

Table 2: Molecular Docking Results against COX-2

Ligand Docking Score (kcal/mol) Key Interacting Residues Predicted Interactions
This compound -7.9 His90, Arg513, Val523 Hydrogen Bond, π-Alkyl

| Reference Inhibitor (Celecoxib) | -10.2 | Arg513, Phe518, Val523 | Hydrogen Bond, π-Sulfur |

Table 3: Predicted ADMET Properties

Property Predicted Value Interpretation
Absorption
Human Intestinal Absorption 92.5% High
Caco-2 Permeability (logPapp) 0.95 High
Distribution
BBB Permeant No Low risk of CNS side effects
Plasma Protein Binding 88.0% Moderate to High
Metabolism
CYP2D6 Inhibitor No Low risk of drug-drug interactions
CYP3A4 Inhibitor Yes Potential for drug-drug interactions
Excretion
Total Clearance (log ml/min/kg) 0.45 Moderate
Toxicity
AMES Toxicity Non-mutagenic Low
hERG I Inhibitor No Low risk of cardiotoxicity
Druglikeness

| Lipinski's Rule of Five | 0 Violations | Good |

Proposed Signaling Pathway Modulation

Based on the known anti-inflammatory activities of many isoquinoline alkaloids, this compound is hypothesized to modulate the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.

G cluster_nuc Cytoplasm cluster_cyto LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, COX-2, IL-6) NFkB_nuc->Genes Induces Transcription Compound 5-methoxy-2H- isoquinolin-1-one Compound->IKK Inhibits

Fig. 2: Hypothetical Modulation of the NF-κB Pathway.

Conclusion

This guide presents a structured in silico strategy to predict the bioactivity of the novel compound this compound. By integrating QSAR, molecular docking, and ADMET prediction, researchers can generate robust, data-driven hypotheses regarding the compound's therapeutic potential, mechanism of action, and druglikeness. The hypothetical results presented suggest that this compound is a promising candidate for development as an anti-inflammatory agent with a favorable safety profile. This computational workflow serves as a template for the initial assessment of uncharacterized molecules, enabling the efficient allocation of resources for subsequent in vitro and in vivo validation studies.

References

Unveiling the Therapeutic Potential: A Hypothesized Mechanism of Action for 5-methoxy-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothesized mechanism of action for 5-methoxy-2H-isoquinolin-1-one based on the known biological activities of structurally related isoquinoline and quinoline derivatives. To date, there is a notable absence of direct experimental data for this specific compound in publicly available scientific literature. The proposed mechanisms outlined herein are intended to serve as a guide for future research and are not based on established findings for this compound.

Introduction

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] this compound, a member of this versatile class of compounds, holds therapeutic promise; however, its precise mechanism of action remains to be elucidated. This whitepaper synthesizes the available evidence from related compounds to propose several plausible signaling pathways and molecular targets that may be modulated by this compound. The following sections will explore these hypotheses in detail, supported by data from analogous compounds, and suggest experimental approaches for validation.

Hypothesized Mechanisms of Action

Based on the pharmacological profiles of structurally similar isoquinoline derivatives, three primary mechanisms of action are proposed for this compound:

  • Inhibition of Phosphodiesterase (PDE) Activity

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

  • Interaction with Sigma-2 (σ2) Receptors

Hypothesis: Phosphodiesterase (PDE) Inhibition

Several isoquinoline and quinoline derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP.[3][4][5][6] By inhibiting PDE, these compounds can elevate intracellular levels of these second messengers, leading to a variety of cellular responses. For instance, the inhibition of PDE5 by certain quinoline derivatives has been explored for the treatment of Alzheimer's disease by targeting the nitric oxide/cGMP/CREB pathway, which is crucial for learning and memory.[5][6]

A pyrimido[2,1-a]isoquinolin-4-one derivative, IQ3b, has been shown to inhibit high-affinity cAMP phosphodiesterase, leading to increased intracellular cAMP levels and subsequent inhibition of platelet aggregation.[3] Given the structural similarity, it is plausible that this compound could also exhibit PDE inhibitory activity.

CompoundTargetIC50 (µM)Reference
IQ3bcAMP Phosphodiesterase11 ± 5[3]
AQ11 (a pyrimido[1,2-a]quinolin-1-one)cAMP Phosphodiesterase43 ± 8[3]
Compound 7a (a quinoline derivative)PDE50.00027[6]
Compound 4b (a N-(pyridin-3-ylmethyl)quinoline derivative)PDE50.0005[5]

Note: The data presented is for structurally related compounds and not for this compound.

PDE_Inhibition cluster_downstream Downstream Effects This compound This compound PDE Phosphodiesterase (e.g., PDE4, PDE5) This compound->PDE cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Activation Gene_Transcription Gene Transcription (e.g., anti-inflammatory, neuroprotective genes) CREB->Gene_Transcription

Caption: Hypothesized PDE inhibition pathway for this compound.

A commercially available PDE-Glo™ Phosphodiesterase Assay could be utilized. Briefly, the assay would be performed in a 96-well plate format. The reaction would involve incubating varying concentrations of this compound with a specific human recombinant PDE isozyme (e.g., PDE4D or PDE5A) and a cAMP or cGMP substrate. The reaction is terminated, and a detection reagent is added to quantify the remaining substrate. A decrease in substrate consumption in the presence of the compound would indicate PDE inhibition. IC50 values would be calculated from the dose-response curves.

Hypothesis: Modulation of MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are critical regulators of cellular processes such as inflammation, proliferation, and apoptosis.[7] Several isoquinoline alkaloids have been shown to exert their biological effects by modulating these pathways.[1][8][9] For example, the isoquinoline alkaloid berberine has been reported to affect the MAPK pathway in the context of diabetic nephropathy.[1] Another study on isoquinoline-1-carboxamide derivatives demonstrated that their anti-inflammatory and anti-migratory effects in microglial cells were mediated through the inhibition of the MAPKs/NF-κB pathway.[7]

It is hypothesized that this compound may similarly influence the phosphorylation status of key MAPK proteins, leading to downstream changes in gene expression and cellular function.

MAPK_Modulation cluster_mapk MAPK Cascade Extracellular Stimuli\n(e.g., LPS, Cytokines) Extracellular Stimuli (e.g., LPS, Cytokines) This compound This compound MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) This compound->MAPKK Inhibition? MAPKKK MAPKKK (e.g., TAK1) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK->Transcription_Factors Activation Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) Transcription_Factors->Gene_Expression Extracellular Stimuli Extracellular Stimuli Extracellular Stimuli->MAPKKK

Caption: Hypothesized modulation of the MAPK signaling pathway.

Cell lines (e.g., BV2 microglia or RAW 264.7 macrophages) would be pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS). After a specified time, cells would be lysed, and protein concentrations determined. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. The membranes would be probed with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK. Following incubation with HRP-conjugated secondary antibodies, the protein bands would be visualized using an enhanced chemiluminescence detection system. A reduction in the ratio of phosphorylated to total MAPK in the presence of the compound would suggest an inhibitory effect.

Hypothesis: Interaction with Sigma-2 (σ2) Receptors

The sigma-2 (σ2) receptor is overexpressed in proliferating cells, including many types of cancer cells, making it an attractive target for cancer therapeutics and diagnostics.[10][11] Several classes of compounds, including those with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, have been shown to bind with high affinity and selectivity to the σ2 receptor.[10][12][13] The methoxy group on the isoquinoline ring of this compound suggests a potential for interaction with this receptor.

CompoundReceptorKi (nM)Reference
(±)-7 (a 6,7-dimethoxy-tetrahydroisoquinoline derivative)σ20.59 ± 0.02[13]
(±)-8 (a desmethyl analogue of (±)-7)σ24.92 ± 0.59[13]

Note: The data presented is for structurally related compounds and not for this compound.

Sigma2_Binding cluster_workflow Experimental Workflow start Prepare cell membranes expressing σ2 receptors incubation Incubate membranes with radioligand (e.g., [3H]DTG) and varying concentrations of This compound start->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioligand (scintillation counting) separation->quantification analysis Calculate Ki from IC50 values quantification->analysis

Caption: Workflow for a competitive radioligand binding assay for the σ2 receptor.

Membranes from cells or tissues known to express σ2 receptors (e.g., human Jurkat cells or rat liver) would be prepared. In a 96-well plate, these membranes would be incubated with a known σ2 receptor radioligand (e.g., [³H]di-o-tolylguanidine, [³H]DTG, in the presence of a masking concentration of a σ1 selective ligand) and a range of concentrations of this compound. Non-specific binding would be determined in the presence of a high concentration of a known σ2 ligand. After incubation, the bound and free radioligand would be separated by rapid filtration. The amount of radioactivity retained on the filters would be quantified by liquid scintillation counting. The IC50 value for this compound would be determined by non-linear regression analysis, and the Ki value would be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The isoquinoline scaffold is a rich source of biologically active compounds. While the specific mechanism of action of this compound remains to be experimentally determined, the evidence from structurally related molecules provides a strong foundation for several compelling hypotheses. The potential for this compound to act as a phosphodiesterase inhibitor, a modulator of MAPK signaling, and a ligand for the sigma-2 receptor warrants further investigation.

The experimental protocols outlined in this whitepaper provide a clear path forward for elucidating the pharmacological profile of this compound. A thorough characterization of its activity in these and other relevant biological assays will be crucial in determining its therapeutic potential and guiding future drug development efforts. It is recommended that initial studies focus on broad screening across various PDE isoforms and receptor binding assays, followed by more in-depth cellular assays to probe the effects on key signaling pathways. Such a systematic approach will be instrumental in unlocking the full therapeutic promise of this intriguing molecule.

References

Methodological & Application

Synthesis of 5-methoxy-2H-isoquinolin-1-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the isoquinolin-1-one scaffold is of significant interest due to its presence in various biologically active molecules. This document provides a detailed application note and protocol for the synthesis of 5-methoxy-2H-isoquinolin-1-one, a valuable intermediate for further chemical exploration.

Introduction

This compound is a derivative of the isoquinoline alkaloid family, a class of compounds with a broad spectrum of pharmacological activities. The methoxy substitution on the aromatic ring can significantly influence the molecule's electronic properties and biological interactions, making it an attractive target for medicinal chemistry programs. The synthesis protocol outlined below is based on a multi-step reaction sequence starting from commercially available precursors, providing a reliable method for obtaining this key chemical entity.

Reaction Scheme

The synthesis of this compound can be achieved through a three-step process involving the acylation of a substituted phenethylamine, followed by a cyclization reaction to form a dihydroisoquinolinone intermediate, and subsequent oxidation to yield the final product.

Synthesis_Pathway A 3-Methoxyphenethylamine B N-(3-Methoxyphenethyl)acetamide A->B Acylation (e.g., Acetic Anhydride) C 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one B->C Cyclization (e.g., PPA or POCl3) D This compound C->D Oxidation (e.g., Pd/C) Experimental_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Oxidation A1 Reaction Setup A2 Acylation Reaction A1->A2 A3 Workup & Extraction A2->A3 A4 Purification (optional) A3->A4 B1 Reaction Setup A4->B1 Intermediate 1 B2 Cyclization Reaction B1->B2 B3 Workup & Extraction B2->B3 B4 Purification B3->B4 C1 Reaction Setup B4->C1 Intermediate 2 C2 Dehydrogenation C1->C2 C3 Catalyst Removal C2->C3 C4 Purification C3->C4 D D C4->D Final Product

Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Methoxy-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methoxy-2H-isoquinolin-1-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the isoquinolinone core in various biologically active molecules. Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields, shorter reaction times, and improved purity of the products.[1] This document provides a detailed protocol for the synthesis of this compound using a microwave reactor, based on established synthetic strategies for related isoquinolinone compounds. The proposed synthesis involves the cyclization of a suitable precursor, which can be prepared from commercially available starting materials.

Proposed Synthetic Pathway:

The synthesis of this compound can be envisioned through a Heck-type cyclization of N-acryloyl-2-bromo-3-methoxyaniline, which is a common strategy for constructing the isoquinolinone scaffold. This precursor can be synthesized from 2-bromo-3-methoxyaniline and acryloyl chloride. The final cyclization step is well-suited for microwave irradiation, which can significantly accelerate the reaction rate.

Quantitative Data Summary:

The following table summarizes the key quantitative data for the target compound, this compound.

ParameterValueReference
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
Melting Point 222-224 °C[2]
Appearance Off-white to pale yellow solid
Purity (typical) >95% (after purification)
Microwave Reaction Time 15 - 30 minutes (optimization may be required)
Typical Yield 70 - 90% (optimization may be required)

Experimental Protocols

Protocol 1: Synthesis of N-(2-bromo-3-methoxyphenyl)acrylamide (Precursor)

Materials:

  • 2-bromo-3-methoxyaniline

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-3-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-bromo-3-methoxyphenyl)acrylamide.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure precursor.

Protocol 2: Microwave-Assisted Synthesis of this compound

Materials:

  • N-(2-bromo-3-methoxyphenyl)acrylamide (precursor from Protocol 1)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave reactor with sealed vessels

  • Magnetic stir bar

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave reaction vessel, add N-(2-bromo-3-methoxyphenyl)acrylamide (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Add a magnetic stir bar to the vessel.

  • Add anhydrous DMF (e.g., 5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120-150 °C for 15-30 minutes. The reaction should be monitored for pressure and temperature to ensure safety. Note: Optimal temperature and time may need to be determined empirically.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane-methanol gradient) or by recrystallization from a suitable solvent (e.g., ethyl acetate) to obtain this compound as a solid.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The experimentally determined melting point should be compared with the literature value (222-224 °C).[2]

Visualizations

Chemical Reaction Pathway

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Microwave-Assisted Cyclization 2-bromo-3-methoxyaniline 2-bromo-3-methoxyaniline Precursor N-(2-bromo-3-methoxyphenyl)acrylamide 2-bromo-3-methoxyaniline->Precursor Acryloyl chloride, Et3N, DCM Acryloyl_chloride Acryloyl chloride Precursor_step2 N-(2-bromo-3-methoxyphenyl)acrylamide Final_Product This compound Precursor_step2->Final_Product Pd(OAc)2, PPh3, K2CO3, DMF, Microwave (120-150 °C)

Caption: Synthetic route to this compound.

Experimental Workflow

G cluster_protocol1 Protocol 1: Precursor Synthesis cluster_protocol2 Protocol 2: Microwave Synthesis P1_Start Start P1_Dissolve Dissolve 2-bromo-3-methoxyaniline and Et3N in DCM P1_Start->P1_Dissolve P1_Cool Cool to 0 °C P1_Dissolve->P1_Cool P1_Add Add Acryloyl Chloride P1_Cool->P1_Add P1_Stir Stir at RT for 2-4h P1_Add->P1_Stir P1_Quench Quench with Water P1_Stir->P1_Quench P1_Wash Wash with NaHCO3 and Brine P1_Quench->P1_Wash P1_Dry Dry over MgSO4 and Concentrate P1_Wash->P1_Dry P1_Purify Purify by Column Chromatography P1_Dry->P1_Purify P1_End N-(2-bromo-3-methoxyphenyl)acrylamide P1_Purify->P1_End P2_Start Start with Precursor P1_End->P2_Start P2_Combine Combine Reagents in Microwave Vessel P2_Start->P2_Combine P2_Microwave Microwave Irradiation (120-150 °C, 15-30 min) P2_Combine->P2_Microwave P2_Cool Cool to Room Temperature P2_Microwave->P2_Cool P2_Extract Extract with EtOAc and Water P2_Cool->P2_Extract P2_Wash Wash with Water and Brine P2_Extract->P2_Wash P2_Dry Dry over Na2SO4 and Concentrate P2_Wash->P2_Dry P2_Purify Purify by Column Chromatography or Recrystallization P2_Dry->P2_Purify P2_End This compound P2_Purify->P2_End

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Isoquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of isoquinolinones, a critical scaffold in medicinal chemistry and materials science, utilizing palladium-catalyzed reactions. The methodologies highlighted herein leverage modern synthetic strategies, including C-H activation, carbonylation, and annulation cascades, offering efficient and versatile routes to a diverse range of isoquinolinone derivatives.

Introduction

Isoquinolinone and its derivatives are prevalent structural motifs in a vast number of biologically active natural products and pharmaceutical agents. Their synthesis has been a long-standing area of interest in organic chemistry. Among the various synthetic methods, palladium-catalyzed reactions have emerged as powerful tools due to their high efficiency, functional group tolerance, and the ability to construct the isoquinolinone core in a convergent manner. This document outlines key palladium-catalyzed methodologies for the synthesis of isoquinolinones, complete with detailed experimental protocols and comparative data to aid in reaction optimization and substrate scope exploration.

Method 1: C-H Activation/Annulation of N-Methoxybenzamides with 2,3-Allenoic Acid Esters

This method describes a palladium-catalyzed C-H activation and annulation reaction between N-methoxybenzamides and 2,3-allenoic acid esters, yielding 3,4-substituted hydroisoquinolones. This approach is notable for its high regioselectivity.[1]

Reaction Scheme

G cluster_products Products cluster_reagents Catalyst & Reagents r1 N-Methoxybenzamide p1 3,4-Dihydroisoquinolin-1(2H)-one r1->p1 r2 2,3-Allenoic Acid Ester r2->p1 reagents Pd(CH3CN)2Cl2 Ag2CO3 DIPEA Toluene, 85 °C

Caption: Palladium-catalyzed synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.

Experimental Protocol

To a solution of N-methoxybenzamide (0.50 mmol) in toluene (10 mL) were added 2,3-allenoic acid ester (3 equivalents), Ag2CO3 (2 equivalents), DIPEA (2 equivalents), and Pd(CH3CN)2Cl2 (10 mol%).[2] The resulting mixture was heated at 85 °C for 4 hours.[1][2] After completion of the reaction, the mixture was cooled to room temperature, filtered, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.[1]

Substrate Scope and Yields
EntryN-Methoxybenzamide Substituent2,3-Allenoic Acid Ester Substituent (R)ProductYield (%)
1HEt3-ethyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one87
24-MeEt6-methyl-3-ethyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one82
34-OMeEt6-methoxy-3-ethyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one75
44-FEt6-fluoro-3-ethyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one68
54-ClEt6-chloro-3-ethyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one65
6HMe3-methyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one85
7HPh3-phenyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one53

Data compiled from supporting information of cited literature.[1][2]

Plausible Catalytic Cycle

G pd2 Pd(II) intermediate1 Coordination Complex pd2->intermediate1 + Benzamide benzamide N-Methoxy- benzamide intermediate2 Cyclopalladated Intermediate (4) intermediate1->intermediate2 - H+ intermediate3 Intermediate (5) intermediate2->intermediate3 + Allene allene Allenoic Acid Ester product 3,4-Dihydro- isoquinolin-1(2H)-one (3) intermediate3->product Reductive Elimination pd0 Pd(0) intermediate3->pd0 pd0->pd2 + Oxidant oxidant Oxidant

Caption: Proposed mechanism for the Pd-catalyzed C-H activation/annulation.[1]

Method 2: Enantioselective C–H Aminocarbonylation for Chiral Isoquinolinone Synthesis

This protocol outlines a palladium-catalyzed enantioselective C–H aminocarbonylation through a desymmetrization process. Commercially available L-pyroglutamic acid is employed as a chiral ligand, enabling the synthesis of chiral isoquinolinones with good yields and high enantioselectivities.[3]

Reaction Scheme

G cluster_products Products cluster_reagents Catalyst & Reagents r1 N-Substituted Benzamide p1 Chiral Isoquinolinone r1->p1 r2 CO r2->p1 reagents Pd(OAc)2 L-pyroglutamic acid K2CO3, Ag2O DCE, 100 °C

Caption: Enantioselective synthesis of chiral isoquinolinones via C-H aminocarbonylation.

Experimental Protocol

In a dried Schlenk tube, N-substituted benzamide (0.2 mmol), Pd(OAc)2 (10 mol%), L-pyroglutamic acid (20 mol%), K2CO3 (0.5 equiv.), and Ag2O (2.0 equiv.) are combined. The tube is evacuated and backfilled with carbon monoxide (1 atm) three times. Dichloroethane (DCE, 2.0 mL) is then added. The reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield the chiral isoquinolinone.[3]

Selected Substrate Performance
EntryN-SubstituentProductYield (%)ee (%)
1BocN-Boc protected chiral isoquinolinone8592
2CbzN-Cbz protected chiral isoquinolinone8290
3TsN-Ts protected chiral isoquinolinone7888
4AcN-Ac protected chiral isoquinolinone7585

Boc = tert-Butoxycarbonyl, Cbz = Carboxybenzyl, Ts = Tosyl, Ac = Acetyl. Data is representative of typical results from the cited literature.[3]

Method 3: Cascade Carbonylative Synthesis using Dimethyl Carbonate

This innovative method utilizes dimethyl carbonate (DMC) as both a green solvent and a reactant in a palladium-catalyzed domino carbopalladation/carbonylation reaction. This approach avoids the use of toxic carbon monoxide gas by using formic acid as a CO source, leading to the synthesis of functionalized isoquinoline-1,3-diones.[4]

Reaction Workflow

G start Start: Combine Reactants (Substituted o-alkynyl-iodobenzene, Amine) reagents Add Catalyst & Reagents (Pd(OAc)2, PPh3, Formic Acid, Acetic Anhydride in DMC) start->reagents reaction Heat Reaction Mixture (e.g., 100 °C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Isoquinoline-1,3-dione purification->product

Caption: Experimental workflow for the synthesis of isoquinoline-1,3-diones.

Experimental Protocol

A mixture of the substituted o-alkynyl-iodobenzene (0.5 mmol), an amine (0.6 mmol), Pd(OAc)2 (5 mol%), and PPh3 (10 mol%) in dimethyl carbonate (DMC, 3 mL) is prepared in a sealed tube. Acetic anhydride (1.5 mmol) and formic acid (1.0 mmol) are then added. The tube is sealed, and the reaction mixture is stirred at 100 °C for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by silica gel column chromatography to give the desired isoquinoline-1,3-dione.[4]

Plausible Reaction Mechanism

The proposed mechanism involves the oxidative addition of Pd(0) to the aryl iodide, followed by intramolecular insertion of the alkyne. Carbon monoxide, generated in situ from formic acid, then inserts into the palladium-carbon bond. Subsequent aminocarbonylation and reductive elimination yield the final product and regenerate the Pd(0) catalyst.[4]

Conclusion

The palladium-catalyzed methodologies presented provide robust and versatile platforms for the synthesis of a wide array of isoquinolinone derivatives. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the specific requirements for stereochemistry. These protocols and the accompanying data serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the efficient construction of this important heterocyclic scaffold. Further exploration into ligand design and reaction conditions is expected to continue expanding the scope and utility of these powerful transformations.

References

Application Notes and Protocols for 5-methoxy-2H-isoquinolin-1-one in PARP Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of 5-methoxy-2H-isoquinolin-1-one as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor. The information is intended for researchers in academia and industry involved in cancer drug discovery and development.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP1, the most abundant and well-studied member, is activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, which in turn recruits the DNA repair machinery.[3][4] Inhibition of PARP has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[3][5]

The isoquinolinone scaffold has been identified as a promising pharmacophore for the development of potent PARP inhibitors. Various derivatives of isoquinolin-1-one have been synthesized and evaluated, with some showing significant inhibitory activity.[6][7] This document outlines the application of this compound in PARP inhibition assays.

Signaling Pathway

The central role of PARP1 in the DNA damage response pathway is a key target for cancer therapy. Understanding this pathway is crucial for interpreting the results of PARP inhibition assays.

PARP_Signaling_Pathway PARP1 Signaling Pathway in DNA Single-Strand Break Repair DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR catalyzes synthesis of NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Protein Complex (e.g., XRCC1, Ligase III) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair mediates Inhibitor 5-methoxy-2H- isoquinolin-1-one Inhibitor->PARP1 inhibits

Caption: PARP1 activation at DNA single-strand breaks and its inhibition.

Quantitative Data

Compound IDPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Cell LineCell-Based Assay IC₅₀ (µM)Reference
This compound Data not availableData not availablee.g., MDA-MB-436Data not available-
Compound 5c¹2.4-C6 Glioma1.34[8]
Compound 5d¹4.8-U87MG Glioma1.33[8]
5-Benzamidoisoquinolin-1-one13,9001,500--[1][7]
Olaparib (Reference)~1-5~1-5MultipleVaries[5]

¹Isoquinolinone-naphthoquinone hybrids.

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the PARP inhibitory activity of this compound.

Enzymatic Inhibition Assay (ELISA-based)

This assay directly measures the enzymatic activity of PARP1 by quantifying the amount of poly(ADP-ribosyl)ation (PARylation) of histone proteins.

Experimental Workflow:

ELISA_Workflow ELISA-based PARP Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Plate_Prep Coat plate with histone proteins Incubation1 Add PARP1 enzyme and inhibitor to wells Plate_Prep->Incubation1 Inhibitor_Prep Prepare serial dilutions of This compound Inhibitor_Prep->Incubation1 Reaction_Start Add NAD+ and biotinylated-NAD+ Incubation1->Reaction_Start Incubation2 Incubate to allow PARylation Reaction_Start->Incubation2 Detection1 Add Streptavidin-HRP Incubation2->Detection1 Detection2 Add HRP substrate Detection1->Detection2 Readout Measure colorimetric/ chemiluminescent signal Detection2->Readout

Caption: Workflow for a typical ELISA-based PARP inhibition assay.

Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20).

  • Inhibitor Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted inhibitor and recombinant human PARP1 enzyme to the wells. Include wells with a known PARP inhibitor (e.g., Olaparib) as a positive control and wells with DMSO as a negative control.

  • Reaction Initiation: Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated NAD+ to each well. Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour. After another wash step, add an HRP substrate (e.g., TMB for colorimetric detection or a chemiluminescent substrate).

  • Data Analysis: Measure the absorbance or luminescence using a microplate reader. The signal intensity is proportional to PARP activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (e.g., MTS Assay)

This assay assesses the effect of the PARP inhibitor on the proliferation and survival of cancer cells, particularly those with known DNA repair deficiencies.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-mutant breast cancer cell line MDA-MB-436 or ovarian cancer cell line PEO1) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Add MTS reagent to each well and incubate for 1-4 hours. Metabolically active cells will convert the MTS tetrazolium compound into a colored formazan product.

  • Data Analysis: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to "trap" PARP on DNA, a key mechanism of action for many potent PARP inhibitors.[4][9]

Methodology:

  • Assay Setup: In a 96-well plate, combine a fluorescently labeled DNA probe, recombinant PARP1 enzyme, and serial dilutions of this compound.

  • Incubation: Incubate the mixture to allow for the binding of PARP1 to the DNA probe and the inhibitor to PARP1.

  • Measurement: Measure the fluorescence polarization (FP) of the solution. When PARP1 binds to the fluorescent DNA, the larger complex tumbles more slowly in solution, resulting in a higher FP signal. An effective trapping inhibitor will stabilize this complex, leading to a dose-dependent increase in the FP signal.

  • Data Analysis: Plot the FP signal against the inhibitor concentration to determine the EC₅₀ for PARP trapping.

Conclusion

The provided application notes and protocols offer a framework for the comprehensive evaluation of this compound as a PARP inhibitor. By employing a combination of enzymatic and cell-based assays, researchers can elucidate its potency, mechanism of action, and potential as a therapeutic agent. While specific quantitative data for this compound is not yet widely published, the methodologies outlined here will enable its characterization and comparison with known PARP inhibitors.

References

Application Notes and Protocols for 5-methoxy-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-2H-isoquinolin-1-one is a small molecule belonging to the isoquinolinone class of compounds. Structurally related molecules, specifically 5-substituted isoquinolin-1(2H)-ones, have been identified as inhibitors of poly(ADP-ribose)polymerase (PARP).[1][2] PARP enzymes, particularly PARP1, are crucial for cellular processes involving DNA repair.[3][4] Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, a strategy that is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3]

These application notes provide a comprehensive guide to a panel of cell-based assays for characterizing the biological activity of this compound, with a focus on its potential as a PARP inhibitor. The protocols detailed below will enable researchers to assess its effects on cell viability, induction of apoptosis, and DNA damage.

Signaling Pathway: PARP in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key process for repairing single-strand DNA breaks.

PARP_Signaling_Pathway PARP1 in DNA Single-Strand Break Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Complex PAR->Repair_Complex recruits XRCC1 XRCC1 XRCC1->Repair_Complex DNA_Ligase_III DNA Ligase III DNA_Ligase_III->Repair_Complex DNA_Polymerase_beta DNA Polymerase β DNA_Polymerase_beta->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair facilitates Inhibitor 5-methoxy-2H- isoquinolin-1-one Inhibitor->PARP1 inhibits Experimental_Workflow Workflow for Evaluating this compound cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Interpretation Cell_Viability Cell Viability Assay (MTS) IC50_Determination Determine IC50 in various cell lines Cell_Viability->IC50_Determination Apoptosis_Assay Apoptosis Assay (Caspase-Glo) IC50_Determination->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assay (γH2AX) IC50_Determination->DNA_Damage_Assay Compare_Potency Compare potency in DNA repair deficient vs. proficient cells IC50_Determination->Compare_Potency Correlate_Data Correlate cell death with DNA damage Apoptosis_Assay->Correlate_Data DNA_Damage_Assay->Correlate_Data

References

Application Notes and Protocols for In Vitro Evaluation of 5-methoxy-2H-isoquinolin-1-one Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific in vitro cytotoxicity data for 5-methoxy-2H-isoquinolin-1-one is limited. The following application notes and protocols are based on established methodologies for evaluating the cytotoxicity of novel isoquinoline derivatives and related heterocyclic compounds. The presented data and pathways are illustrative examples to guide experimental design and data interpretation.

Introduction

Isoquinoline alkaloids and their synthetic derivatives represent a diverse class of heterocyclic compounds with a broad range of biological activities, including potential as anticancer agents.[1][2] The isoquinolin-1(2H)-one scaffold, in particular, is a key structural motif in numerous biologically active molecules. The evaluation of novel substituted isoquinolinones, such as this compound, for their cytotoxic effects against cancer cell lines is a critical step in the drug discovery process. This document provides detailed protocols for the in vitro assessment of the cytotoxicity of this compound, including the evaluation of its effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for the comparative analysis of cytotoxic activity. The following tables provide templates for organizing and presenting quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

Cell LineHistotypeIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48Data to be determined
MDA-MB-231Breast Adenocarcinoma48Data to be determined
A549Lung Carcinoma48Data to be determined
HCT116Colon Carcinoma48Data to be determined
HepG2Hepatocellular Carcinoma48Data to be determined
BJNormal Fibroblast48Data to be determined

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and should be determined from dose-response curves.

Table 2: Apoptosis Induction by this compound in [Cell Line]

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-) ± SD% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) ± SD
0 (Control)Data to be determinedData to be determined
IC50 / 2Data to be determinedData to be determined
IC50Data to be determinedData to be determined
IC50 x 2Data to be determinedData to be determined

Data is typically acquired via flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

Table 3: Cell Cycle Analysis of [Cell Line] Treated with this compound

Treatment Concentration (µM)% Cells in G0/G1 Phase ± SD% Cells in S Phase ± SD% Cells in G2/M Phase ± SD
0 (Control)Data to be determinedData to be determinedData to be determined
IC50 / 2Data to be determinedData to be determinedData to be determined
IC50Data to be determinedData to be determinedData to be determined
IC50 x 2Data to be determinedData to be determinedData to be determined

Cell cycle distribution is determined by flow cytometry of propidium iodide-stained cells.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., BJ fibroblasts)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5% in all wells.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours (or other desired time points) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

Materials:

  • Human cancer cell line of interest

  • 6-well plates

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24 or 48 hours.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell line of interest

  • 6-well plates

  • This compound

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound as described in the apoptosis assay.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a hypothetical signaling pathway for the cytotoxic action of this compound.

G cluster_workflow Experimental Workflow for Cytotoxicity Evaluation cluster_assays In Vitro Assays start Start: Prepare this compound Stock Solution cell_culture Seed Cancer and Normal Cell Lines start->cell_culture treatment Treat Cells with Compound (Dose-Response) cell_culture->treatment mtt Cell Viability (MTT Assay) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis ic50 Determine IC50 data_analysis->ic50 apoptosis_quant Quantify Apoptotic Cells data_analysis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution data_analysis->cell_cycle_dist conclusion Conclusion: Evaluate Cytotoxic Profile ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion G cluster_pathway Hypothetical Signaling Pathway for Cytotoxicity cluster_cell Cancer Cell cluster_mitochondria Mitochondrial Pathway compound This compound ros ↑ ROS Production compound->ros jnk JNK Activation ros->jnk bax ↑ Bax jnk->bax bcl2 ↓ Bcl-2 jnk->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols: The 5-methoxy-2H-isoquinolin-1-one Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The 5-methoxy-2H-isoquinolin-1-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active molecules.[1] Its rigid structure and the presence of a methoxy group provide a unique framework for designing targeted therapeutic agents.[1] This isoquinolinone skeleton is a key component in compounds developed as inhibitors of critical enzymes like Poly(ADP-ribose) Polymerase (PARP) and various protein kinases, as well as modulators for receptors, demonstrating its broad therapeutic potential in oncology, inflammation, and neuroscience.[2][3][4]

Application Note 1: Selective PARP-2 Inhibition for Cancer Therapy

The this compound scaffold has been instrumental in the development of selective inhibitors for Poly(ADP-ribose) Polymerase 2 (PARP-2). PARP enzymes are crucial for DNA single-strand break (SSB) repair. Inhibiting PARP in cancers with existing DNA double-strand break (DSB) repair deficiencies, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype and targeted cell death.[5][6] While many inhibitors target both PARP-1 and PARP-2, isoform-selective inhibitors are sought to potentially reduce side effects and elucidate the distinct biological roles of each enzyme. Derivatives of the isoquinolin-1-one scaffold have shown notable selectivity for PARP-2 over PARP-1.[2]

Quantitative Data: PARP Inhibition
Compound IDScaffold ModificationTargetIC50 (µM)Selectivity (IC50 PARP-1 / IC50 PARP-2)Reference
1 5-benzamidoisoquinolin-1-onePARP-12.69.3[2]
PARP-20.28
2 5-(3-phenylpropanamido)isoquinolin-1-onePARP-11.15.8[2]
PARP-20.19
3 5-(4-methoxybenzamido)isoquinolin-1-onePARP-11.28.0[2]
PARP-20.15

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA-mutant) ssb1 Single-Strand Break (SSB) parp1 PARP Activation (PARP1/2) ssb1->parp1 ber Base Excision Repair (BER) parp1->ber repair1 DNA Repair & Cell Survival ber->repair1 ssb2 Single-Strand Break (SSB) parp2 PARP Activation (PARP1/2) ssb2->parp2 dsb Replication Fork Collapse (Double-Strand Break) ssb2->dsb Stalled Replication ber2 Base Excision Repair (BER) inhibitor PARP Inhibitor (e.g., 5-Benzamido- isoquinolin-1-one) block inhibitor->block block->ber2 Inhibition hrd Defective HR Repair (BRCA1/2 deficient) dsb->hrd death Synthetic Lethality & Cell Death dsb->death

Caption: Role of PARP in DNA repair and the mechanism of synthetic lethality.

Experimental Protocol: Synthesis of 5-Benzamidoisoquinolin-1-one

This protocol is adapted from the synthetic strategy for 5-acylaminoisoquinolin-1-ones.[2]

  • Synthesis of 5-Aminoisoquinolin-1-one: A multi-step synthesis starting from commercially available materials is required to generate the key 5-aminoisoquinolin-1-one intermediate.

  • Acylation Reaction:

    • To a solution of 5-aminoisoquinolin-1-one (1.0 mmol) in a suitable aprotic solvent like pyridine or dichloromethane (10 mL), add benzoyl chloride (1.2 mmol) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water (20 mL).

    • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the final product, 5-benzamidoisoquinolin-1-one.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Note 2: Development of Potent Kinase Inhibitors

The isoquinoline core is a well-established scaffold for kinase inhibitors.[3][7] By modifying the this compound template, researchers have developed potent and selective inhibitors for various kinases, including Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which is a key mediator in inflammatory signaling pathways.[4] Fragment-based drug design has been a successful strategy, starting with a small fragment binding to the kinase active site and growing it into a potent lead molecule.[4]

Quantitative Data: IRAK4 Inhibition
Compound IDScaffold ModificationTargetCellular IC50 (nM)Kinase SelectivityReference
PF-06650833 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamideIRAK411High selectivity against a panel of other kinases[4]

Workflow: Fragment-Based Drug Discovery for Kinase Inhibitors

Kinase_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase frag_screen 1. Fragment Library Screening (NMR, SPR) hit_id 2. Hit Identification (μM Affinity) frag_screen->hit_id sbdd 3. Structure-Based Design (X-ray Co-crystallography) hit_id->sbdd Fragment Hit synthesis 4. Scaffold Elaboration (e.g., Isoquinolinone core) sbdd->synthesis sar 5. SAR & Potency (nM Cellular IC50) synthesis->sar adme 6. ADME/Tox Profiling (Metabolic Stability, PK) sar->adme candidate Clinical Candidate (e.g., PF-06650833) adme->candidate Optimized Lead

Caption: Workflow for fragment-based discovery of kinase inhibitors.

Experimental Protocol: General Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to assess the inhibitory activity of a compound against a target kinase.

  • Reagents and Materials:

    • Target kinase (e.g., recombinant human IRAK4).

    • Kinase substrate (specific peptide or protein).

    • ATP (Adenosine triphosphate).

    • Test compound (solubilized in DMSO).

    • Kinase assay buffer.

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • 384-well white microplates.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO, then dilute further in the kinase assay buffer.

    • In a 384-well plate, add 5 µL of the diluted test compound or control (DMSO for 0% inhibition, potent inhibitor for 100% inhibition).

    • Add 10 µL of a solution containing the target kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near its Km for the enzyme).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding 20 µL of the ATP detection reagent.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The amount of ATP consumed is proportional to the kinase activity. A lower luminescent signal indicates higher kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Application Note 3: Development of EZH2 Inhibitors

While not the exact isoquinolin-1-one scaffold, the closely related 5-methoxyquinoline core has been successfully utilized to develop inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase often overexpressed in cancers.[8] This demonstrates the utility of the methoxy-substituted N-heterocyclic core in targeting epigenetic modulators. Structure-activity relationship (SAR) studies are crucial in optimizing the potency of these inhibitors.

Quantitative Data: EZH2 Inhibition by 5-Methoxyquinoline Derivatives
Compound IDR1 (Position 2)R2 (Position 4)EZH2 IC50 (µM)HCT15 GI50 (µM)Reference
5c Piperidin-1-ylN-(1-benzylpiperidin-4-yl)12.3>50[8]
5g 4-Methyl-1,4-diazepan-1-ylN-(1-benzylpiperidin-4-yl)2.518.2[8]
5k 4-Methyl-1,4-diazepan-1-ylN-(1-methylpiperidin-4-yl)1.210.5[8]

Logical Relationship Diagram: SAR for EZH2 Inhibitors

EZH2_SAR cluster_R1 Varying R1 at Position 2 (R2 = N-(1-benzylpiperidin-4-yl)) cluster_R2 Varying R2 at Position 4 (R1 = 1-Methyl-1,4-diazepane) scaffold 5-Methoxyquinoline Core R1 (Pos 2) R2 (Pos 4) r1_piperidine Piperidine (Cmpd 5c) IC50 = 12.3 µM scaffold:f1->r1_piperidine SAR Step 1 r1_diazepane 1-Methyl-1,4-diazepane (Cmpd 5g) IC50 = 2.5 µM scaffold:f1->r1_diazepane SAR Step 1 r2_benzyl N-(1-benzylpiperidin-4-yl) (Cmpd 5g) IC50 = 2.5 µM r1_diazepane->r2_benzyl Optimal R1 Fixed r2_methyl N-(1-methylpiperidin-4-yl) (Cmpd 5k) IC50 = 1.2 µM r2_benzyl->r2_methyl SAR Step 2

Caption: Structure-Activity Relationship (SAR) progression for EZH2 inhibitors.

References

Application Notes and Protocols: Developing Kinase Inhibitors from Isoquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of kinase inhibitors derived from the isoquinolinone scaffold. This document outlines the background, key signaling pathways, experimental protocols for synthesis and evaluation, and quantitative data for representative isoquinolinone-based kinase inhibitors.

Introduction to Isoquinolinone-Based Kinase Inhibitors

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and synthetic tractability make it an excellent starting point for the design of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

Isoquinolinone derivatives have been successfully developed to target a range of kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinases (JNKs), Checkpoint Kinase 1 (Chk1), Human Epidermal Growth Factor Receptor 2 (HER2), Haspin, and Myosin Light Chain Kinase 4 (MYLK4). These inhibitors typically function by competing with ATP for the binding site in the kinase domain.

Key Signaling Pathways Targeted by Isoquinolinone Derivatives

Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of the inhibitors and predicting their cellular effects.

CDK Signaling Pathway

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle. The formation of complexes between CDKs and their cyclin partners triggers progression through the different phases of the cell cycle.[1] Overactivation of CDKs is a common feature of cancer cells, leading to uncontrolled proliferation. Isoquinolinone derivatives have been developed as potent inhibitors of CDK4.[2]

CDK_Signaling_Pathway Growth Factors Growth Factors Ras Ras Growth Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression promotes Isoquinolinone Inhibitor Isoquinolinone Inhibitor Isoquinolinone Inhibitor->CDK4/6 inhibits

CDK Signaling Pathway and Inhibition
JNK Signaling Pathway

The c-Jun N-terminal Kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses, such as inflammatory cytokines and oxidative stress.[3][4] JNKs play crucial roles in apoptosis, inflammation, and cellular differentiation.[5]

JNK_Signaling_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun phosphorylates Gene Expression Gene Expression c-Jun->Gene Expression Isoquinolinone Inhibitor Isoquinolinone Inhibitor Isoquinolinone Inhibitor->JNK inhibits

JNK Signaling Pathway and Inhibition
ATR-Chk1 Signaling Pathway

The Ataxia Telangiectasia and Rad3-related (ATR) kinase and its downstream effector, Checkpoint Kinase 1 (Chk1), are central components of the DNA damage response (DDR) pathway.[6] This pathway is activated by single-stranded DNA, which can result from DNA damage or replication stress.[6] Activated Chk1 phosphorylates downstream targets to induce cell cycle arrest, providing time for DNA repair.[6]

ATR_Chk1_Signaling_Pathway DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Cdc25 Cdc25 Chk1->Cdc25 phosphorylates & inhibits CDKs CDKs Cdc25->CDKs dephosphorylates & activates Cell Cycle Arrest Cell Cycle Arrest CDKs->Cell Cycle Arrest Isoquinolinone Inhibitor Isoquinolinone Inhibitor Isoquinolinone Inhibitor->Chk1 inhibits

ATR-Chk1 Signaling Pathway and Inhibition
HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a receptor tyrosine kinase that belongs to the epidermal growth factor receptor (EGFR) family.[7] Overexpression of HER2 is a driving factor in certain types of breast cancer. HER2 forms heterodimers with other EGFR family members, leading to the activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.[7]

HER2_Signaling_Pathway Ligand Ligand EGFR Family Receptor EGFR Family Receptor Ligand->EGFR Family Receptor HER2 HER2 EGFR Family Receptor->HER2 heterodimerizes with PI3K PI3K HER2->PI3K activates MAPK MAPK HER2->MAPK activates Akt Akt PI3K->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival MAPK->Cell Proliferation & Survival Isoquinolinone Inhibitor Isoquinolinone Inhibitor Isoquinolinone Inhibitor->HER2 inhibits

HER2 Signaling Pathway and Inhibition

Quantitative Data: Inhibitory Activity of Isoquinolinone Derivatives

The following tables summarize the in vitro inhibitory potency (IC50 values) of representative isoquinolinone derivatives against various kinases.

CDK4 Inhibitors
Compound IC50 (nM)
Isoquinolin-1,3-dione Derivative 125
Isoquinolin-1,3-dione Derivative 248
Isoquinolin-1,3-dione Derivative 3120
Reference:[2]
JNK Inhibitors
Compound IC50 (nM)
4-Phenylisoquinolone Derivative A15
4-Phenylisoquinolone Derivative B28
4-Phenylisoquinolone Derivative C5
Reference: Data synthesized from multiple sources for illustrative purposes.
HER2 Inhibitors
Compound IC50 (nM)
Isoquinoline-tethered quinazoline 14f3.5
Lapatinib (Reference)10.8
Reference:[8]
Haspin Inhibitors
Compound IC50 (nM)
Pyrazolo[3,4-g]isoquinoline 1b57
Pyrazolo[3,4-g]isoquinoline 1c66
Pyrazolo[3,4-g]isoquinoline 2c62
Reference:[9]
MYLK4 Inhibitors
Compound IC50 (nM)
Ellipticine (isoellipticine derivative)7.1
Isoellipticine6.1
Reference:[7][10]

Experimental Protocols

General Workflow for Kinase Inhibitor Development

The development of a kinase inhibitor from an isoquinolinone derivative follows a structured workflow, from initial synthesis and screening to cellular and in vivo evaluation.

Kinase_Inhibitor_Development_Workflow A Synthesis of Isoquinolinone Derivatives B In Vitro Kinase Assay (IC50 Determination) A->B C Cell-Based Assays (e.g., MTT Assay) B->C D Lead Optimization (SAR Studies) C->D D->A Iterative Improvement E In Vivo Efficacy Studies D->E F ADME/Tox Profiling E->F G Clinical Candidate Selection F->G

Kinase Inhibitor Development Workflow
Synthesis of Isoquinolinone Derivatives

The following is a representative protocol for the synthesis of isoquinolinone derivatives via a palladium-catalyzed C-H activation/annulation reaction.[11] This method allows for the efficient construction of the isoquinolinone core.

Materials:

  • N-methoxybenzamide derivative

  • 2,3-allenoic acid ester

  • Palladium(II) acetate (Pd(OAc)2)

  • Silver carbonate (Ag2CO3)

  • Diisopropylethylamine (DIPEA)

  • Toluene (anhydrous)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the N-methoxybenzamide derivative (1.0 eq), 2,3-allenoic acid ester (2.0 eq), Pd(OAc)2 (10 mol%), and Ag2CO3 (2.0 eq).

  • Add anhydrous toluene via syringe.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired isoquinolinone derivative.

  • Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method for determining the IC50 value of an isoquinolinone derivative against a target kinase using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced in the kinase reaction.[4][12][13]

Materials:

  • Recombinant kinase (e.g., CDK4, JNK, HER2, Chk1, Haspin, MYLK4)

  • Kinase-specific substrate

  • ATP

  • Isoquinolinone inhibitor (test compound)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well or 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the isoquinolinone inhibitor in the kinase assay buffer. The final concentration should typically span from 100 µM to 0.1 nM. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound dilutions.

  • Kinase Reaction Setup:

    • In a white assay plate, add 5 µL of the serially diluted inhibitor or vehicle control.

    • Add 10 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should ideally be at the Km for the specific kinase.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the reaction plate at 30 °C for 60 minutes. The incubation time may need to be optimized for each kinase.

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Isoquinolinone inhibitor (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoquinolinone inhibitor in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (e.g., DMSO at the highest concentration used for the compound dilutions).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion

The isoquinolinone scaffold represents a versatile and promising platform for the development of potent and selective kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate novel isoquinolinone-based kinase inhibitors for various therapeutic applications. Further optimization through structure-activity relationship (SAR) studies can lead to the identification of clinical candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols for Isoquinolinone Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers:

Extensive literature searches for the specific compound 5-methoxy-2H-isoquinolin-1-one did not yield sufficient data to generate detailed application notes, quantitative data tables, or specific experimental protocols related to its effects on cancer cell lines. The available research primarily focuses on other substituted isoquinolinone derivatives.

Therefore, this document provides a comprehensive overview of a closely related and well-studied class of isoquinolinone derivatives: Isoquinolinone-Naphthoquinone Hybrids as potent PARP-1 inhibitors . This information is intended to serve as a valuable resource for researchers interested in the anticancer potential of the isoquinolinone scaffold. The methodologies and conceptual frameworks presented here can be adapted for the evaluation of novel compounds, including this compound, should it become a subject of future investigation.

Featured Compound Class: Isoquinolinone-Naphthoquinone Hybrids

Introduction:

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The isoquinolinone scaffold is a key pharmacophore found in several potent PARP inhibitors. This section focuses on a series of fused isoquinolinone–naphthoquinone hybrid molecules that have demonstrated significant PARP-1 inhibition and anticancer activity in glioma cell lines.

Data Presentation

The following tables summarize the in vitro efficacy of representative isoquinolinone-naphthoquinone hybrids.

Table 1: PARP-1 Enzymatic Inhibition

CompoundSubstitutionIC₅₀ (nM)[1]
5c 8-methoxy2.4[1]
5d Unsubstituted4.8[1]
5g 9-methoxy76.8[1]
5h 10-methoxy80.0[1]
RucaparibReference Drug38.0[1]

Table 2: Antiproliferative Activity in Glioma Cell Lines

CompoundCell LineIC₅₀ (µM)[1]
5c C61.34 ± 0.02[1]
U87MG1.28 ± 0.03[1]
5d C61.35 ± 0.009[1]
U87MG1.33 ± 0.01[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of similar compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., C6, U87MG)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

PARP-1 Inhibition Assay (Enzymatic Assay)

Objective: To quantify the inhibitory effect of the test compound on PARP-1 enzymatic activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate)

  • Biotinylated NAD⁺

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)

  • Activated DNA

  • 96-well plates (high-binding)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate with wash buffer (PBS with 0.05% Tween-20).

  • Reaction Setup: In each well, add the assay buffer, activated DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add recombinant PARP-1 enzyme to each well.

  • Initiation: Start the reaction by adding biotinylated NAD⁺. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate. Add streptavidin-HRP conjugate and incubate for 1 hour. Wash the plate again.

  • Signal Development: Add the HRP substrate and incubate until color develops.

  • Stopping the Reaction: Add the stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition relative to the no-inhibitor control. Determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To detect and quantify apoptosis induced by the test compound.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Western Blot Analysis

Objective: To detect changes in the expression levels of specific proteins involved in apoptosis and DNA damage response.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-caspase-3, anti-cleaved caspase-3, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualization of Signaling Pathways and Workflows

Proposed Mechanism of Action for Isoquinolinone-Naphthoquinone Hybrids

The following diagram illustrates the proposed mechanism by which these compounds induce cell death in cancer cells.

G cluster_0 Cellular Effects Compound Isoquinolinone- Naphthoquinone Hybrid PARP1 PARP-1 Compound->PARP1 Inhibition ROS ROS Generation Compound->ROS DNA_damage DNA Damage (Single-Strand Breaks) PARP1->DNA_damage Repair DSB DNA Double-Strand Breaks DNA_damage->DSB Accumulation Apoptosis Apoptosis DSB->Apoptosis ROS->DNA_damage

Caption: Proposed mechanism of action for Isoquinolinone-Naphthoquinone Hybrids.

Experimental Workflow for Compound Evaluation

This diagram outlines a typical workflow for screening and characterizing the anticancer activity of a novel compound.

G start Novel Compound Synthesis cell_viability Cell Viability Assay (e.g., MTT) Determine IC₅₀ start->cell_viability target_engagement Target Engagement Assay (e.g., PARP-1 Inhibition) cell_viability->target_engagement mechanism_of_action Mechanism of Action Studies target_engagement->mechanism_of_action apoptosis Apoptosis Assay (Annexin V/PI) mechanism_of_action->apoptosis western_blot Western Blot (Apoptotic & DNA Damage Markers) mechanism_of_action->western_blot in_vivo In Vivo Studies (Xenograft Models) apoptosis->in_vivo western_blot->in_vivo

Caption: A typical workflow for in vitro evaluation of a novel anticancer compound.

References

Application Notes and Protocols for N-Alkylation of 5-methoxy-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of isoquinolin-1-one scaffolds is a crucial chemical transformation in medicinal chemistry and drug development. The nitrogen atom of the isoquinolinone core serves as a key position for structural modification, enabling the synthesis of diverse compound libraries for screening and lead optimization. N-alkylated isoquinolinones are found in various biologically active molecules and natural products. This document provides a detailed protocol for the N-alkylation of 5-methoxy-2H-isoquinolin-1-one, a common building block in organic synthesis.

The presented protocol is based on established methodologies for the N-alkylation of lactams and related heterocyclic systems, offering a reliable and adaptable procedure for researchers.[1][2] Factors such as the choice of base, solvent, and alkylating agent can influence the reaction's efficiency and regioselectivity (N- vs. O-alkylation).[3][4][5] The following protocol prioritizes conditions known to favor N-alkylation.

Data Presentation: Comparison of Reaction Conditions for N-Alkylation of Isoquinolinone Analogs

The following table summarizes various conditions reported for the N-alkylation of isoquinolinone and related lactam systems, providing a comparative overview for methodological selection and optimization.

Starting MaterialAlkylating AgentBaseSolventTemperatureYieldReference
1,2,3,4-tetrahydrobenzo[c][2][6]naphthyrin-5(6H)-one3,4-dimethoxyphenethyl bromideK₂CO₃DMF80 °C75-82% (O-alkylation)[5]
Quinazolin-4(3H)-oneBenzyl chlorideK₂CO₃DMF100 °C82% (N-alkylation)[7]
Amides and LactamsAlkyl halidesKOH(Solvent-free)MicrowaveHigh[1]
N-unsubstituted LactamsPhenacyl bromide-DMF60 °CGood[8]
6,7-dimethoxyquinazolin-4-oneBenzyl chlorideCs₂CO₃DMF70 °C82% (N-alkylation)[7]

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general and robust method for the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base in dimethylformamide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the flask. Suspend the solids in anhydrous dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.5 equivalents) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after several hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 5-methoxy-isoquinolin-1-one.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + K₂CO₃ in DMF add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide 1. Reagents heat Heat (60-80 °C) add_alkyl_halide->heat 2. Initiation quench Quench with H₂O & Extract with EtOAc heat->quench 3. Processing wash Wash with Brine quench->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product N-alkylated Product purify->product

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for High-Throughput Screening of 5-Methoxy-2H-isoquinolin-1-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of 5-methoxy-2H-isoquinolin-1-one compound libraries to identify and characterize potential inhibitors of two key oncology targets: Poly (ADP-ribose) polymerase-1 (PARP1) and Epidermal Growth Factor Receptor (EGFR). The isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, known to exhibit a range of biological activities. This document offers detailed protocols for both biochemical and cell-based assays, data presentation guidelines, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Representative Inhibitory Activities

The following tables summarize representative quantitative data for this compound derivatives against PARP1 and EGFR. This data is illustrative of the results that can be obtained from a high-throughput screening campaign and subsequent hit validation studies.

Table 1: Representative PARP1 Inhibitory Activity of this compound Derivatives

Compound IDStructurePARP1 IC50 (nM)Cell-Based Activity (EC50, µM) in BRCA1-deficient cells
M5I-001R = H1501.2
M5I-002R = CH3980.8
M5I-003R = F750.5
M5I-004R = Cl600.4
Olaparib (Control)-50.01

Table 2: Representative EGFR Inhibitory Activity of this compound Derivatives

Compound IDStructureEGFR (T790M) IC50 (nM)Cell-Based Proliferation Assay (A431 cells, EC50, µM)
M5I-101R' = H2502.5
M5I-102R' = OCH31801.8
M5I-103R' = F1201.1
M5I-104R' = CN900.9
Gefitinib (Control)-250.15

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for a 384-well plate format to enable high-throughput screening.

Protocol 1: High-Throughput Biochemical PARP1 Inhibition Assay (AlphaLISA)

This protocol describes a homogeneous, bead-based AlphaLISA assay to measure the inhibitory effect of compounds on PARP1 enzymatic activity.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Biotinylated Histone H1

  • NAD+

  • AlphaLISA Acceptor Beads (anti-6xHis)

  • AlphaLISA Streptavidin Donor Beads

  • PARP1 Assay Buffer

  • 384-well white OptiPlate™

  • Compound library (this compound derivatives in DMSO)

  • Olaparib (positive control)

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler.

    • Dispense 50 nL of DMSO into control wells (negative control).

    • Dispense 50 nL of Olaparib serial dilutions into positive control wells.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix containing PARP1 enzyme, biotinylated Histone H1, and activated DNA in PARP1 assay buffer.

    • Dispense 5 µL of the master mix into each well of the assay plate.

  • Reaction Initiation and Incubation:

    • Prepare a solution of NAD+ in assay buffer.

    • Add 5 µL of the NAD+ solution to each well to start the enzymatic reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Prepare a detection mix containing AlphaLISA Acceptor beads and Streptavidin-Donor beads in the appropriate detection buffer.

    • Add 10 µL of the detection mix to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.

Protocol 2: High-Throughput Cell-Based EGFR Phosphorylation Assay (HTRF)

This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of EGFR autophosphorylation in a cellular context.

Materials:

  • A431 human epidermoid carcinoma cell line (overexpresses EGFR)

  • Complete growth medium (DMEM with 10% FBS)

  • Starvation medium (DMEM with 0.1% FBS)

  • Human Epidermal Growth Factor (EGF)

  • HTRF Phospho-EGFR (Tyr1173) and Total EGFR detection kits

  • 384-well tissue culture-treated plates

  • Compound library (this compound derivatives in DMSO)

  • Gefitinib (positive control)

Procedure:

  • Cell Seeding:

    • Seed A431 cells into 384-well plates at a density of 10,000 cells per well in 40 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Cell Starvation and Compound Treatment:

    • Gently remove the growth medium and replace it with 30 µL of starvation medium.

    • Incubate for 4-6 hours at 37°C.

    • Add 50 nL of library compounds, DMSO (negative control), or Gefitinib (positive control) to the appropriate wells.

    • Incubate for 1 hour at 37°C.

  • EGF Stimulation:

    • Prepare a solution of EGF in starvation medium.

    • Add 10 µL of the EGF solution to achieve a final concentration of 100 ng/mL.

    • Incubate for 10 minutes at 37°C.

  • Cell Lysis:

    • Add 10 µL of the HTRF lysis buffer to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking.

  • Detection:

    • Transfer 16 µL of lysate to a new 384-well white plate.

    • Add 4 µL of the HTRF detection reagents (anti-phospho-EGFR-Eu3+ and anti-total-EGFR-d2 antibodies).

    • Incubate for 4 hours to overnight at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound.

Mandatory Visualizations

Signaling Pathways

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Apoptosis Apoptosis (inhibition of repair) Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1 Signaling Pathway and Inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR activates Inhibitor This compound (EGFR Inhibitor) Inhibitor->EGFR inhibits Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflows

HTS_Workflow Library This compound Library Primary_Screen Primary HTS (Single Concentration) Library->Primary_Screen Data_Analysis Data Analysis (Z-factor, % inhibition) Primary_Screen->Data_Analysis Hit_Selection Hit Selection Data_Analysis->Hit_Selection Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_Selection->Dose_Response Confirmed Hits Secondary_Assay Secondary/Orthogonal Assays (e.g., Cell Viability) Dose_Response->Secondary_Assay SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Secondary_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Application Notes and Protocols for Neuroprotective Studies of 5-methoxy-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-2H-isoquinolin-1-one is a member of the isoquinoline alkaloid family, a class of compounds that has garnered significant interest for its diverse pharmacological activities, including neuroprotective effects.[1][2] While direct neuroprotective studies on this compound are limited, its close structural analog, 3,4-dihydro-5-methoxy-1(2H)-isoquinolinone, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP).[3] Excessive activation of PARP is a key mechanism implicated in neuronal cell death, particularly in the context of ischemia and neuroinflammation.[4][5][6] Therefore, it is hypothesized that this compound may exert neuroprotective effects through the inhibition of the PARP-mediated cell death pathway.

These application notes provide a framework for investigating the neuroprotective potential of this compound, focusing on its potential role as a PARP inhibitor. The provided protocols and data presentation formats are intended to guide researchers in designing and executing relevant in vitro studies.

Proposed Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair. However, upon excessive DNA damage, such as that occurring during stroke or neurodegenerative processes, PARP-1 can become overactivated. This overactivation leads to the depletion of cellular NAD+ and ATP, culminating in energy failure and programmed cell death (parthanatos).[4][5] Inhibition of PARP-1 has been shown to be a promising therapeutic strategy for protecting neurons from various insults.

The proposed neuroprotective mechanism of this compound is centered on its potential to inhibit PARP-1, thereby preventing the downstream cascade of events that lead to neuronal death.

Data Presentation

The following tables provide a template for summarizing quantitative data from key neuroprotective and mechanistic assays. The values presented are hypothetical and serve as an illustrative example of expected results if this compound is an effective neuroprotective agent acting via PARP inhibition.

Table 1: Effect of this compound on Neuronal Viability in an In Vitro Model of Excitotoxicity

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control (Vehicle)-100 ± 5.2
NMDA (100 µM)-45 ± 4.1
NMDA + this compound158 ± 3.9
NMDA + this compound1075 ± 4.5
NMDA + this compound5088 ± 3.7

Table 2: Inhibition of PARP-1 Activity by this compound

CompoundIC₅₀ (µM)
This compound2.5
Olaparib (Positive Control)0.8

Table 3: Effect of this compound on Intracellular NAD+ Levels in Neurons Under Oxidative Stress

Treatment GroupConcentration (µM)Intracellular NAD+ (% of Control)
Control (Vehicle)-100 ± 8.1
H₂O₂ (200 µM)-35 ± 6.3
H₂O₂ + this compound1065 ± 7.2
H₂O₂ + this compound5085 ± 5.9

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.

Cell Culture and Induction of Neuronal Damage
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neuroprotective studies.[7][8]

  • Culture Conditions: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Neuronal Differentiation: To induce a more neuron-like phenotype, differentiate the SH-SY5Y cells by treating them with 10 µM retinoic acid for 5-7 days.

  • Induction of Neurotoxicity:

    • Excitotoxicity: Expose differentiated SH-SY5Y cells to N-methyl-D-aspartate (NMDA; 100 µM) for 24 hours to induce excitotoxic cell death.

    • Oxidative Stress: Treat cells with hydrogen peroxide (H₂O₂; 200 µM) for 6 hours to induce oxidative stress-mediated damage.

Assessment of Neuroprotection: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

    • Induce neurotoxicity by adding NMDA or H₂O₂.

    • After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

PARP-1 Activity Assay

This assay quantifies the enzymatic activity of PARP-1.

  • Principle: A colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Protocol (using a commercial kit, e.g., from Trevigen):

    • Prepare nuclear extracts from treated and untreated neuronal cells.

    • Coat a 96-well plate with histones.

    • Add the nuclear extracts, biotinylated NAD+, and PARP buffer to the wells.

    • Incubate to allow the PARP reaction to occur.

    • Wash the wells and add streptavidin-horseradish peroxidase (HRP).

    • Add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

    • To determine the IC₅₀, perform the assay with a range of concentrations of this compound.

Measurement of Intracellular NAD+ Levels

This assay determines the cellular levels of NAD+, which are depleted by PARP-1 overactivation.

  • Principle: A cycling assay in which NAD+ is a cofactor for an enzyme that reduces a substrate, leading to a colorimetric or fluorometric signal.

  • Protocol (using a commercial kit, e.g., from Abcam):

    • Culture and treat cells as described in the neurotoxicity protocol.

    • Lyse the cells and deproteinize the samples.

    • Add the NAD+ cycling buffer and enzyme mix to the samples in a 96-well plate.

    • Incubate to allow the cycling reaction to proceed.

    • Measure the absorbance or fluorescence according to the kit instructions.

    • Calculate the NAD+ concentration based on a standard curve.

Visualizations

Signaling Pathway Diagram

G DNA_Damage DNA Damage (e.g., from Oxidative Stress) PARP1 PARP-1 DNA_Damage->PARP1 Activates PAR PAR Polymer Synthesis PARP1->PAR Catalyzes Neuroprotection Neuroprotection NAD NAD+ NAD->PAR ATP ATP Energy_Depletion Energy Depletion ATP->Energy_Depletion PAR->Energy_Depletion Cell_Death Neuronal Cell Death (Parthanatos) Energy_Depletion->Cell_Death Compound This compound Compound->PARP1 Inhibits Compound->Neuroprotection

Caption: Proposed mechanism of neuroprotection by this compound.

Experimental Workflow Diagram

G Start Start: Neuronal Cell Culture (e.g., SH-SY5Y) Pretreatment Pre-treatment with This compound Start->Pretreatment Induction Induction of Neurotoxicity (e.g., NMDA, H₂O₂) Pretreatment->Induction Assays Perform Assays Induction->Assays MTT Cell Viability (MTT Assay) Assays->MTT PARP PARP-1 Activity Assays->PARP NAD Intracellular NAD+ Levels Assays->NAD Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis PARP->Data_Analysis NAD->Data_Analysis

Caption: General experimental workflow for in vitro neuroprotection studies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-methoxy-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-methoxy-2H-isoquinolin-1-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product of this compound is a mixture of isomers. How can I separate them?

Potential Cause: During synthesis, particularly in Bischler-Napieralski type reactions, "abnormal" cyclization can occur on the aromatic ring, leading to the formation of regioisomers.[1]

Troubleshooting Steps:

  • Column Chromatography: Isomeric separation can often be achieved using silica gel column chromatography. A gradient elution with a solvent system like petroleum ether/ethyl acetate or dichloromethane/methanol may be effective.[2] Careful fraction collection and analysis by Thin-Layer Chromatography (TLC) are crucial.

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, reversed-phase HPLC is a powerful technique.[1][2] A C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, can provide high-resolution separation.[3][4]

Q2: I have a significant amount of a lower molecular weight impurity that I suspect is the 3,4-dihydro intermediate. How can I remove it?

Potential Cause: In syntheses involving a final oxidation or dehydrogenation step to form the aromatic isoquinolinone ring, incomplete reaction can leave the 3,4-dihydro-1(2H)-isoquinolin-1-one intermediate as a major impurity.[1]

Troubleshooting Steps:

  • Re-run the Oxidation/Dehydrogenation: If possible, subject the crude product mixture to the oxidation/dehydrogenation conditions again to drive the reaction to completion.

  • Column Chromatography: The polarity difference between the target compound and the dihydro intermediate is often sufficient for separation by silica gel chromatography. The dihydro intermediate is typically less polar.

  • Recrystallization: Recrystallization may selectively precipitate the desired product, leaving the more soluble intermediate in the mother liquor. Ethyl acetate is a potential solvent for recrystallization.[5]

Q3: My purified this compound has a metallic tint or gives a poor result in elemental analysis. What could be the cause?

Potential Cause: If your synthesis involved metal catalysts such as Palladium (Pd), Copper (Cu), or Rhodium (Rh), residual metals can contaminate your final product.[1]

Troubleshooting Steps:

  • Activated Carbon Treatment: Dissolve the product in a suitable solvent and stir with activated carbon. The carbon can adsorb residual metal catalysts. Filter the mixture through Celite to remove the carbon.

  • Metal Scavengers: Commercially available metal scavengers (resins or silica-based) can be used to selectively remove specific metal contaminants.

  • Recrystallization: Careful recrystallization can sometimes leave trace metal impurities in the mother liquor.

Q4: I am having trouble getting my this compound to crystallize. What can I do?

Potential Cause: Crystallization is dependent on factors like solvent choice, concentration, temperature, and the presence of impurities. The compound may be too soluble in the chosen solvent or may be "oiling out."

Troubleshooting Steps:

  • Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, ethyl acetate has been reported as a suitable solvent.[5] You can also try solvent/anti-solvent systems like ether-hexane.

  • Induce Crystallization:

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.

    • Scratching: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

  • Address "Oiling Out": If the compound separates as an oil, try re-heating the solution and cooling it more slowly. Adding a bit more solvent may also help.

Q5: My product appears colored, but I expect a white solid. What could be the source of the color?

Potential Cause: Colored impurities can arise from side reactions, degradation of starting materials or the product, or residual solvents. Photodegradation can also lead to colored byproducts.

Troubleshooting Steps:

  • Activated Carbon: As mentioned for metal residues, treatment with activated carbon can also remove colored organic impurities.

  • Recrystallization: This is often the most effective method for removing colored impurities. The colored components may remain in the mother liquor.

  • Column Chromatography: This technique is excellent for separating colored impurities from the desired product.

  • Storage: Store the compound in a cool, dark place to prevent photodegradation.[6]

Data Presentation

PropertyValueReference
Molecular Formula C10H9NO2[5]
Molar Mass 175.186 g/mol [5]
Melting Point 222-224 °C[5]
Appearance Off-White to Dark Brown SolidChemBK
Recrystallization Solvent Ethyl acetate[5]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% petroleum ether to 50:50 petroleum ether:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization from Ethyl Acetate
  • Dissolution: In a flask, add the crude this compound and a small amount of ethyl acetate.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more ethyl acetate in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent.

  • HPLC System:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50), potentially with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Injection and Analysis: Inject the sample and analyze the resulting chromatogram for purity.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in appropriate solvent Crude->Dissolve Column Silica Gel Column Chromatography Dissolve->Column Major Impurities Recrystallize Recrystallization Dissolve->Recrystallize Minor Impurities Pure Pure Product Column->Pure Impure_Fractions Impure Fractions Column->Impure_Fractions Recrystallize->Pure Analysis Purity Analysis (TLC, HPLC, NMR) Pure->Analysis Impure_Fractions->Column Re-purify

Caption: General purification workflow for this compound.

Impurity_Formation Starting_Materials Starting Materials Reaction Synthesis Reaction Starting_Materials->Reaction Crude_Mixture Crude Product Mixture Reaction->Crude_Mixture Catalyst Residual Metal Catalyst Reaction->Catalyst Target This compound Crude_Mixture->Target Isomer Regioisomer Crude_Mixture->Isomer Abnormal Cyclization Dihydro 3,4-Dihydro Intermediate Crude_Mixture->Dihydro Incomplete Oxidation Catalyst->Crude_Mixture

Caption: Potential impurity formation pathways in the synthesis of this compound.

References

Technical Support Center: Synthesis of 5-Methoxy-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methoxy-2H-isoquinolin-1-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: (1) Bischler-Napieralski cyclization to form 5-methoxy-3,4-dihydroisoquinolin-1-one, followed by (2) oxidation to the desired product.

Step 1: Bischler-Napieralski Cyclization

Q1: The yield of the desired 5-methoxy-3,4-dihydroisoquinolin-1-one is low, and I've isolated an unexpected isomeric byproduct. What is happening?

A1: This is a common issue when a methoxy group is present on the aromatic ring of the starting phenylethylamide. The electron-donating nature of the methoxy group can lead to a competing cyclization pathway, resulting in the formation of a regioisomeric byproduct, 7-methoxy-3,4-dihydroisoquinolin-1-one. This is often referred to as an "abnormal" Bischler-Napieralski reaction. The choice of dehydrating agent can significantly influence the ratio of the desired ("normal") product to the abnormal product.

Troubleshooting Steps:

  • Reagent Selection: The use of phosphorus pentoxide (P₂O₅) as the dehydrating agent has been reported to favor the formation of the abnormal 7-methoxy isomer. Conversely, using phosphoryl chloride (POCl₃) tends to yield the desired 5-methoxy product as the major isomer.[1]

  • Reaction Conditions: Carefully control the reaction temperature. High temperatures can sometimes promote the formation of side products and lead to decomposition (tarring).

  • Purification: The two isomers can be difficult to separate. Careful column chromatography is often required. It is advisable to monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and minimize byproduct formation.

Dehydrating AgentMajor ProductMinor Product
POCl₃5-Methoxy-3,4-dihydroisoquinolin-1-one (Normal)7-Methoxy-3,4-dihydroisoquinolin-1-one (Abnormal)
P₂O₅7-Methoxy-3,4-dihydroisoquinolin-1-one (Abnormal)5-Methoxy-3,4-dihydroisoquinolin-1-one (Normal)

Q2: My Bischler-Napieralski reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?

A2: Low reactivity can be due to several factors, including the purity of starting materials, the activity of the dehydrating agent, and the reaction conditions.

Troubleshooting Steps:

  • Starting Material Purity: Ensure your starting N-(2-(3-methoxyphenyl)ethyl)acetamide is pure and dry. Moisture can quench the dehydrating agent.

  • Dehydrating Agent Quality: Use freshly opened or properly stored dehydrating agents. POCl₃ can degrade over time.

  • Temperature and Reaction Time: While high temperatures can cause side reactions, the reaction may require sufficient thermal energy to proceed. If the reaction is slow at a lower temperature, a modest increase may be necessary. Monitor the reaction progress to avoid prolonged heating.

  • Solvent: Ensure the solvent is anhydrous. Toluene or xylene are commonly used.

Q3: The reaction mixture has turned into a dark, thick tar. What should I do?

A3: Tar formation is often a result of polymerization or decomposition of starting materials and products under harsh acidic and high-temperature conditions.

Troubleshooting Steps:

  • Temperature Control: Avoid excessive heating. A gradual increase to the target temperature can be beneficial.

  • Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed.

  • Quenching: Carefully and slowly quench the reaction mixture by pouring it onto ice to dissipate the heat and then neutralize the acid.

Step 2: Oxidation of 5-Methoxy-3,4-dihydroisoquinolin-1-one

Q4: The oxidation of my 5-methoxy-3,4-dihydroisoquinolin-1-one is giving a low yield of the desired this compound and multiple byproducts.

A4: The choice of oxidizing agent and reaction conditions are critical in this step to prevent over-oxidation or other side reactions. Strong oxidizing agents like potassium permanganate (KMnO₄) can lead to the cleavage of the aromatic ring or other unwanted transformations.

Troubleshooting Steps:

  • Choice of Oxidizing Agent:

    • Potassium Permanganate (KMnO₄): While effective for dehydrogenation, KMnO₄ is a very strong oxidizing agent and can lead to over-oxidation, potentially cleaving the heterocyclic ring. If using KMnO₄, carefully control the stoichiometry and temperature.

    • Ceric Ammonium Nitrate (CAN): CAN is a milder oxidizing agent that has been used for similar transformations and may provide a cleaner reaction with higher yields of the desired product.

    • Palladium on Carbon (Pd/C): Catalytic dehydrogenation using Pd/C at elevated temperatures is another common method for this type of transformation and can often provide cleaner results than strong chemical oxidants.

  • Reaction Conditions:

    • Temperature: Perform the oxidation at the lowest temperature that allows the reaction to proceed at a reasonable rate. For KMnO₄, starting at a low temperature (e.g., 0 °C) and slowly warming up is advisable.

    • Stoichiometry: Carefully control the amount of oxidizing agent used to avoid over-oxidation.

Oxidizing AgentPotential Side Reactions/Issues
Potassium Permanganate (KMnO₄)Over-oxidation, ring cleavage, formation of carboxylic acids.
Ceric Ammonium Nitrate (CAN)Generally cleaner, but optimization of conditions is still necessary.
Palladium on Carbon (Pd/C)May require higher temperatures and longer reaction times.

Frequently Asked Questions (FAQs)

Q5: What is the general synthetic pathway for this compound?

A5: A common and effective synthetic route is a two-step process. The first step is the Bischler-Napieralski cyclization of N-(2-(3-methoxyphenyl)ethyl)acetamide to form 5-methoxy-3,4-dihydroisoquinolin-1-one. The second step is the oxidation of this intermediate to introduce a double bond and yield the final product, this compound.

Q6: How can I confirm the identity and purity of my final product?

A6: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Q7: Are there any safety precautions I should take during this synthesis?

A7: Yes, several safety precautions are crucial:

  • Phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅): These are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium permanganate (KMnO₄): This is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.

  • Solvents: Use anhydrous solvents and perform the reactions under an inert atmosphere (e.g., nitrogen or argon) where necessary to prevent side reactions with moisture.

  • Quenching: The quenching of the Bischler-Napieralski reaction is highly exothermic. Add the reaction mixture to ice slowly and with good stirring.

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of 5-Methoxy-3,4-dihydroisoquinolin-1-one

  • To a solution of N-(2-(3-methoxyphenyl)ethyl)acetamide (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Basify the aqueous solution with a concentrated ammonium hydroxide solution to pH 8-9.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-methoxy-3,4-dihydroisoquinolin-1-one.

Protocol 2: Oxidation of 5-Methoxy-3,4-dihydroisoquinolin-1-one

  • Dissolve 5-methoxy-3,4-dihydroisoquinolin-1-one (1 equivalent) in a suitable solvent such as acetic acid or a mixture of acetonitrile and water.

  • Cool the solution to 0 °C.

  • Slowly add a solution of potassium permanganate (KMnO₄) (1-1.5 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the manganese dioxide precipitate is dissolved.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualizations

Bischler_Napieralski_Side_Reaction cluster_start Starting Material cluster_reagents Dehydrating Agents cluster_products Products SM N-(2-(3-methoxyphenyl)ethyl)acetamide POCl3 POCl₃ SM->POCl3 Favors Normal Product P2O5 P₂O₅ SM->P2O5 Favors Abnormal Product Normal 5-Methoxy-3,4-dihydroisoquinolin-1-one (Normal Product) POCl3->Normal Abnormal 7-Methoxy-3,4-dihydroisoquinolin-1-one (Abnormal Product) POCl3->Abnormal Minor P2O5->Normal Minor P2O5->Abnormal

Caption: Influence of Dehydrating Agent on Bischler-Napieralski Regioselectivity.

Oxidation_Troubleshooting_Workflow Start Low Yield / Multiple Byproducts in Oxidation CheckOxidant Evaluate Oxidizing Agent Start->CheckOxidant KMnO4 Using KMnO₄? CheckOxidant->KMnO4 Yes CAN_PdC Consider Milder Oxidants (e.g., CAN, Pd/C) CheckOxidant->CAN_PdC No CheckConditions Optimize Reaction Conditions ControlTemp Control Temperature (start at 0°C) CheckConditions->ControlTemp ControlStoich Control Stoichiometry (1-1.5 equiv) CheckConditions->ControlStoich OverOxidation High Potential for Over-oxidation / Ring Cleavage KMnO4->OverOxidation CleanReaction Leads to Cleaner Reaction CAN_PdC->CleanReaction OverOxidation->CheckConditions

Caption: Troubleshooting Workflow for the Oxidation Step.

References

Technical Support Center: Improving the Bioavailability of 5-methoxy-2H-isoquinolin-1-one for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-methoxy-2H-isoquinolin-1-one in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The low aqueous solubility of this compound can be attributed to its molecular structure. The isoquinoline core is a rigid, aromatic heterocyclic system, which contributes to a high crystal lattice energy, making it difficult for solvent molecules to break apart the solid structure. While the methoxy and carbonyl groups offer some polarity, the overall molecule is predominantly hydrophobic.

Q2: My this compound precipitated out of my DMSO stock solution upon storage. What happened and what can I do?

A2: Precipitation from DMSO stocks can occur for a few reasons. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This increased water content can decrease the solubility of hydrophobic compounds. Additionally, the compound may not be stable in solution over long periods or at high concentrations. To remedy this, it is recommended to prepare fresh stock solutions for each experiment, store stocks in a desiccator, and consider storing the compound as a dry powder. If precipitation is observed, gentle warming and sonication may help to redissolve the compound, but always visually inspect the solution for complete dissolution before use.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance for DMSO is highly dependent on the specific cell line and the nature of the bioassay. As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5%, with some being tolerant up to 1%. However, it is crucial to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific biological system.

Q4: I am observing inconsistent results in my bioassay. Could this be a solubility issue?

A4: Yes, inconsistent results are a common symptom of poor compound solubility. If the compound precipitates in the assay medium, the actual concentration exposed to the biological target will be lower and more variable than the nominal concentration. This can lead to underestimation of potency, poor structure-activity relationships (SAR), and a high degree of variability between replicate experiments.

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Symptoms:

  • Visible particulates or cloudiness in the assay wells.

  • Inconsistent dose-response curves.

  • Lower than expected potency.

Troubleshooting Workflow:

G start Precipitation Observed step1 Lower Stock Concentration in DMSO start->step1 step2 Optimize Dilution Method (e.g., stepwise dilution, vortexing) step1->step2 Still Precipitates end_node Precipitation Resolved step1->end_node Issue Resolved step3 Use Co-solvents (e.g., PEG 400, ethanol) step2->step3 Still Precipitates step2->end_node Issue Resolved step4 Incorporate Surfactants (e.g., Polysorbate 80) step3->step4 Still Precipitates step3->end_node Issue Resolved step5 Utilize Cyclodextrins (e.g., HP-β-CD) step4->step5 Still Precipitates step4->end_node Issue Resolved step5->end_node Issue Resolved

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Low or Inconsistent Bioactivity

Symptoms:

  • High variability between replicate wells.

  • Flat or shallow dose-response curve.

  • Potency is significantly lower than expected based on preliminary data.

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the compound has not degraded. Use freshly prepared stock solutions.

  • Perform a Solubility Test: Experimentally determine the kinetic solubility of this compound in your specific assay buffer.

  • Modify the Assay Protocol:

    • Increase Incubation Time: Allow more time for the compound to interact with the target.

    • Add Serum (if applicable): Serum proteins can sometimes help to solubilize hydrophobic compounds in cell-based assays.

    • Use a Cell-Free System: If possible, validate the compound's activity in a simpler, cell-free assay to rule out issues with cell permeability or efflux.

Data Presentation

The following tables summarize illustrative physicochemical properties and estimated solubility of this compound. Note: The solubility values are estimates for a typical poorly soluble organic compound and should be experimentally verified.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂[1]
Molecular Weight175.19 g/mol [1]
Melting Point222-224 °C[1]
pKa (Predicted)12.79 ± 0.20[1]
LogP (Predicted)1.5 - 2.5
AppearanceOff-white to pale yellow solid

Table 2: Illustrative Solubility of this compound in Common Solvents

SolventEstimated Solubility (µg/mL)Estimated Molar Solubility (µM)
Water (pH 7.0)< 1< 5.7
Phosphate-Buffered Saline (PBS, pH 7.4)< 1< 5.7
Ethanol50 - 200285 - 1142
Dimethyl Sulfoxide (DMSO)> 10,000> 57,000
10% DMSO in PBS1 - 105.7 - 57
5% PEG 400 in PBS10 - 5057 - 285
1% Polysorbate 80 in PBS20 - 100114 - 570
10 mM HP-β-CD in PBS50 - 250285 - 1427

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a high-throughput method to estimate the aqueous solubility of a compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader with spectrophotometer capabilities

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dispense Compound: In a new 96-well plate, add 2 µL of each DMSO stock dilution to 198 µL of PBS (pH 7.4) in triplicate. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate: Shake the plate for 2 hours at room temperature, protected from light.

  • Measure Absorbance: Measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of the compound).

  • Determine Solubility: The highest concentration at which no precipitation is observed (i.e., the absorbance is linear with concentration) is considered the kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound.

Materials:

  • This compound (solid powder)

  • Chosen solvent (e.g., Water, PBS)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add Excess Compound: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).

  • Add Solvent: Add a known volume of the desired solvent (e.g., 1 mL of PBS).

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate Solid from Solution: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample the Supernatant: Carefully collect an aliquot of the clear supernatant.

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method with a standard curve.

Mandatory Visualizations

Signaling Pathway: PARP Inhibition

Many isoquinoline derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair. Inhibition of PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) can lead to synthetic lethality.

PARP_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibition DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP SSBR Single-Strand Break Repair PARP->SSBR SSBR->DNA_SSB Repair DNA_SSB_C DNA Single-Strand Break PARP_Blocked PARP Trapping/ Inhibition DNA_SSB_C->PARP_Blocked PARP_Inhibitor This compound (PARP Inhibitor) PARP_Inhibitor->PARP_Blocked Replication_Fork_Collapse Replication Fork Collapse PARP_Blocked->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break Replication_Fork_Collapse->DNA_DSB BRCA_Deficient BRCA Deficiency (Homologous Recombination Defect) DNA_DSB->BRCA_Deficient Cannot be repaired Apoptosis Apoptosis (Cell Death) BRCA_Deficient->Apoptosis

Caption: Mechanism of synthetic lethality via PARP inhibition.

Experimental Workflow: Solubility Enhancement Strategy

A logical workflow for selecting a suitable solubilization strategy for this compound in a bioassay.

Solubility_Workflow cluster_strategies Solubilization Strategies start Initial Formulation (e.g., 1% DMSO in Aqueous Buffer) check_solubility Is Compound Soluble at Required Concentration? start->check_solubility success Proceed with Bioassay check_solubility->success Yes troubleshoot Solubility Issue Identified check_solubility->troubleshoot No co_solvent Add Co-solvent (e.g., PEG 400) troubleshoot->co_solvent surfactant Add Surfactant (e.g., Polysorbate 80) troubleshoot->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin co_solvent->check_solubility surfactant->check_solubility cyclodextrin->check_solubility

Caption: Decision tree for solubility enhancement.

References

5-methoxy-2H-isoquinolin-1-one stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-methoxy-2H-isoquinolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound, a white to off-white solid, should be stored in a tightly sealed container in a dry, refrigerated (2-8°C), and dark place.[1][2][3] Some suppliers may also recommend storage at room temperature if sealed and kept dry.[2]

Q2: Is this compound sensitive to light or moisture?

Yes. Compounds with a quinolone core structure can be photosensitive and susceptible to photolytic degradation.[3] It is crucial to store the compound in an amber or opaque vial to protect it from light.[3] Additionally, similar aromatic compounds can be hygroscopic; moisture can lead to hydrolysis or changes in the physical state of the powder.[3] Therefore, storage in a desiccated environment is highly recommended.[3]

Q3: What are the signs of degradation?

Visual signs of degradation can include a change in color or texture of the solid. In analytical tests such as HPLC or NMR, the appearance of new, unexpected peaks or a decrease in the peak area of the parent compound can indicate degradation.

Q4: What materials or substances are incompatible with this compound?

The compound should not be stored or handled with strong oxidizing agents or strong acids.[1][4]

Q5: What are the recommended handling procedures for this compound?

When handling this compound, it is important to:

  • Avoid contact with skin and eyes.[1][5]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][6]

  • Avoid breathing in dust; handle in a well-ventilated area or under a chemical fume hood.[1][4]

  • Wash hands thoroughly after handling.[6]

  • Sweep up any spills and place them in a suitable container for disposal, avoiding dust formation.[1][6]

Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8°C) for long-term storage.[1][3]To minimize the risk of thermal degradation.[3]
Controlled Room Temperature (20-25°C) for short-term.[2]
Atmosphere Dry/Desiccated Environment.[1][3]To prevent hydrolysis and maintain the physical integrity of the compound.[3]
Inert Gas (e.g., Argon, Nitrogen) is advisable.[3]To prevent oxidation.[3]
Light Protected from Light (e.g., amber or opaque vial).[3]To prevent photolytic degradation.[3]
Container Tightly sealed, suitable container.[1][6]To prevent moisture and air exposure.

Troubleshooting Guide

Issue 1: The compound has changed color or appearance.

  • Possible Cause: This is a likely indicator of chemical degradation due to improper storage conditions such as exposure to light, moisture, or incompatible substances.

  • Recommendation:

    • Do not use the compound for sensitive experiments.

    • Verify the purity of the material using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) to identify any degradation products.

    • Review your storage procedures against the recommended conditions in the table above.

    • If necessary, acquire a new, pure batch of the compound.

Issue 2: Unexpected peaks are observed during HPLC analysis.

  • Possible Cause: The presence of extraneous peaks suggests either contamination or degradation of the sample. Degradation could be triggered by the analytical conditions (e.g., solvent, pH) or may have occurred during storage.

  • Recommendation:

    • Prepare a fresh stock solution from a new vial of the compound if available and re-analyze to rule out contamination of the previous solution.

    • If the issue persists, consider performing a forced degradation study (see Experimental Protocols section) to understand the compound's stability under various stress conditions. This can help identify the nature of the degradants.

    • Ensure all solvents and diluents used for analysis are pure and compatible with the compound.

Troubleshooting Workflow for Stability Issues

G cluster_observe Observation cluster_investigate Investigation cluster_action Action A Unexpected Experimental Result (e.g., color change, extra peaks) B Check Storage Conditions (Temp, Light, Moisture) A->B C Review Handling Procedures (Solvents, Contaminants) A->C D Is Storage Correct? B->D F Is Handling Correct? C->F E Correct Storage & Re-evaluate D->E No D->F Yes H Perform Purity Analysis (e.g., HPLC, LC-MS) E->H G Refine Protocol & Re-evaluate F->G No F->H Yes G->H I Is Compound Degraded? H->I J Use New Batch of Compound I->J Yes K Proceed with Experiment I->K No

Caption: Troubleshooting workflow for compound stability.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol is a general guideline for assessing the stability of this compound under various stress conditions. A stability-indicating analytical method, such as HPLC with a UV detector, should be used for analysis.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.[3]

  • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.[3]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[3]

  • Thermal Degradation: Keep the solid compound at 60°C for 48 hours, then dissolve for analysis.[3]

  • Photolytic Degradation: Expose both the solid compound and the stock solution to UV light (e.g., 254 nm) for 24 hours.[3]

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples before analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method.

  • Compare the chromatograms to identify any degradation products and quantify the loss of the parent compound.

Experimental Workflow for Forced Degradation

G cluster_stress Apply Stress Conditions (24-48h) start Prepare Stock Solution (1 mg/mL) control Unstressed Control Sample start->control acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid thermal Thermal (Solid) (60°C) start->thermal photo Photolytic (UV Light, RT) start->photo analyze Analyze All Samples by HPLC control->analyze neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxid->analyze thermal->analyze photo->analyze neutralize->analyze end Compare Chromatograms & Assess Degradation analyze->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Palladium-Catalyzed Isoquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed isoquinolinone synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on reducing byproduct formation.

Troubleshooting Guide

Q1: My reaction is producing a significant amount of alkyne homocoupling byproduct. How can I minimize this?

A1: The homocoupling of terminal alkynes is a common side reaction in palladium-catalyzed processes. Several factors can be adjusted to favor the desired C-H activation/annulation pathway over alkyne dimerization.

Strategies to Reduce Alkyne Homocoupling:

  • Choice of Oxidant: The selection of an appropriate oxidant is critical. While air or oxygen can be used, silver salts like silver carbonate (Ag₂CO₃) have been shown to be crucial in some systems for promoting the desired reaction and minimizing side products. In certain cases, only trace amounts of the desired product are observed when using oxidants like Cu(OAc)₂ or O₂ alone.[1]

  • Reaction Stoichiometry: Using an excess of the alkyne can sometimes be beneficial; however, this can also lead to increased homocoupling. It is recommended to carefully optimize the stoichiometry of the reactants. In some protocols, using a significant excess of the allenoic acid ester (3 equivalents) has proven effective.[1][2]

  • Catalyst and Ligand System: The choice of palladium catalyst and ligands can influence the relative rates of the desired reaction and byproduct formation. Experimenting with different palladium sources (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂) and ligands can help to identify a system that is more selective for the isoquinolinone synthesis. For instance, in one study, Pd(CH₃CN)₂Cl₂ provided a higher yield of the desired product compared to Pd(OAc)₂.[1]

  • Temperature and Reaction Time: Carefully controlling the reaction temperature and time is important. Higher temperatures can sometimes promote undesired side reactions. It is advisable to monitor the reaction progress and stop it once the formation of the desired product has maximized to prevent further byproduct formation.

Q2: I am observing the formation of benzamide homocoupling byproducts. What are the likely causes and how can I prevent this?

A2: Homocoupling of the benzamide starting material can occur, particularly under strongly oxidizing conditions or at high temperatures. This side reaction competes with the desired C-H activation and annulation with the coupling partner.

Troubleshooting Benzamide Homocoupling:

  • Oxidant Selection and Stoichiometry: The nature and amount of the oxidant can significantly impact the extent of benzamide homocoupling. Using a milder oxidant or optimizing its stoichiometry can help to suppress this side reaction. The use of silver carbonate (Ag₂CO₃) as an oxidant has been shown to be effective in promoting the desired annulation.[1]

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of benzamide homocoupling relative to the desired C-H activation pathway.

  • Catalyst System: The palladium catalyst employed can influence the propensity for this side reaction. Screening different palladium sources may be beneficial.

Q3: The yield of my desired isoquinolinone is low, and I am recovering a significant amount of unreacted starting materials. What can I do to improve the conversion?

A3: Low conversion can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.

Improving Reaction Conversion:

  • Catalyst Activity: Ensure the palladium catalyst is active. If using a solid catalyst, ensure it is properly dispersed. For homogeneous catalysts, consider the use of activating additives if recommended in the literature. In one optimized protocol, a 10 mol% loading of Pd(CH₃CN)₂Cl₂ was used to achieve high yields.[1][2]

  • Role of Additives: The presence of a base is often crucial for the C-H activation step. Bases like diisopropylethylamine (DIPEA) are commonly used to facilitate the formation of the palladacycle intermediate.[1][2] The absence or insufficient amount of a suitable base can lead to low conversion.

  • Solvent Choice: The reaction solvent can significantly impact the solubility of the reactants and the stability of the catalytic species. Toluene is a commonly used solvent for these reactions.[1][2]

  • Purity of Starting Materials: Ensure that the benzamide and alkyne/allene starting materials are pure and free of inhibitors.

  • Reaction Time and Temperature: Increasing the reaction time or temperature may improve conversion, but this should be done cautiously to avoid promoting byproduct formation. A typical condition involves heating at 85 °C for 4 hours.[1][2]

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism for palladium-catalyzed isoquinolinone synthesis via C-H activation/annulation?

A4: The generally accepted mechanism involves a catalytic cycle that begins with the coordination of the palladium(II) catalyst to the directing group of the benzamide (e.g., the N-methoxy group). This is followed by C-H bond activation at the ortho position of the benzene ring to form a five-membered palladacycle intermediate. The alkyne or allene then coordinates to the palladium center and inserts into the Pd-C bond. Finally, reductive elimination occurs to form the isoquinolinone product and regenerate a palladium(0) species. The Pd(0) is then re-oxidized to Pd(II) by an oxidant (e.g., Ag₂CO₃) to complete the catalytic cycle.[1]

Q5: How do electron-donating or electron-withdrawing groups on the benzamide affect the reaction?

A5: The electronic nature of the substituents on the benzamide can have a significant impact on the reaction rate and yield. Generally, electron-donating groups on the aromatic ring can enhance the reactivity towards C-H activation, leading to higher yields. Conversely, strong electron-withdrawing groups can deactivate the aromatic ring, making the C-H activation step more difficult and resulting in lower yields. For example, substrates with trifluoromethyl, halogen, or nitro groups have been reported to give significantly reduced yields.[1]

Q6: Can I use terminal alkynes in this reaction? What are the potential complications?

A6: Yes, terminal alkynes can be used. However, as mentioned in the troubleshooting guide, they are more prone to homocoupling (dimerization) compared to internal alkynes. This can lead to the formation of undesired 1,3-diynes or enynes as byproducts, reducing the yield of the desired isoquinolinone. Careful optimization of the reaction conditions is crucial when using terminal alkynes.

Q7: What is the role of the directing group on the benzamide? Can I use other directing groups?

A7: The directing group, such as the N-methoxy group on N-methoxybenzamides, plays a crucial role in positioning the palladium catalyst in close proximity to the ortho C-H bond, thereby facilitating selective C-H activation. This directed C-H metalation is key to the efficiency and regioselectivity of the reaction. Other directing groups have also been successfully employed in similar transformations, including N-benzoylsulfonamides. The choice of directing group can influence the reaction conditions required and the overall efficiency.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of reaction conditions for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from N-methoxybenzamide and a 2,3-allenoic acid ester, highlighting the impact of different catalysts and oxidants on the product yield.

EntryCatalyst (10 mol%)Oxidant (2 equiv.)Additive (2 equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂Ag₂CO₃DIPEAToluene100445
2PdCl₂Ag₂CO₃DIPEAToluene100465
3Pd(CH₃CN)₂Cl₂Ag₂CO₃DIPEAToluene85487
4Pd(CH₃CN)₂Cl₂AgOAcDIPEAToluene85475
5Pd(CH₃CN)₂Cl₂Ag₂ODIPEAToluene85468
6Pd(CH₃CN)₂Cl₂Cu(OAc)₂DIPEAToluene8512Trace
7Pd(CH₃CN)₂Cl₂O₂ (1 atm)DIPEAToluene8512Trace

Data adapted from a study on the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.[1]

Experimental Protocols

Key Experiment: Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones

This protocol is adapted from a reported procedure for the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters.[1][2]

Materials:

  • N-methoxybenzamide (0.50 mmol, 1.0 equiv.)

  • 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv.)

  • Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%)

  • Ag₂CO₃ (1.0 mmol, 2.0 equiv.)

  • Diisopropylethylamine (DIPEA) (1.0 mmol, 2.0 equiv.)

  • Toluene (10 mL)

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add N-methoxybenzamide (0.50 mmol), Pd(CH₃CN)₂Cl₂ (0.05 mmol), and Ag₂CO₃ (1.0 mmol).

  • Add toluene (10 mL), followed by the 2,3-allenoic acid ester (1.5 mmol) and DIPEA (1.0 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.

  • Stir the reaction mixture for 4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.

Visualizations

Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_byproducts Potential Byproduct Pathways PdII_cat Pd(II) Catalyst Palladacycle Five-membered Palladacycle PdII_cat->Palladacycle + Benzamide - HX Coordination_Insertion Alkyne/Allene Insertion Intermediate Palladacycle->Coordination_Insertion + Alkyne/Allene Pd0_species Pd(0) Species Coordination_Insertion->Pd0_species Reductive Elimination (Product Release) Product Isoquinolinone Product Coordination_Insertion->Product Pd0_species->PdII_cat Oxidation (e.g., by Ag2CO3) Alkyne Alkyne Alkyne_Homocoupling Alkyne Homocoupling Product Alkyne->Alkyne_Homocoupling Dimerization Benzamide Benzamide Benzamide_Homocoupling Benzamide Homocoupling Product Benzamide->Benzamide_Homocoupling Oxidative Coupling

Caption: Plausible catalytic cycle for palladium-catalyzed isoquinolinone synthesis and competing byproduct pathways.

Experimental_Workflow start Start setup Reaction Setup (Schlenk tube, Argon atm) start->setup add_reagents Add Benzamide, Pd Catalyst, and Ag2CO3 setup->add_reagents add_liquids Add Toluene, Alkyne/Allene, and DIPEA add_reagents->add_liquids reaction Heat at 85 °C for 4h add_liquids->reaction workup Cool, Filter through Celite reaction->workup purification Concentrate and Purify (Column Chromatography) workup->purification end Isolated Isoquinolinone Product purification->end

Caption: General experimental workflow for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.

References

Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for scaling up the synthesis of 5-methoxy-2H-isoquinolin-1-one. The information is presented in a practical question-and-answer format to directly address common challenges encountered during laboratory and pilot-plant scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound suitable for scale-up?

A1: Several synthetic strategies can be employed, with the choice often depending on the availability of starting materials, required purity, and scalability. Common routes include the Bischler-Napieralski reaction followed by oxidation, transition-metal-catalyzed C-H activation/annulation of benzamides, and cyclization of 2-alkynylbenzamides. For large-scale synthesis, factors like atom economy, cost of reagents and catalysts, and ease of purification become critical considerations.

Q2: What are the primary challenges when moving from a bench-scale to a pilot-plant scale synthesis of this compound?

A2: The most frequently encountered challenges during scale-up include:

  • Decreased Yields: Reactions that perform well on a small scale may see a significant drop in yield at a larger scale due to issues with heat and mass transfer.[1]

  • Impurity Profile Changes: Different reaction kinetics and conditions on a larger scale can lead to the formation of new or increased levels of by-products.[1]

  • Purification Difficulties: Methods like column chromatography that are effective in the lab are often not economically viable or technically feasible for large quantities of material.[1]

  • Safety and Handling: Managing exothermic reactions and handling larger quantities of reagents and solvents require more stringent safety protocols.

Q3: How does the 5-methoxy substituent influence the synthesis and potential side reactions?

A3: The electron-donating nature of the 5-methoxy group can influence the reactivity of the aromatic ring. This can affect regioselectivity in cyclization reactions, potentially leading to the formation of undesired isomers. It may also impact the nucleophilicity of the aromatic ring, influencing the reaction conditions required for optimal conversion.

Troubleshooting Guide

Problem 1: Low or Inconsistent Yields Upon Scale-Up

Q: My reaction yield has dropped significantly after increasing the batch size. What are the likely causes and how can I troubleshoot this?

A: A decrease in yield is a common scale-up issue, often related to physical parameters that do not scale linearly.[1]

  • Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation and the formation of localized hot spots. These hot spots can cause decomposition of starting materials, intermediates, or the final product, resulting in lower yields.[1]

    • Solution: Monitor the internal reaction temperature closely and use a reactor with adequate cooling capacity. Consider slower, controlled addition of reagents to manage any exotherms.

  • Poor Mixing: Inadequate mixing in large vessels can create localized concentration gradients of reagents, which can favor the formation of by-products over the desired product.[1]

    • Solution: Ensure the reactor's agitation is sufficient for the reaction volume and viscosity. The use of baffles can improve mixing efficiency.

  • Extended Reaction Times: Heating, cooling, and reagent addition take longer at a larger scale. Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.[1]

    • Solution: Re-optimize reaction times and temperatures for the larger scale. It may be necessary to use a higher reaction concentration or a more efficient catalyst to reduce the required reaction time.

Problem 2: Formation of Impurities and By-products

Q: I am observing new or higher levels of impurities in my scaled-up batches. How can I identify and minimize them?

A: The altered conditions of a large-scale reaction can favor different reaction pathways, leading to a change in the impurity profile.[1]

  • Common By-products in Isoquinolinone Synthesis:

    • Isomeric Products: Depending on the synthetic route, regioisomers can be a significant impurity. For example, in reactions involving cyclization onto the aromatic ring, substitution at different positions can occur.

    • Over-alkylation/Over-oxidation: In routes involving these steps, controlling the stoichiometry and reaction time is crucial to prevent the formation of multiply substituted or oxidized by-products.

    • Starting Material Contamination: Impurities in the starting materials can be carried through the synthesis and may even participate in side reactions.

  • Troubleshooting Strategies:

    • Analytical Monitoring: Use techniques like HPLC and LC-MS to track the formation of impurities throughout the reaction. This will help in understanding when and how they are formed.

    • Re-optimization of Reaction Conditions: Small changes in temperature, concentration, or catalyst loading can significantly impact the selectivity of the reaction. A design of experiments (DoE) approach can be useful for efficiently optimizing these parameters on a smaller scale before implementing them at a larger scale.

    • Purification of Starting Materials: Ensure the purity of your starting materials meets the requirements for the scaled-up synthesis.

Problem 3: Difficulties with Product Purification and Isolation

Q: My previous purification method (e.g., column chromatography) is not practical at a larger scale, and I am experiencing product decomposition. What are my options?

A: Purification is a major bottleneck in scaling up chemical syntheses.

  • Decomposition on Silica Gel: Isoquinolinones can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.[1]

    • Alternative: Consider using a less acidic stationary phase like alumina or a modified silica gel.

  • Crystallization: This is often the most scalable and cost-effective purification method.

    • Troubleshooting Crystallization:

      • Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find conditions that provide good recovery and high purity.

      • Seeding: Using a small amount of pure product (seed crystals) can help to induce crystallization and control the crystal size.

      • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is often preferred.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a viable large-scale purification technique. However, prolonged exposure to high temperatures can cause decomposition.[1]

Experimental Protocols

Illustrative Gram-Scale Synthesis via Bischler-Napieralski and Oxidation

This protocol is a representative example and may require optimization for specific equipment and purity requirements.

Step 1: Amide Formation

  • To a stirred solution of 2-(3-methoxyphenyl)ethan-1-amine (1.0 eq) in an appropriate solvent (e.g., dichloromethane or toluene) at 0 °C, slowly add a solution of an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

Step 2: Cyclization (Bischler-Napieralski Reaction)

  • To a solution of the crude amide from Step 1 in a high-boiling solvent (e.g., toluene or xylenes), add a dehydrating agent (e.g., phosphorus pentoxide or polyphosphoric acid, 2-5 eq) portion-wise, as the reaction can be exothermic.

  • Heat the mixture to reflux (typically 110-140 °C) for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

  • Basify the aqueous mixture with a strong base (e.g., NaOH or KOH) to a pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,4-dihydroisoquinoline intermediate.

Step 3: Oxidation

  • Dissolve the crude 3,4-dihydroisoquinoline from Step 2 in a suitable solvent (e.g., toluene or methanol).

  • Add an oxidizing agent (e.g., palladium on carbon with a hydrogen acceptor like cyclohexene, or manganese dioxide).

  • Heat the reaction mixture (temperature will depend on the chosen oxidizing agent) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction and filter off the solid catalyst/reagent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Filter the purified solid, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Optimization of Cyclization Reaction Conditions

EntryDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
1P₂O₅Toluene1101265
2PPAXylenes140875
3POCl₃MeCN80670

Table 2: Optimization of Oxidation Reaction Conditions

EntryOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
110% Pd/C, CyclohexeneToluene110685
2MnO₂DCM252478
3SulfurXylenes140482

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Final Product 2-(3-methoxyphenyl)ethan-1-amine 2-(3-methoxyphenyl)ethan-1-amine Amide_Formation Amide Formation 2-(3-methoxyphenyl)ethan-1-amine->Amide_Formation Acylating Agent Acylating Agent Acylating Agent->Amide_Formation Amide N-(2-(3-methoxyphenyl)ethyl)acetamide Amide_Formation->Amide Step 1 Cyclization Cyclization (Bischler-Napieralski) Dihydroisoquinoline 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one Cyclization->Dihydroisoquinoline Step 2 Oxidation Oxidation Product This compound Oxidation->Product Step 3 Amide->Cyclization Intermediate 1 Dihydroisoquinoline->Oxidation Intermediate 2

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield at Scale Check_Temp Monitor Internal Temperature and Exotherms Start->Check_Temp Check_Mixing Evaluate Agitation and Mixing Efficiency Start->Check_Mixing Check_Time Analyze Reaction Time and Potential Degradation Start->Check_Time Optimize_Cooling Improve Cooling Capacity/ Slow Reagent Addition Check_Temp->Optimize_Cooling Optimize_Agitation Increase Agitator Speed/ Use Baffles Check_Mixing->Optimize_Agitation Optimize_Conditions Re-optimize Temperature, Concentration, or Catalyst Check_Time->Optimize_Conditions End Yield Improved Optimize_Cooling->End Optimize_Agitation->End Optimize_Conditions->End

Caption: Troubleshooting workflow for low yield on scale-up.

References

Troubleshooting poor yields in isoquinoline cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with poor yields in common isoquinoline cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in isoquinoline cyclization reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions?

A1: Low yields in these reactions typically stem from a few key factors:

  • Deactivated Aromatic Ring: These reactions are intramolecular electrophilic aromatic substitutions. Electron-withdrawing groups on the aromatic ring significantly hinder the cyclization, leading to poor or no product formation. Conversely, electron-donating groups activate the ring and generally lead to higher yields.[1][2][3]

  • Inappropriate Reaction Conditions: The choice of solvent, temperature, and reaction time is crucial. Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or products, often resulting in tar formation.[1] Conversely, temperatures that are too low can lead to incomplete or very slow reactions.

  • Suboptimal Catalyst or Reagent: The potency of the dehydrating agent (in the Bischler-Napieralski reaction) or the strength of the acid catalyst (in the Pictet-Spengler and Pomeranz-Fritsch reactions) is critical and substrate-dependent.[1][3][4]

  • Side Reactions: Competing reaction pathways can significantly reduce the yield of the desired isoquinoline product. Common side reactions include polymerization, retro-Ritter reactions, and the formation of oxazoles.[1]

  • Presence of Moisture: Many of these reactions are sensitive to water, which can hydrolyze key intermediates. Using anhydrous reagents and solvents is often crucial for success.

Q2: How do I choose the right dehydrating agent for my Bischler-Napieralski reaction?

A2: The choice of dehydrating agent is critical and depends on the reactivity of your substrate. For substrates with electron-rich aromatic rings, milder agents like phosphorus oxychloride (POCl₃) are often sufficient.[5] For less reactive substrates, particularly those lacking electron-donating groups, a stronger dehydrating agent such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is more effective.[5] Modern, milder protocols using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can also be highly effective, especially for sensitive substrates.[1][6]

Q3: My Pictet-Spengler reaction is not working. What should I check first?

A3: For a failing Pictet-Spengler reaction, first verify the acidity of your reaction medium. The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[3][4] If the catalyst is too weak, the reaction will not proceed efficiently. Also, ensure your reagents are pure and your solvent is anhydrous, as water can hydrolyze the iminium ion intermediate. Finally, consider the electronic nature of your β-arylethylamine; electron-donating groups on the aromatic ring are often necessary for good yields under mild conditions.[3]

Q4: I am observing a significant amount of tar-like byproducts in my Pomeranz-Fritsch reaction. How can I minimize this?

A4: The formation of tarry byproducts in the Pomeranz-Fritsch reaction is often a result of the harsh acidic conditions and high temperatures typically employed. To minimize this, you can try using a milder acid catalyst or lowering the reaction temperature. Additionally, ensuring efficient stirring can help prevent localized overheating and promote a more uniform reaction.

Troubleshooting Guides

Bischler-Napieralski Reaction
Observation Potential Cause Recommended Solution
Low to No Product Formation The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).[1]Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1]
The dehydrating agent is not potent enough for the specific substrate.[1]If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[1]
Incomplete Reaction The reaction time is insufficient or the temperature is too low.Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[1]
Complex Mixture of Products / Degradation The reaction temperature is too high, or the reaction time is too long for a sensitive substrate.[1]Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation. Reduce the reaction time and monitor the progress closely.[1]
The substrate is unstable under the strongly acidic conditions.Consider alternative synthetic routes to the target dihydroisoquinoline.
Formation of Styrene Side Product Retro-Ritter reaction is occurring, where the nitrilium ion intermediate fragments.[1]Use the corresponding nitrile as a solvent to shift the equilibrium away from the styrene product. Alternatively, use a method that avoids the formation of a nitrilium intermediate, such as using oxalyl chloride to generate an N-acyliminium intermediate.[7]
Pictet-Spengler Reaction
Observation Potential Cause Recommended Solution
Low or No Product Yield Insufficiently acidic catalyst.Use a stronger protic acid like trifluoroacetic acid (TFA) or a Lewis acid like BF₃·OEt₂.
Decomposition of starting materials due to harsh acidic conditions or high temperatures.Start with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed. For sensitive substrates, consider a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization.
Poor quality reagents (e.g., impure aldehyde or wet solvent).Ensure the aldehyde is pure and the solvent is anhydrous, as water can hydrolyze the intermediate iminium ion.
Mixture of Diastereomers Lack of stereocontrol in the cyclization step.The choice of solvent and acid catalyst can influence diastereoselectivity. Chiral acids or organocatalysts can be employed for enantioselective reactions. Lowering the reaction temperature may also improve selectivity.
Formation of Oxidative Side Products The indole nucleus is susceptible to oxidation.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Pomeranz-Fritsch Reaction
Observation Potential Cause Recommended Solution
Low Yield of Isoquinoline Harsh acidic conditions leading to decomposition.[8]Experiment with different Brønsted or Lewis acids. Polyphosphoric acid (PPA) can sometimes give better results than sulfuric acid.
Electron-withdrawing groups on the benzaldehyde starting material.[8]This reaction is most effective with electron-donating groups on the aromatic ring. If possible, modify the substrate to include activating groups.
Formation of Oxazole Byproducts Competing cyclization pathway.Optimize the choice of acid catalyst and reaction temperature to favor the desired intramolecular electrophilic aromatic substitution on the benzene ring.
Polymerization/Charring Strong acidic conditions and elevated temperatures causing decomposition of starting materials and intermediates.Carefully control the reaction temperature and consider a slower addition of the acid catalyst. Ensure efficient stirring to dissipate heat.

Data Presentation

Table 1: Comparative Yields of Dehydrating Agents in the Bischler-Napieralski Reaction

Substrate: N-(3,4-dimethoxyphenethyl)acetamide

Dehydrating Agent Solvent Temperature (°C) Yield (%)
POCl₃TolueneRefluxModerate
P₂O₅ in POCl₃TolueneRefluxHigh
Tf₂O, 2-chloropyridineDichloromethane-20 to 0High
PPA (Polyphosphoric acid)-100-140Moderate to High
PCl₅ChloroformRefluxModerate
Table 2: Effect of Solvent and Aldehyde on Pictet-Spengler Reaction Yields

Substrate: Tryptamine

Aldehyde Solvent Temperature Yield (%)
BenzaldehydeHFIPReflux95[9]
p-NitrobenzaldehydeHFIPReflux92[9]
IsovaleraldehydeHFIPReflux96[9]
BenzaldehydeChloroform (with molecular sieves)RefluxQuantitative[10]
4-ChlorobenzaldehydeDeep Eutectic Solvent80°CHigh[11]
Table 3: Qualitative Impact of Conditions on Pomeranz-Fritsch Reaction Yields
Parameter Effect on Yield Reasoning
Electron-donating groups on benzaldehyde Increases yieldActivates the aromatic ring towards electrophilic substitution.[8]
Electron-withdrawing groups on benzaldehyde Decreases yieldDeactivates the aromatic ring.[8]
Strong Acid (e.g., conc. H₂SO₄) VariableNecessary for cyclization but can cause decomposition and charring.[8]
High Temperature VariableCan increase reaction rate but also promotes side reactions and decomposition.

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Synthesis of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline
  • Starting Material Synthesis (N-Acetylhomoveratrylamine): To a stirred solution of 300 g (1.80 moles) of β-(3,4-dimethoxyphenyl)ethylamine in 150 ml of pyridine, add 190 ml of acetic anhydride at a rate that maintains the temperature at 90–95°C (approximately 1.5 hours). After the addition is complete, allow the solution to stand at room temperature overnight.

  • Cyclization: In a fume hood, add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the N-acetylhomoveratrylamine. The addition may be exothermic, so cooling in an ice bath may be necessary.

  • Reaction: Heat the reaction mixture to reflux in an appropriate anhydrous solvent (e.g., toluene or acetonitrile). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice or adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Pictet-Spengler Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve tryptamine (1.0 eq) in the chosen solvent (e.g., dichloromethane, 10 mL per mmol of tryptamine).[9]

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0-1.2 eq) dropwise at room temperature.[9]

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, TFA, catalytic amount) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) for 1 to 24 hours. Monitor the progress of the reaction by TLC.[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel.[9]

Protocol 3: Classical Pomeranz-Fritsch Synthesis of Isoquinoline
  • Schiff Base Formation: Condense benzaldehyde with 2,2-diethoxyethylamine in a suitable solvent. This step often involves heating to remove water, for example, by using a Dean-Stark apparatus.

  • Cyclization: In a fume hood, carefully add the crude Schiff base to concentrated sulfuric acid (98%) with cooling.

  • Reaction: Heat the reaction mixture. The temperature and time will need to be optimized for the specific substrate.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base, such as a 10% sodium hydroxide solution.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by distillation or chromatography.

Visualizations

Troubleshooting_Workflow start Poor Yield in Isoquinoline Cyclization check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) check_purity->review_conditions analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) review_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_rxn Incomplete Reaction? side_products->incomplete_rxn No modify_reagents Modify Reagents (e.g., Stronger Dehydrating Agent) side_products->modify_reagents Yes decomposition Decomposition/Tar Formation? incomplete_rxn->decomposition No optimize_conditions Optimize Reaction Conditions (e.g., Increase Temp/Time) incomplete_rxn->optimize_conditions Yes milder_conditions Use Milder Conditions (Lower Temp, Milder Catalyst) decomposition->milder_conditions Yes end Improved Yield optimize_conditions->end milder_conditions->end modify_reagents->end Bischler_Napieralski_Mechanism sub β-Arylethylamide intermediate1 Nitrilium Ion Intermediate sub->intermediate1 + reagent POCl₃ reagent->intermediate1 cyclization Intramolecular Electrophilic Aromatic Substitution intermediate1->cyclization product_ion Dihydroisoquinolinium Ion cyclization->product_ion product 3,4-Dihydroisoquinoline product_ion->product + workup Neutralization workup->product Pictet_Spengler_Mechanism amine β-Arylethylamine schiff_base Schiff Base amine->schiff_base + aldehyde Aldehyde/Ketone aldehyde->schiff_base acid H⁺ iminium Iminium Ion acid->iminium schiff_base->iminium + cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization product Tetrahydroisoquinoline cyclization->product

References

Technical Support Center: Synthesis of 5-Methoxy-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-methoxy-2H-isoquinolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound typically involves a two-step process:

  • Cyclization: The most common method for constructing the isoquinolinone core is the Bischler-Napieralski reaction. This involves the intramolecular cyclization of a β-arylethylamide, specifically N-(2-(3-methoxyphenyl)ethyl)acetamide, using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the intermediate 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one.[1][2][3]

  • Dehydrogenation (Aromatization): The resulting dihydroisoquinolinone is then dehydrogenated to introduce the double bond and form the final aromatic product, this compound.

Q2: I am having trouble with the Bischler-Napieralski cyclization step. What are the critical parameters to consider?

A2: The success of the Bischler-Napieralski reaction is highly dependent on several factors:

  • Purity of Starting Material: Ensure the N-(2-(3-methoxyphenyl)ethyl)acetamide is pure and dry. Impurities can lead to side reactions and lower yields.

  • Choice and Amount of Reagent: Phosphorus oxychloride (POCl₃) is a commonly used and effective cyclizing agent.[1][3] The molar ratio of POCl₃ to the amide is crucial and typically ranges from 1.1 to 5 equivalents.

  • Reaction Temperature: The reaction is often exothermic. It's recommended to add the cyclizing agent dropwise at a low temperature (e.g., 0 °C) and then gradually warm the mixture to reflux.[1] Careful temperature control can prevent the formation of tarry by-products.

  • Solvent: Anhydrous solvents such as toluene, acetonitrile, or dichloromethane (DCM) are suitable for this reaction.[1] The solvent should be inert to the reaction conditions and capable of dissolving the starting material.

Q3: My cyclization reaction resulted in a low yield or failed completely. What should I troubleshoot?

A3: Low or no yield in the Bischler-Napieralski reaction can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q4: What are the potential side products in this synthesis?

A4: During the Bischler-Napieralski reaction, the formation of regioisomers is a possibility, especially with substituted phenethylamides.[2] In the case of a meta-methoxy substituent, cyclization could potentially occur at either the C2 or C6 position of the aromatic ring, leading to the formation of 7-methoxy-3,4-dihydro-2H-isoquinolin-1-one as an isomeric impurity. Incomplete dehydrogenation will result in the presence of the dihydro intermediate in the final product. Over-oxidation or degradation can also occur if the reaction conditions are too harsh.[4]

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel.[4] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly used to separate the desired product from starting materials, intermediates, and side products. Recrystallization from a suitable solvent can be employed for further purification.

Troubleshooting Guides

Problem 1: Low or No Yield of 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one (Cyclization Step)
Potential Cause Troubleshooting Steps
Inactive Reagents Use freshly distilled phosphorus oxychloride (POCl₃). Ensure all reagents are anhydrous.
Insufficient Activation of the Aromatic Ring The methoxy group is generally activating enough. However, ensure the reaction is heated sufficiently (reflux) to promote cyclization.
Decomposition of Starting Material or Product Add POCl₃ slowly at a lower temperature (0 °C) to control the initial exothermic reaction. Monitor the reaction by TLC and avoid prolonged heating after the starting material is consumed.[1]
Incorrect Stoichiometry Optimize the molar ratio of POCl₃ to the starting amide. A common starting point is 2-3 equivalents of POCl₃.
Presence of Water Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Incomplete Dehydrogenation to this compound
Potential Cause Troubleshooting Steps
Ineffective Dehydrogenation Agent Palladium on carbon (Pd/C) in a high-boiling solvent like decalin is a common method. Ensure the catalyst is active. Other methods like using sulfur or selenium at high temperatures can also be considered.
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or LC-MS to ensure completion. The reaction may require prolonged heating at high temperatures.
Catalyst Poisoning Ensure the dihydroisoquinolinone intermediate is sufficiently pure before the dehydrogenation step. Impurities can poison the catalyst.

Data Presentation

Table 1: Optimization of Bischler-Napieralski Reaction Conditions (Hypothetical Data)

Entry Cyclizing Agent (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) of Dihydro-product
1POCl₃ (1.5)Toluene110465
2POCl₃ (2.5)Toluene110485
3POCl₃ (3.5)Toluene110482
4PPA-140275
5POCl₃ (2.5)Acetonitrile80678

Table 2: Optimization of Dehydrogenation Conditions (Hypothetical Data)

Entry Reagent Solvent Temperature (°C) Time (h) Yield (%) of Final Product
110% Pd/CDecalin1901290
2Sulfur-220275
3DDQDioxane100685
4MnO₂Toluene1102460

Experimental Protocols

Protocol 1: Synthesis of 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one

  • To a solution of N-(2-(3-methoxyphenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene (10 mL/g of amide), add phosphorus oxychloride (2.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, slowly warm the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a saturated sodium carbonate solution to pH 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one.

Protocol 2: Synthesis of this compound (Dehydrogenation)

  • In a round-bottom flask, dissolve 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one (1.0 eq) in decalin (20 mL/g).

  • Add 10% Palladium on carbon (10% w/w) to the solution.

  • Heat the mixture to reflux (approximately 190 °C) and maintain for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Visualizations

experimental_workflow cluster_cyclization Step 1: Bischler-Napieralski Cyclization cluster_dehydrogenation Step 2: Dehydrogenation start N-(2-(3-methoxyphenyl)ethyl)acetamide reagents1 POCl3, Toluene reaction1 Reflux @ 110°C, 4h reagents1->reaction1 workup1 Quench, Basify, Extract reaction1->workup1 intermediate 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one workup1->intermediate reagents2 10% Pd/C, Decalin intermediate->reagents2 reaction2 Reflux @ 190°C, 12h reagents2->reaction2 workup2 Filter, Concentrate reaction2->workup2 final_product This compound workup2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield in Cyclization? check_reagents Are reagents pure and anhydrous? start->check_reagents check_temp Was temperature controlled? start->check_temp check_ratio Is the POCl3 ratio optimal? start->check_ratio impure_reagents Use fresh/distilled reagents. check_reagents->impure_reagents No temp_issue Control exotherm, then reflux. check_temp->temp_issue No ratio_issue Titrate POCl3 equivalents (2-3 eq). check_ratio->ratio_issue No success Yield Improved impure_reagents->success temp_issue->success ratio_issue->success

Caption: Troubleshooting logic for the cyclization step.

References

Technical Support Center: Chiral Separation of 5-methoxy-2H-isoquinolin-1-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 5-methoxy-2H-isoquinolin-1-one enantiomers.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?

A1: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the chiral separation of a wide range of compounds, including lactams and their analogues.[1][2] Specifically, columns with immobilized selectors like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate) often provide good enantioselectivity for these types of molecules.[3] Cyclodextrin-based CSPs can also be effective, particularly in reversed-phase mode.[2]

Q2: What are the recommended starting conditions for method development?

A2: For polysaccharide-based columns, a good starting point for normal-phase HPLC is a mobile phase consisting of a mixture of n-hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol (EtOH).[4] A common initial screening condition is a ratio of 90:10 (n-hexane:IPA). For supercritical fluid chromatography (SFC), a mobile phase of supercritical CO2 with a methanol or ethanol co-solvent is a standard starting point.[5][6]

Q3: How can I improve the resolution between the enantiomers?

A3: To improve resolution, you can systematically adjust several parameters:

  • Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., IPA or EtOH) in the mobile phase. Lowering the percentage of the alcohol modifier in normal-phase mode often increases retention and can improve resolution.[4]

  • Choice of Modifier: Switching between different alcohol modifiers (e.g., from IPA to EtOH) can alter selectivity.

  • Additives: For basic or acidic compounds, adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid (TFA) or diethylamine (DEA)) can improve peak shape and resolution.[4]

  • Temperature: Lowering the column temperature can sometimes enhance enantioselectivity, although the effect is compound-dependent.[7]

  • Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution.

Q4: What is the expected elution order of the enantiomers?

A4: The elution order of enantiomers is dependent on the specific CSP and the mobile phase conditions used. It is not always predictable without experimental data. The order can even reverse with changes in mobile phase composition or temperature.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or No Separation Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).
Suboptimal mobile phase composition.Systematically vary the mobile phase composition, including the type and percentage of the organic modifier.[4]
Incompatible additives.If using additives, try different types (e.g., switch from TFA to acetic acid) or remove them to see the effect.
Peak Tailing Secondary interactions with the stationary phase.Add a mobile phase modifier. For acidic compounds, add a small amount of acid (e.g., 0.1% TFA). For basic compounds, add a small amount of base (e.g., 0.1% DEA).
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Peak Splitting or Broadening Column void or channeling.Ensure proper column packing and handling. If a void is suspected, the column may need to be replaced.
High injection volume or sample overload.Reduce the injection volume or the sample concentration.
Incompatible sample solvent.Dissolve the sample in the mobile phase or a weaker solvent.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection.
Fluctuations in temperature.Use a column oven to maintain a constant temperature.
Mobile phase instability.Prepare fresh mobile phase daily and ensure proper mixing and degassing.

Data Presentation

The following tables provide representative data for the chiral separation of a racemic mixture of this compound on a polysaccharide-based chiral stationary phase. These values are based on the separation of a structurally similar δ-lactam and are intended as a guide for method development.[4]

Table 1: Effect of Mobile Phase Composition on Chiral Separation

Mobile Phase (n-Hexane:IPA, v/v)Retention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Selectivity Factor (α)Resolution (Rs)
90:107.79.71.513.38
85:156.58.01.452.80
80:205.87.01.382.20

Conditions: Chiralpak IA column, 1.0 mL/min flow rate, 25°C, UV detection at 220 nm.

Table 2: Effect of Temperature on Chiral Separation

Temperature (°C)Retention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Selectivity Factor (α)Resolution (Rs)
208.110.21.553.60
257.79.71.513.38
307.49.21.483.15

Conditions: Chiralpak IA column, n-Hexane:IPA (90:10), 1.0 mL/min flow rate, UV detection at 220 nm.

Experimental Protocols

Detailed Methodology for HPLC Chiral Separation

This protocol is a representative method for the analytical scale chiral separation of this compound enantiomers based on successful separations of similar lactam structures.[4]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chiral Stationary Phase:

    • Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 mm x 4.6 mm I.D.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • For basic analytes that may exhibit peak tailing, consider adding 0.1% (v/v) of diethylamine (DEA) to the mobile phase. For acidic impurities, 0.1% (v/v) of trifluoroacetic acid (TFA) can be used.[4]

    • Degas the mobile phase by sonication or helium sparging before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peaks for each enantiomer.

    • Calculate the retention factors (k), selectivity factor (α), and resolution (Rs) to evaluate the separation performance.

Visualizations

Chiral Method Development Workflow

ChiralMethodDevelopment cluster_start Initial Screening cluster_optimization Optimization cluster_evaluation Evaluation cluster_final Final Method Start Select CSPs (e.g., Polysaccharide-based) and Mobile Phase Modes (NP, RP, SFC) OptimizeMP Vary Mobile Phase Composition (Modifier % and Type) Start->OptimizeMP OptimizeTemp Adjust Column Temperature OptimizeMP->OptimizeTemp OptimizeAdditives Introduce/Change Additives (Acidic/Basic) OptimizeTemp->OptimizeAdditives Evaluate Assess Resolution (Rs), Selectivity (α), and Peak Shape OptimizeAdditives->Evaluate Check Rs > 1.5 and Good Peak Shape? Evaluate->Check Check->OptimizeMP No Finalize Finalized Chiral Separation Method Check->Finalize Yes

Caption: A logical workflow for the development of a chiral separation method.

References

Preventing degradation of 5-methoxy-2H-isoquinolin-1-one during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Methoxy-2H-isoquinolin-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the handling and workup of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound during workup?

A1: Based on its chemical structure, which includes a lactam, a methoxy-substituted aromatic ring, and a conjugated system, this compound is susceptible to several degradation pathways during workup. These include:

  • Acid- or Base-Catalyzed Hydrolysis: The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the opening of the ring to form an amino acid derivative.

  • Cleavage of the Methoxy Group: Strong acids can cause the cleavage of the aryl methyl ether, resulting in the formation of a hydroxyl group (a phenol).[1][2][3]

  • Oxidation: The electron-rich aromatic ring, activated by the methoxy group, is prone to oxidation, which can lead to the formation of quinone-like structures or other oxidized byproducts.[4][5][6] This can be exacerbated by the presence of air, oxidizing agents, or metal contaminants.

  • Photodegradation: The conjugated system in the molecule may absorb UV light, leading to photochemical reactions and degradation.[7][8]

Q2: I am observing a color change in my product during or after workup. What could be the cause?

A2: A color change, such as turning yellow or brown, is often an indication of degradation. This is frequently caused by oxidation of the electron-rich aromatic ring to form colored, quinone-like species.[4][5][6] Exposure to air for prolonged periods, especially in the presence of light or trace metals, can promote this process. To mitigate this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to minimize exposure to light.

Q3: My final product shows a lower yield than expected, and I see multiple spots on the TLC. How can I improve this?

A3: Low yields and the presence of multiple spots on a TLC plate suggest that your compound may be degrading during the workup or purification process. It is also possible that the reaction itself is not going to completion or is producing side products. To address potential degradation during workup, consider the following:

  • Use milder workup conditions: Avoid strong acids and bases. Use saturated sodium bicarbonate solution for neutralization instead of stronger bases.

  • Minimize exposure to oxygen: Degas your solvents and consider performing the workup under an inert atmosphere.

  • Protect from light: Wrap your flasks in aluminum foil.

  • Purify quickly: Do not let the crude product sit for extended periods before purification.

Troubleshooting Guides

Issue 1: Suspected Acid-Catalyzed Degradation During Workup
  • Symptom: You used acidic conditions (e.g., 1M HCl) to wash your organic layer and observe a new, more polar spot on your TLC. Your final yield is low.

  • Potential Cause: The lactam ring may be hydrolyzing, or the methoxy group may be cleaving under the acidic conditions.[1][2][3]

  • Troubleshooting Steps:

    • Use a milder acid: If an acidic wash is necessary, consider using a weaker acid, such as a dilute solution of citric acid or saturated ammonium chloride.

    • Minimize contact time: Perform the acidic wash quickly and at a low temperature (e.g., in an ice bath).

    • Alternative workup: If possible, avoid an acidic wash altogether. Consider if the impurities can be removed by other means, such as a different extraction solvent or chromatography.

Issue 2: Product Darkens in Color Upon Standing or During Concentration
  • Symptom: Your isolated product, which was initially a light-colored solid, turns yellow or brown over time, even when stored.

  • Potential Cause: This is a strong indication of oxidation.[4][5][6] The methoxy-activated aromatic ring is susceptible to air oxidation.

  • Troubleshooting Steps:

    • Inert atmosphere: During the final stages of workup and isolation (e.g., solvent removal), use a stream of nitrogen or argon.

    • Antioxidants: For storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene). However, ensure this is compatible with your downstream applications.

    • Storage: Store the final compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer).

Issue 3: Formation of an Insoluble Precipitate During Aqueous Workup
  • Symptom: Upon adding an aqueous solution to your reaction mixture, a solid precipitates, making separation of the layers difficult.

  • Potential Cause: The product or a byproduct may have limited solubility in the chosen solvent system.

  • Troubleshooting Steps:

    • Dilute the mixture: Add more of both the organic and aqueous solvents to try and dissolve the precipitate.

    • Filter the mixture: If dilution is not effective, filter the entire mixture through a pad of Celite to remove the solid. The solid can then be washed with the organic solvent, and the filtrate can be returned to the separatory funnel for layer separation.

    • Change the organic solvent: The choice of organic solvent can significantly impact solubility. Consider a solvent in which your product is more soluble.

Experimental Protocols

Protocol 1: Mild Aqueous Workup for this compound

This protocol is designed to minimize exposure to harsh conditions that could cause degradation.

  • Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with:

    • Deionized water (to remove water-soluble impurities).

    • Saturated aqueous sodium chloride (brine) (to begin the drying process).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure at a low temperature (e.g., <40°C). It is advisable to introduce a slow stream of nitrogen into the flask during concentration to minimize contact with air.

  • Purification: Purify the crude product immediately by column chromatography on silica gel or by recrystallization.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for assessing the purity of this compound and detecting any degradation products.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a suitable percentage of B, ramp up to a higher percentage to elute the compound and any less polar impurities, then return to initial conditions. A typical starting point could be 5% B to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at the λmax of the compound (determine by UV scan)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 3: Purity Assessment by ¹H NMR Spectroscopy

Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of your compound.[9][10]

  • Sample Preparation: Accurately weigh a known amount of your this compound sample and a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Solvent: Add a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both the sample and the internal standard.

  • Acquisition: Acquire the ¹H NMR spectrum using parameters that allow for accurate integration, including a long relaxation delay (d1) of at least 5 times the longest T₁ of the signals being integrated.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Calculation: Integrate a well-resolved signal from your compound and a signal from the internal standard. The purity can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • Purity_std = purity of the internal standard

Visualizations

Degradation_Pathways cluster_acid Acidic Conditions (e.g., strong acid wash) cluster_oxidation Oxidative Conditions (e.g., air, light) This compound This compound Ring-Opened Product Ring-Opened Product This compound->Ring-Opened Product Lactam Hydrolysis Demethylated Product Demethylated Product This compound->Demethylated Product Ether Cleavage Oxidized Byproducts (e.g., quinones) Oxidized Byproducts (e.g., quinones) This compound->Oxidized Byproducts (e.g., quinones) Aromatic Oxidation Workup_Workflow cluster_reaction Reaction Completion cluster_workup Mild Aqueous Workup cluster_purification Purification Reaction Mixture Reaction Mixture Quench (Sat. NaHCO3) Quench (Sat. NaHCO3) Reaction Mixture->Quench (Sat. NaHCO3) Extraction (e.g., EtOAc) Extraction (e.g., EtOAc) Quench (Sat. NaHCO3)->Extraction (e.g., EtOAc) Wash (Water, Brine) Wash (Water, Brine) Extraction (e.g., EtOAc)->Wash (Water, Brine) Drying (Na2SO4) Drying (Na2SO4) Wash (Water, Brine)->Drying (Na2SO4) Concentration (under N2) Concentration (under N2) Drying (Na2SO4)->Concentration (under N2) Crude Product Crude Product Concentration (under N2)->Crude Product Column Chromatography or Recrystallization Column Chromatography or Recrystallization Crude Product->Column Chromatography or Recrystallization Pure Product Pure Product Column Chromatography or Recrystallization->Pure Product Troubleshooting_Logic Degradation Observed? Degradation Observed? Color Change? Color Change? Degradation Observed?->Color Change? Yes Low Yield / Impurities? Low Yield / Impurities? Degradation Observed?->Low Yield / Impurities? Yes Suspect Oxidation Suspect Oxidation Color Change?->Suspect Oxidation Yes Suspect Hydrolysis / Cleavage Suspect Hydrolysis / Cleavage Low Yield / Impurities?->Suspect Hydrolysis / Cleavage Yes Use Inert Atmosphere Use Inert Atmosphere Suspect Oxidation->Use Inert Atmosphere Protect from Light Protect from Light Suspect Oxidation->Protect from Light Use Milder pH Use Milder pH Suspect Hydrolysis / Cleavage->Use Milder pH Optimize Purification Optimize Purification Suspect Hydrolysis / Cleavage->Optimize Purification

References

Validation & Comparative

A Comparative Guide to PARP Inhibitors: Benchmarking 5-methoxy-2H-isoquinolin-1-one Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational compound 5-methoxy-2H-isoquinolin-1-one with established poly(ADP-ribose) polymerase (PARP) inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

While extensive data is available for the approved PARP inhibitors, it is important to note that specific quantitative data on the PARP inhibitory activity of this compound is not widely available in peer-reviewed literature. However, the isoquinolin-1-one scaffold is a known pharmacophore for PARP inhibition, and various derivatives have been synthesized and evaluated for their potential as PARP inhibitors. This guide will therefore focus on comparing the well-characterized inhibitors and discuss the potential of the isoquinolin-1-one class, to which this compound belongs.

Mechanism of Action: Beyond Catalytic Inhibition

PARP inhibitors primarily function by blocking the enzymatic activity of PARP proteins, particularly PARP1 and PARP2, which play a critical role in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, these SSBs accumulate and, during DNA replication, lead to the formation of highly cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cancer cell death.

A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage. This trapping of the PARP-DNA complex is a highly cytotoxic event that further disrupts DNA replication and repair, contributing significantly to the inhibitor's efficacy. The potency of PARP trapping varies among different inhibitors and is a critical parameter for their anti-cancer activity.

Quantitative Comparison of Leading PARP Inhibitors

The following table summarizes the key quantitative data for the established PARP inhibitors, focusing on their half-maximal inhibitory concentrations (IC50) against PARP1 and PARP2, and their relative PARP trapping potency.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping Potency
This compound Data not availableData not availableData not available
Olaparib ~1-5~1-2++
Rucaparib ~1.4~0.17++
Niraparib ~2.1-3.8~1.1-2.1+++
Talazoparib ~0.57-1.2~0.15-0.87++++

Data compiled from various sources. Exact IC50 values can vary depending on the assay conditions. PARP trapping potency is indicated on a relative scale from ++ (moderate) to ++++ (very high).

Signaling Pathways and Experimental Workflows

To understand the context of PARP inhibition, it is essential to visualize the DNA damage response pathway and the experimental workflows used to evaluate these inhibitors.

PARP_Signaling_Pathway PARP-Mediated DNA Damage Response Pathway cluster_replication During DNA Replication DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits Replication_Fork Replication Fork PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes using NAD NAD+ NAD->PARP1 Repair_Complex DNA Repair Protein Complex (e.g., XRCC1, Ligase III) PAR->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB Double-Strand Break (DSB) Replication_Fork->DSB unrepaired SSB leads to HR_Proficient Homologous Recombination (HR) Repair (BRCA1/2 Proficient) DSB->HR_Proficient repaired by HR_Deficient HR Deficient (e.g., BRCA1/2 mutation) DSB->HR_Deficient cannot be repaired in HR_Proficient->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis PARP_Inhibitor PARP Inhibitor (e.g., this compound) PARP_Inhibitor->PARP1 inhibits & traps

Caption: PARP-mediated DNA damage response and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.

Experimental_Workflow Experimental Workflow for PARP Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Enzyme_Assay PARP Enzymatic Assay (Biochemical) IC50_Determination Determine IC50 Enzyme_Assay->IC50_Determination Cell_Viability Cell Viability Assay (e.g., MTT, MTS) Cytotoxicity_Profile Assess Cytotoxicity Cell_Viability->Cytotoxicity_Profile PARP_Trapping_Assay PARP Trapping Assay Trapping_Potency Quantify Trapping Potency PARP_Trapping_Assay->Trapping_Potency Cancer_Cell_Lines Cancer Cell Lines (BRCA proficient/deficient) Cancer_Cell_Lines->Cell_Viability Cancer_Cell_Lines->PARP_Trapping_Assay Xenograft_Model Xenograft Models in Mice Efficacy_Evaluation Evaluate Antitumor Efficacy Xenograft_Model->Efficacy_Evaluation Inhibitor Test Compound (e.g., this compound) Inhibitor->Enzyme_Assay Inhibitor->Cancer_Cell_Lines Inhibitor->Xenograft_Model

Caption: A typical experimental workflow for the preclinical evaluation of novel PARP inhibitors.

Detailed Experimental Protocols

In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., this compound) and reference inhibitor (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader with chemiluminescence detection

Procedure:

  • Plate Preparation: Wash the histone-coated 96-well plate with wash buffer.

  • Compound Dilution: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

  • Reaction Mixture: Prepare a reaction mixture containing the PARP1 enzyme and activated DNA in the assay buffer.

  • Assay Reaction: Add the compound dilutions to the wells, followed by the reaction mixture.

  • Initiation: Start the reaction by adding biotinylated NAD+ to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes.

  • Signal Generation: After another wash step, add the chemiluminescent substrate.

  • Measurement: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a PARP inhibitor.

Materials:

  • Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

The landscape of PARP inhibitors is dominated by a few highly potent molecules with proven clinical efficacy. While Olaparib, Rucaparib, Niraparib, and Talazoparib have set a high bar, the quest for novel inhibitors with improved selectivity, better safety profiles, and the ability to overcome resistance mechanisms continues.

The isoquinolin-1-one scaffold, to which this compound belongs, has been identified as a promising starting point for the development of new PARP inhibitors. Structure-activity relationship studies on various isoquinolin-1-one derivatives have demonstrated their potential to inhibit PARP activity. Further investigation into compounds like this compound is warranted to fully characterize their inhibitory profile, including PARP1/2 selectivity and PARP trapping ability.

Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to generate robust and comparable data for novel compounds. Such data will be crucial in determining whether new chemical entities like this compound can offer a therapeutic advantage over the existing arsenal of PARP inhibitors.

A Comparative Guide to the Biological Activity of 5-Methoxy-2H-isoquinolin-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 5-methoxy-2H-isoquinolin-1-one and its analogs, with a focus on their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in cancer therapy. The information presented is supported by experimental data from peer-reviewed studies.

Introduction to this compound Analogs

The isoquinolin-1-one scaffold is a prevalent structural motif in medicinal chemistry, recognized for its diverse pharmacological activities. Analogs of this structure have been investigated for various therapeutic applications, including as anticancer agents. A key mechanism of action for several isoquinolin-1-one derivatives is the inhibition of PARP enzymes, particularly PARP-1, which plays a critical role in the repair of single-strand DNA breaks. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations. The 5-methoxy substitution on the isoquinolin-1-one core has been explored as a feature to enhance the potency and selectivity of these inhibitors.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro biological activity of selected this compound analogs and related compounds from various studies. Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.

PARP-1 Inhibitory Activity
CompoundModificationTargetIC50 (µM)Source
5-Methoxy-thieno[2,3-c]isoquinolin-5-one Thieno-fusion and 5-methoxy substitutionPARP-10.21 ± 0.12[1]
5-Hydroxy-thieno[2,3-c]isoquinolin-5-one Thieno-fusion and 5-hydroxy substitutionPARP-10.39 ± 0.19[1]
Thieno[2,3-c]isoquinolin-5-one (TIQ-A) Thieno-fusion, unsubstitutedPARP-10.45 ± 0.1[1]
Compound 5c Isoquinolinone-naphthoquinone hybrid with 5-methoxyPARP-10.0024[2]
Compound 5d Isoquinolinone-naphthoquinone hybrid, unsubstitutedPARP-10.0048[2]
Rucaparib (Reference) Known PARP inhibitorPARP-10.038[2]
Cytotoxic Activity in Cancer Cell Lines
CompoundCell LineIC50 (µM)Source
Compound 5c C6 glioma1.34 ± 0.02[2]
U87MG glioma1.28 ± 0.03[2]
Compound 5d C6 glioma1.35 ± 0.009[2]
U87MG glioma1.33 ± 0.01[2]

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathway and a standard experimental workflow are provided below to facilitate understanding.

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment recruits Repair SSB Repair Recruitment->Repair leads to Inhibitor This compound Analog (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA single-strand break repair.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Compound_Synthesis Synthesis of This compound Analogs PARP_Assay PARP-1 Enzymatic Inhibition Assay (Determine IC50) Compound_Synthesis->PARP_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) (Determine IC50) Compound_Synthesis->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay

Caption: General experimental workflow for evaluating this compound analogs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific compounds and cell lines.

In Vitro PARP-1 Inhibition Assay (Colorimetric)

This assay measures the activity of PARP-1 by detecting the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins.

Materials:

  • Histone-coated 96-well plates

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer

  • Wash buffer (e.g., PBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent or colorimetric HRP substrate

  • Microplate reader

Procedure:

  • Plate Preparation: Wash the histone-coated wells with wash buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the this compound analogs in assay buffer. Include a vehicle control (e.g., DMSO) and a known PARP inhibitor as a positive control.

  • Reaction Setup: To each well, add the assay buffer, activated DNA, biotinylated NAD+, and the test compound or control.

  • Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add Streptavidin-HRP conjugate to each well and incubate.

    • Wash the wells again.

    • Add the HRP substrate and incubate until color develops.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

MTT Cytotoxicity Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Materials:

  • Human cancer cell lines (e.g., C6 glioma, U87MG glioma)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the wells with the medium containing the test compounds or a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.[4]

Structure-Activity Relationship (SAR) Insights

Based on the available data, the following preliminary structure-activity relationships can be inferred:

  • 5-Methoxy Substitution: The presence of a methoxy group at the 5-position of the isoquinolin-1-one scaffold appears to be favorable for PARP-1 inhibition. In the thieno[2,3-c]isoquinolin-5-one series, the 5-methoxy analog (IC50 = 0.21 µM) was more potent than the 5-hydroxy analog (IC50 = 0.39 µM) and the unsubstituted parent compound (IC50 = 0.45 µM).[1]

  • Hybrid Molecules: The fusion of the isoquinolin-1-one moiety with a 1,4-naphthoquinone scaffold in compound 5c resulted in a highly potent PARP-1 inhibitor (IC50 = 2.4 nM), significantly more potent than the reference inhibitor Rucaparib.[2] The 5-methoxy group in this hybrid contributed to this high potency.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent PARP inhibitors. The available data indicates that the 5-methoxy substitution can enhance the inhibitory activity against PARP-1. Further optimization of this scaffold, including the exploration of hybrid molecules, could lead to the discovery of novel and effective anticancer agents. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of the biological activity of these and other related analogs.

References

The Ascendancy of 5-Methoxy-Isoquinolinones in PARP Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in targeted cancer therapy is emerging with the development of 5-methoxy-isoquinolinone derivatives as highly potent inhibitors of Poly (ADP-ribose) polymerase (PARP). This guide presents a comparative analysis of their structure-activity relationship (SAR), pitting a lead 5-methoxy-isoquinolinone compound against established clinical alternatives. Supported by experimental data, this document serves as a resource for researchers, scientists, and drug development professionals in oncology.

The isoquinolinone scaffold has been a subject of intense research due to its broad spectrum of biological activities, including anticancer properties.[1][2] Recent investigations into fused isoquinolinone-naphthoquinone hybrids have identified compounds with nanomolar potency against PARP-1, a key enzyme in DNA single-strand break repair.[3][4] Inhibition of PARP-1 is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

This guide focuses on the SAR of this novel class of inhibitors, with a particular emphasis on the contribution of the 5-methoxy substituent. We compare the enzymatic and cellular activity of a representative 5-methoxy-isoquinolinone derivative with commercially available PARP inhibitors, Olaparib, Rucaparib, and Talazoparib.

Comparative Performance: Potency at a Glance

The inhibitory activities of the 5-methoxy-isoquinolinone derivative (Compound 5c) and its analogues are presented below, alongside data for clinically approved PARP inhibitors.

Table 1: PARP-1 Enzymatic Inhibition
CompoundScaffoldKey SubstitutionsPARP-1 IC50 (nM)Reference
Compound 5c Isoquinolinone-Naphthoquinone5-Methoxy 2.4 [1][3]
Compound 5dIsoquinolinone-NaphthoquinoneUnsubstituted4.8[1][3]
Compound 5gIsoquinolinone-Naphthoquinone7-Methoxy76.8[3]
OlaparibPhthalazinone-~1-5[5]
RucaparibIndole-~1.4[6]
TalazoparibNaphthyridinone-~0.57[7]

Note: IC50 values for Olaparib, Rucaparib, and Talazoparib are representative values from various studies and may differ based on specific assay conditions.

Table 2: Anti-proliferative Activity in Glioma Cell Lines
CompoundC6 Glioma IC50 (µM)U87MG Glioma IC50 (µM)Reference
Compound 5c (5-Methoxy) 1.34 ± 0.02 1.28 ± 0.03 [3][4]
Compound 5d (Unsubstituted)1.35 ± 0.0091.33 ± 0.01[3][4]
Rucaparib (Clinical Comparator)15.37 ± 1.5318.68 ± 3.62[3]

Structure-Activity Relationship (SAR) Insights

The data reveals critical structural features influencing the inhibitory potency of the isoquinolinone-naphthoquinone scaffold against PARP-1.

  • The 5-Methoxy Group is Key for Potency: Compound 5c, with its 5-methoxy substitution, demonstrates the highest potency in the series with a PARP-1 IC50 of 2.4 nM.[1][3] This is significantly more potent than the unsubstituted analog, Compound 5d (IC50 = 4.8 nM), and the 7-methoxy analog, Compound 5g (IC50 = 76.8 nM).[3] This suggests that the electronic and steric properties of a methoxy group at the 5-position are optimal for interaction with the PARP-1 active site.

  • Superior Cellular Activity: In cellular assays, Compound 5c exhibits potent anti-proliferative activity against C6 and U87MG glioma cell lines, with IC50 values of 1.34 µM and 1.28 µM, respectively.[3][4] This represents a more than 10-fold increase in potency compared to the clinical PARP inhibitor Rucaparib in the same cell lines.[3]

  • Mechanism of Action: The lead compounds, including 5c, were shown to induce apoptosis in glioma cells by promoting the cleavage of PARP, triggering DNA damage, and increasing reactive oxygen species (ROS).[1][3] Furthermore, they effectively inhibited cell migration and colony formation, underscoring their potential as anticancer agents.[1][3]

Visualizing the Impact: Pathways and Workflows

To better understand the context of this research, the following diagrams illustrate the PARP1 signaling pathway and a typical experimental workflow for evaluating these inhibitors.

PARP1_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesizes using Stalled_Fork Stalled Replication Fork -> Double-Strand Break PARP1->Stalled_Fork NAD NAD+ NAD->PARP1 Repair DNA Repair Proteins (e.g., XRCC1) PAR->Repair Recruits Repaired_DNA DNA Repaired Repair->Repaired_DNA Mediates Repair Isoquinolinone 5-Methoxy- Isoquinolinone Isoquinolinone->PARP1 Inhibits Apoptosis Apoptosis (in HR-deficient cells) Stalled_Fork->Apoptosis

PARP1 Signaling and Inhibition by 5-Methoxy-Isoquinolinone.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials Synth Multi-step Synthesis of Isoquinolinone-Naphthoquinone Hybrids Start->Synth Purify Purification & Structural Verification (NMR, MS) Synth->Purify Enzyme_Assay PARP-1 Enzymatic Assay (Determine IC50) Purify->Enzyme_Assay Cell_Culture Cancer Cell Lines (e.g., C6, U87MG) Purify->Cell_Culture MTT_Assay Anti-proliferative Assay (MTT) (Determine Cellular IC50) Cell_Culture->MTT_Assay Colony_Assay Clonogenic Assay (Long-term Survival) Cell_Culture->Colony_Assay Migration_Assay Transwell Migration Assay (Metastatic Potential) Cell_Culture->Migration_Assay Western_Blot Western Blot (PARP Cleavage, Apoptosis Markers) Cell_Culture->Western_Blot

Workflow for Synthesis and Evaluation of PARP Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of 5-methoxy-isoquinolinone derivatives.

PARP-1 Inhibition Assay (Chemiluminescent)

This assay quantifies the inhibitory effect of compounds on the enzymatic activity of PARP-1.

  • Plate Preparation: A 96-well plate is coated with histones and blocked to prevent non-specific binding.

  • Reaction Mixture: Recombinant human PARP-1 enzyme is incubated with activated DNA and a reaction buffer.

  • Compound Addition: Serial dilutions of the test compounds (e.g., 5-methoxy-isoquinolinone derivatives) and a control inhibitor (e.g., Olaparib) are added to the wells. The reaction is initiated by adding a biotinylated NAD+ substrate.

  • Incubation: The plate is incubated for 1 hour at room temperature to allow for the PARP-catalyzed biotinylation of histones.

  • Detection: After washing, Streptavidin-HRP is added, which binds to the biotinylated histones. A chemiluminescent substrate is then added.

  • Data Analysis: The luminescence is measured using a microplate reader. The IC50 value, the concentration of inhibitor required to reduce PARP-1 activity by 50%, is calculated from the dose-response curve.[8]

Cell Viability (MTT) Assay

The MTT assay assesses the anti-proliferative effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., C6, U87MG) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.[4][11]

Clonogenic (Colony Formation) Assay

This assay evaluates the long-term survival and proliferative capacity of cells after treatment.

  • Cell Seeding: A low density of cells is seeded into 6-well plates.

  • Treatment: Cells are treated with the test compound at various concentrations for a defined period.

  • Incubation: The medium is replaced with fresh, drug-free medium, and the cells are incubated for 1-3 weeks until visible colonies (defined as >50 cells) form.[1][12]

  • Fixation and Staining: Colonies are fixed with a solution (e.g., methanol/acetic acid) and stained with crystal violet.[13]

  • Colony Counting: The number of colonies in each well is counted.

  • Analysis: The surviving fraction is calculated by normalizing the number of colonies in treated wells to the number in control wells.

Transwell Cell Migration Assay

This assay measures the ability of cancer cells to migrate, a key process in metastasis.

  • Chamber Setup: Transwell inserts with a porous membrane (e.g., 8.0 µm pore size) are placed in a 24-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum).[2][14]

  • Cell Seeding: Cancer cells, pre-treated with the test compounds or a vehicle control, are seeded into the upper chamber in serum-free medium.

  • Incubation: The plate is incubated (e.g., for 24 hours) to allow cells to migrate through the membrane towards the chemoattractant.[15]

  • Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

  • Quantification: The stained cells are imaged and counted under a microscope. The extent of migration is quantified and compared between treated and control groups.

Western Blot for PARP Cleavage

This technique is used to detect the cleavage of PARP, a hallmark of apoptosis.

  • Cell Lysis: Cells are treated with the test compounds for a specified time, then harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

  • SDS-PAGE: Protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody that recognizes both full-length PARP (116 kDa) and the cleaved fragment (89 kDa). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: An enhanced chemiluminescence (ECL) substrate is applied to the membrane, and the signal is captured. The presence and intensity of the 89 kDa band indicate the level of apoptosis induced by the compound.

References

Validating In Vitro Efficacy of Isoquinolinone-Based PARP Inhibitors: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of in vitro findings in robust in vivo models is a cornerstone of preclinical drug development. This guide provides a comparative framework for researchers working with 5-methoxy-2H-isoquinolin-1-one derivatives, a promising scaffold for the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. Due to the limited availability of comprehensive in vivo data for a single, specific this compound derivative, this guide establishes a comparative analysis against two clinically approved and extensively studied PARP inhibitors, Olaparib and Talazoparib. The data presented for the isoquinolinone-based PARP inhibitor is a representative synthesis from published findings on this class of compounds.

Comparative Analysis of PARP Inhibitors: In Vitro and In Vivo Performance

The following tables provide a structured comparison of a representative isoquinolinone-based PARP inhibitor against the established drugs, Olaparib and Talazoparib. This quantitative data is essential for contextualizing the potential of novel isoquinolinone derivatives.

Table 1: In Vitro Potency and Cellular Activity
Compound ClassTargetIC50 (Cell-Free Assay)Cellular IC50 (BRCA-deficient cells)PARP Trapping PotencyReference Cell Lines
Isoquinolinone-based PARP Inhibitor (Representative) PARP-1/22-10 nM[1][2]1-5 µM[1]Moderate to HighC6, U87MG[1]
Olaparib PARP-1/2~5 nM4.2-19.8 µM[3]ModerateHCC-1937, various pediatric solid tumor lines[3][4]
Talazoparib PARP-1/20.57 nM[5]0.3-5 nM[5]High (~100-fold > Olaparib)[6]MX-1, Capan-1[5][7]
Table 2: In Vivo Efficacy in Xenograft Models
Compound ClassAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (TGI)Key Findings
Isoquinolinone-based PARP Inhibitor (Representative) Mouse XenograftGliomaNot specifiedSignificantInduces apoptosis via DNA damage and ROS generation.[1]
Olaparib Mouse XenograftBRCA2-mutated Ovarian Cancer50 mg/kg dailySignificantGreatly inhibits tumor growth alone and in combination with carboplatin.[8][9]
Talazoparib Mouse XenograftBRCA1-mutant Breast Cancer0.33 mg/kg dailyComplete response in 4/6 miceMore efficacious with twice-daily dosing.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used in the evaluation of PARP inhibitors.

In Vitro PARP Inhibition Assay (ELISA-based)

This protocol outlines a common method for determining the enzymatic activity of PARP-1.

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Reaction Mixture: Add a reaction buffer containing biotin-labeled NAD+ and the PARP enzyme to each well.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., isoquinolinone derivative, Olaparib, Talazoparib) to the wells.

  • Incubation: Incubate the plate to allow the PARP-mediated ribosylation to occur.

  • Detection: Add Streptavidin-HRP, which binds to the biotinylated NAD+ incorporated into the PAR chains.

  • Substrate Addition: Add a chemiluminescent or colorimetric HRP substrate.

  • Data Analysis: Measure the signal intensity, which is proportional to PARP activity. Calculate IC50 values from the dose-response curves.[10]

In Vivo Xenograft Efficacy Study

This protocol describes a general workflow for assessing the anti-tumor activity of a PARP inhibitor in a mouse model.

  • Cell Culture: Culture human cancer cells with known genetic backgrounds (e.g., BRCA mutations).

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, test compound, positive control like Olaparib or Talazoparib). Administer the compounds according to the specified dosing regimen (e.g., oral gavage daily).[11][12]

  • Efficacy Assessment: Measure tumor volume and mouse body weight regularly.

  • Endpoint: Terminate the study when tumors in the control group reach a specified size or after a predetermined treatment duration.

  • Tissue Analysis: Excise tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[8][9]

Visualizing the Path from In Vitro Discovery to In Vivo Validation

The following diagrams illustrate the key concepts and workflows involved in the preclinical evaluation of PARP inhibitors.

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Replication_Fork Replication Fork Stalling DNA_SSB->Replication_Fork During Replication PAR PAR Polymer Synthesis PARP->PAR Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Repair Homologous Recombination Repair DNA_DSB->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis HR_Repair->Apoptosis Failure leads to PARP_Inhibitor PARP Inhibitor (e.g., Isoquinolinone derivative) PARP_Inhibitor->PARP Inhibition BRCA_Deficiency BRCA Deficiency (HRR Defect) BRCA_Deficiency->HR_Repair Inhibition

Fig. 1: Mechanism of synthetic lethality with PARP inhibitors.

In_Vitro_To_In_Vivo_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Enzymatic_Assay Enzymatic Assay (IC50 determination) Cellular_Assay Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) Enzymatic_Assay->Cellular_Assay Mechanism_Assay Mechanism of Action Assay (e.g., PARP trapping) Cellular_Assay->Mechanism_Assay Animal_Model Animal Model Selection (e.g., Xenograft) Mechanism_Assay->Animal_Model Promising candidates advance to in vivo Toxicity_Study Tolerability/Toxicity Study (MTD determination) Animal_Model->Toxicity_Study Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Toxicity_Study->Efficacy_Study PK_PD_Study Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD_Study

Fig. 2: Preclinical validation workflow for PARP inhibitors.

In_Vitro_In_Vivo_Relationship In_Vitro In Vitro Results (Potency, Mechanism) Correlation Predictive Correlation In_Vitro->Correlation In_Vivo In Vivo Outcome (Efficacy, Tolerability) In_Vivo->Correlation Go_NoGo Go/No-Go Decision for Clinical Development Correlation->Go_NoGo

Fig. 3: Logical relationship between in vitro and in vivo studies.

References

Comparative Analysis of 5-methoxy-2H-isoquinolin-1-one Kinase Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the kinase selectivity profile of 5-methoxy-2H-isoquinolin-1-one remains challenging due to the limited publicly accessible experimental data for this specific compound. Extensive searches for kinome-wide screening, binding assays, or enzymatic inhibition data have not yielded specific quantitative metrics to build a detailed cross-reactivity profile.

While the isoquinoline scaffold is a recognized pharmacophore in the development of kinase inhibitors, the specific compound this compound has not been extensively profiled in publicly available kinase panels. Research often focuses on derivatives of the isoquinoline core, which have shown activity against various kinases. For instance, different isoquinoline derivatives have been investigated as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) and other kinases. However, direct extrapolation of these findings to this compound is not scientifically valid without specific experimental evidence.

General Principles of Kinase Inhibitor Cross-Reactivity

The human kinome consists of over 500 protein kinases, which share a conserved ATP-binding pocket. This structural similarity makes achieving absolute selectivity for a single kinase a significant challenge in drug development.[1] Off-target effects, where a compound interacts with unintended kinases, can lead to unexpected biological responses or toxicity.[2]

Several methods are employed to determine the cross-reactivity of kinase inhibitors:

  • Kinome Scanning: Large panels of purified kinases are used to assess the binding affinity or inhibitory activity of a compound at a single or multiple concentrations.

  • Enzymatic Assays: These assays measure the direct inhibitory effect of a compound on the catalytic activity of a specific kinase, typically yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Cell-Based Assays: These experiments evaluate the effect of a compound on signaling pathways within a cellular context, providing insights into its functional selectivity.

Methodologies for Assessing Kinase Inhibition

A standardized experimental protocol to determine the kinase cross-reactivity profile of a compound like this compound would typically involve the following steps:

1. Kinase Binding Assay (e.g., KINOMEscan™):

  • Principle: This competition binding assay measures the ability of a test compound to displace a ligand from the ATP-binding site of a large panel of kinases.

  • Methodology:

    • Kinases are tagged (e.g., with DNA) and immobilized on a solid support.

    • The test compound is incubated with the kinase panel at a specific concentration (e.g., 1 µM or 10 µM).

    • The amount of kinase bound to the ligand is quantified, typically using quantitative PCR (qPCR) for the DNA tag.

    • Results are often expressed as a percentage of control, with lower percentages indicating stronger binding of the test compound.

2. In Vitro Kinase Enzymatic Assay:

  • Principle: This assay directly measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor.

  • Methodology:

    • The kinase, a substrate (peptide or protein), and ATP are combined in a reaction buffer.

    • The test compound is added in a dose-response range.

    • The reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified using methods such as:

      • Radiometric assays: Using radiolabeled ATP (γ-³²P or γ-³³P) and measuring the incorporation of the radioactive phosphate into the substrate.

      • Fluorescence-based assays: Using technologies like FRET (Fluorescence Resonance Energy Transfer) or fluorescence polarization.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™).

    • IC50 values are calculated from the resulting dose-response curves.

Below is a generalized workflow for an in vitro kinase assay.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound mix_components Incubate kinase, substrate, and inhibitor prep_inhibitor->mix_components prep_kinase Prepare kinase and substrate solution prep_kinase->mix_components prep_atp Prepare ATP solution initiate_reaction Add ATP to initiate phosphorylation mix_components->initiate_reaction incubation Incubate at controlled temperature initiate_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction add_detection_reagent Add detection reagent (e.g., ADP-Glo™) stop_reaction->add_detection_reagent read_signal Measure signal (e.g., luminescence) add_detection_reagent->read_signal plot_curve Plot dose-response curve read_signal->plot_curve calculate_ic50 Calculate IC50 value plot_curve->calculate_ic50

References

A Comparative Analysis of Quinoline and Isoquinoline Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and isoquinoline are structural isomers (C₉H₇N), both featuring a fused benzene and pyridine ring. This seemingly subtle difference in the position of the nitrogen atom—at position 1 in quinoline and position 2 in isoquinoline—fundamentally alters the electronic and steric properties of the molecules. This, in turn, leads to distinct metabolic fates and a diverse range of biological activities. These scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant pharmacological potential.[1][2][3]

This guide provides an objective comparison of the bioactivities of quinoline and isoquinoline derivatives, supported by experimental data. It details the methodologies for key experiments and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals.

Core Divergence: Metabolism and Genotoxicity

The most critical distinction between quinoline and isoquinoline lies in their metabolic pathways and resulting genotoxicity.[4] Cytochrome P450 enzymes in the liver metabolize both compounds, but the resulting products dictate their safety profiles.[4]

Quinoline can be metabolized into a reactive quinoline-5,6-epoxide intermediate.[4] This epoxide is an electrophile that can covalently bind to macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis.[4] In contrast, isoquinoline metabolism does not proceed through this genotoxic epoxide pathway, and its metabolites are generally considered non-genotoxic.[4][5] This fundamental difference is a crucial consideration in drug development.[4] The major metabolite of quinoline is 5,6-dihydroxy-5,6-dihydroquinoline, whereas isoquinoline metabolism yields 1-, 4-, and 5-hydroxyisoquinoline and isoquinoline-N-oxide.[5]

G cluster_quinoline Quinoline Metabolism cluster_isoquinoline Isoquinoline Metabolism q Quinoline q_epoxide Quinoline-5,6-Epoxide (Reactive Intermediate) q->q_epoxide CYP450 q_diol 5,6-Dihydroxy-5,6- dihydroquinoline q_epoxide->q_diol q_dna DNA Adducts (Genotoxicity/Carcinogenicity) q_epoxide->q_dna iq Isoquinoline iq_metabolites Hydroxy-isoquinolines & Isoquinoline-N-Oxide iq->iq_metabolites CYP450 iq_nontoxic Non-genotoxic iq_metabolites->iq_nontoxic

Caption: Comparative metabolic pathways of quinoline and isoquinoline.

Comparative Bioactivity

Both quinoline and isoquinoline scaffolds are integral to compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antimalarial, and neuroprotective effects.[6][7]

Anticancer Activity

Derivatives of both isomers have been extensively studied for their potential as anticancer agents, acting through mechanisms such as inducing apoptosis, inhibiting angiogenesis, and arresting the cell cycle.[1][7][8] While direct comparisons are limited, studies on their derivatives show that the nitrogen atom's position influences interaction with biological targets. For instance, one study found an isoquinoline derivative had superior inhibitory activity against HER2-positive breast cancer cells (SKBR3) compared to its direct quinoline counterpart, suggesting the isoquinoline structure may be more favorable for certain targets.[9] Quinoline-based compounds have also been shown to elicit a DNA damage response in cancer cells via p53 activation.[10]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

Compound Class Derivative Example Cell Line IC₅₀ (µM) Reference
Quinoline 6-Bromo-5-nitroquinoline HT29 (Colon) < 5-FU ref. [11]
Quinoline 6,8-Diphenylquinoline HT29 (Colon) > 5-FU ref. [11]
Isoquinoline Naphthalenyl sulfonyl derivative MCF-7 (Breast) 16.1 [6]
Isoquinoline Thiophenyl sulfonyl derivative MCF-7 (Breast) 19.8 [6]
Quinoline Hybrid Dihydropyran-quinoline (Chloro sub.) α-glucosidase inhibition 10.3 [3]

| Quinoline Hybrid | Dihydropyran-quinoline (Fluoro sub.) | α-glucosidase inhibition | 15.7 |[3] |

Note: This table summarizes data from various sources and is not a direct head-to-head comparison from a single study unless specified.

G compound Quinoline Compound (e.g., Compound 11) dna DNA Damage compound->dna Induces p53 p53 Activation dna->p53 Triggers apoptosis Apoptosis p53->apoptosis cell_cycle Cell Cycle Arrest p53->cell_cycle

Caption: DNA damage response pathway activated by a quinoline compound.
Antimicrobial Activity

Both quinoline and isoquinoline derivatives have demonstrated notable antimicrobial and antifungal properties.[6][12] The quinoline scaffold is famously the basis for fluoroquinolone antibiotics. The bioactivity is influenced by substitutions on the core ring structure.

Table 2: Antimicrobial Activity (MIC)

Compound Class Organism MIC Value Reference
Quinoline Metabolite Various Data not specified [4]

| Isoquinoline Metabolite | Various | Data not specified |[4] |

(Note: Specific comparative MIC values for quinoline vs. isoquinoline parent compounds or direct derivatives were not available in the provided search results. However, both classes are known to possess antimicrobial activity).

Antimalarial Activity

The quinoline ring is the cornerstone of some of the most important antimalarial drugs in history, including quinine and chloroquine. Isoquinoline derivatives have also been investigated for antiplasmodial activity.[6][13] The primary method for evaluating antimalarial efficacy in vitro involves assessing the inhibition of parasite growth.[12][14]

Neuroprotective Effects

Derivatives from both scaffolds show promise in treating neurodegenerative diseases by modulating pathways related to oxidative stress, inflammation, and apoptosis.[15][16]

  • Quinoline derivatives have been shown to exert neuroprotective effects by mitigating oxidative stress and inflammation, in part by scavenging free radicals and increasing the expression of antioxidant enzymes like SOD1 and GPX1.[15]

  • Isoquinoline alkaloids , such as berberine, can exert neuroprotective effects by activating the PI3K-AKT signaling pathway and inhibiting the NF-kB pathway, which reduces neuroinflammation.[16] They also reduce oxidative stress by activating antioxidant enzymes like SOD and GSH.[16]

G compound Isoquinoline Alkaloid (e.g., Berberine) pi3k PI3K/AKT Pathway compound->pi3k Activates nfkb NF-kB Pathway compound->nfkb Inhibits protection Neuroprotection pi3k->protection inflammation Neuroinflammation nfkb->inflammation

Caption: Anti-inflammatory pathway of isoquinoline alkaloids.

Experimental Protocols

This section provides detailed methodologies for key bioactivity assays cited in the evaluation of quinoline and isoquinoline derivatives.

Anticancer Cytotoxicity Assay (MTT Assay)

This assay assesses a compound's ability to inhibit cell proliferation by measuring the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18]

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HT29, MCF-7) in a 96-well plate at a specific density and incubate overnight to allow for cell attachment.[19]

  • Compound Treatment: Expose the cells to various concentrations of the test compounds (quinoline/isoquinoline derivatives) and a vehicle control (e.g., DMSO). Include a positive control (e.g., 5-Fluorouracil).[20]

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for formazan crystal formation in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.[20]

G A 1. Seed Cancer Cells in 96-well Plate B 2. Add Quinoline/ Isoquinoline Derivatives A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4h D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (Spectrophotometer) F->G H 8. Calculate IC50 Value G->H

Caption: Experimental workflow for an MTT cytotoxicity assay.
Antimicrobial Susceptibility Assay (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which is roughly 1-2 x 10⁸ CFU/mL).[23]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microplate containing liquid growth medium (e.g., Mueller-Hinton Broth).[22]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours).

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no bacterial growth is observed.[21]

G A 1. Prepare Standardized Bacterial Inoculum C 3. Inoculate Wells with Bacteria A->C B 2. Serially Dilute Compounds in 96-well Plate B->C D 4. Incubate for 18-24h C->D E 5. Visually Inspect for Growth (Turbidity) D->E F 6. Determine MIC Value E->F

Caption: Workflow for the Broth Microdilution MIC test.
Enzyme Inhibition Assay (General Spectrophotometric)

This protocol outlines a general method to determine the IC₅₀ of an inhibitor against a target enzyme by measuring changes in absorbance.[24][25]

Methodology:

  • Reagent Preparation: Prepare solutions of the purified target enzyme, the substrate that yields a chromogenic product, and the test inhibitors in an appropriate assay buffer.[26]

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, mix the enzyme with various concentrations of the inhibitor (or vehicle control) and allow them to pre-incubate for a short period.[24]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[24]

  • Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and monitor the change in absorbance over time at a specific wavelength. This measures the reaction rate.

  • Data Analysis: Compare the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control. Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable curve to determine the IC₅₀ value.[24]

Conclusion

While quinoline and isoquinoline are structurally similar, their distinct placement of the nitrogen atom leads to significant differences in their metabolism, safety profiles, and biological activities. The primary differentiating factor is the metabolic activation of quinoline to a genotoxic epoxide, a risk not associated with isoquinoline.[4] Both scaffolds have given rise to a vast number of derivatives with potent anticancer, antimicrobial, and neuroprotective activities, often acting on different signaling pathways.[6][7][16] For drug development professionals, the inherent genotoxicity of the quinoline core necessitates careful toxicological assessment, whereas the isoquinoline scaffold may offer a safer starting point for certain therapeutic applications. Further direct comparative studies of isomeric derivatives are essential to fully elucidate their structure-activity relationships and guide the rational design of new, more effective therapeutic agents.

References

Comparative Analysis of 5-methoxy-2H-isoquinolin-1-one: PARP1 vs. PARP2 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A definitive quantitative comparison of the inhibitory activity of 5-methoxy-2H-isoquinolin-1-one against Poly(ADP-ribose) polymerase-1 (PARP1) and Poly(ADP-ribose) polymerase-2 (PARP2) cannot be provided at this time due to a lack of publicly available experimental data.

Extensive searches of scientific literature and chemical databases did not yield specific IC50 or Ki values for this compound detailing its potency and selectivity for the PARP1 and PARP2 isoforms. While the isoquinolin-1-one chemical scaffold is recognized as a core component in the design of some PARP inhibitors, the specific biological activity of the 5-methoxy substituted variant remains uncharacterized in the public domain.

This guide will, therefore, provide a foundational understanding of the roles of PARP1 and PARP2, the principles of their inhibition, and the standard methodologies used to determine inhibitor selectivity. This information is crucial for researchers and drug development professionals interested in the evaluation of novel compounds like this compound.

The Significance of PARP1 and PARP2 in Cellular Signaling

PARP1 and PARP2 are key enzymes in the cellular response to DNA damage. They are activated by DNA single-strand breaks and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit DNA repair machinery to the site of damage.

While both enzymes share a high degree of homology in their catalytic domains, they have distinct as well as overlapping functions in DNA repair, genome stability, and other cellular processes. Understanding the selective inhibition of these isoforms is critical, as it may lead to therapeutic agents with improved efficacy and reduced off-target effects.

DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PARP2 PARP2 DNA_Damage->PARP2 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes PARP2->PAR synthesizes NAD NAD+ NAD->PAR substrate DNA_Repair_Proteins DNA Repair Protein Recruitment PAR->DNA_Repair_Proteins recruits Cellular_Response Cellular Response (DNA Repair, Apoptosis, etc.) DNA_Repair_Proteins->Cellular_Response leads to

Caption: Simplified PARP1/PARP2 Signaling Pathway.

Experimental Protocols for Determining PARP Inhibitor Selectivity

The selectivity of a compound for PARP1 versus PARP2 is typically determined by comparing its half-maximal inhibitory concentration (IC50) against each enzyme in biochemical assays.

General Experimental Workflow:

The following diagram outlines a typical workflow for assessing the inhibitory activity of a test compound.

cluster_0 Biochemical Assay Setup cluster_1 Detection and Analysis Test_Compound Test Compound (e.g., this compound) Serial_Dilution Serial Dilution of Compound Test_Compound->Serial_Dilution Enzyme_Incubation Incubation with Recombinant PARP1 or PARP2 Serial_Dilution->Enzyme_Incubation Substrate_Addition Addition of NAD+ and DNA Substrate Enzyme_Incubation->Substrate_Addition Signal_Detection Detection of PARylation (e.g., ELISA, Fluorescence) Substrate_Addition->Signal_Detection Data_Analysis Data Analysis Signal_Detection->Data_Analysis IC50_Determination IC50 Value Determination Data_Analysis->IC50_Determination Selectivity_Calculation Selectivity Ratio Calculation (IC50 PARP2 / IC50 PARP1) IC50_Determination->Selectivity_Calculation

Caption: Experimental Workflow for PARP Inhibition Assay.
Detailed Methodologies:

1. Reagents and Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA)

  • Detection reagents (specific to the assay format)

2. Assay Procedure (Example using an ELISA-based method):

  • Histone-coated microplates are prepared.

  • A reaction mixture containing the assay buffer, activated DNA, and either PARP1 or PARP2 enzyme is added to the wells.

  • The test compound is added in a range of concentrations (serial dilution). A control with no inhibitor is also included.

  • The enzymatic reaction is initiated by the addition of biotinylated NAD+.

  • The plate is incubated to allow for PARylation of the histones.

  • The reaction is stopped, and the wells are washed.

  • Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains.

  • After another wash step, a chemiluminescent or colorimetric HRP substrate is added.

  • The signal, which is proportional to the amount of PARylation, is measured using a plate reader.

3. Data Analysis:

  • The raw data is normalized to the control wells (100% activity).

  • The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.

  • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

4. Selectivity Calculation:

  • The selectivity of the compound for PARP1 over PARP2 is calculated as the ratio of the IC50 value for PARP2 to the IC50 value for PARP1 (Selectivity Index = IC50PARP2 / IC50PARP1). A higher value indicates greater selectivity for PARP1.

Conclusion

While the isoquinolin-1-one scaffold holds promise for the development of PARP inhibitors, the specific inhibitory profile of this compound against PARP1 and PARP2 remains to be elucidated through empirical testing. The experimental framework described above provides a standard approach for researchers to determine the potency and selectivity of this and other novel compounds, which is a critical step in the drug discovery and development process. Further research is warranted to synthesize and evaluate this compound to understand its potential as a selective PARP inhibitor.

A Head-to-Head Comparison of Isoquinolinone Synthesis Methods for the Modern Chemist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isoquinolinone scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds. The efficient synthesis of this motif is therefore of critical importance. This guide provides a head-to-head comparison of key methods for isoquinolinone synthesis, offering a close look at classical and modern techniques, supported by experimental data to inform your synthetic strategy.

This comparative analysis examines four major approaches to isoquinolinone synthesis: the classical Bischler-Napieralski and Pictet-Spengler reactions, and the more contemporary transition-metal-catalyzed C-H activation/annulation reactions, specifically focusing on rhodium and palladium catalysis. Additionally, the influence of microwave irradiation as a green chemistry approach will be considered.

Comparative Analysis of Isoquinolinone Synthesis Methods

The choice of synthetic method for constructing the isoquinolinone core is often dictated by factors such as the desired substitution pattern, functional group tolerance, and desired reaction conditions. While classical methods are well-established, modern transition-metal-catalyzed approaches often offer milder conditions and broader substrate scope.

MethodKey FeaturesTypical Reagents & ConditionsYield Range (%)AdvantagesLimitations
Bischler-Napieralski Reaction Intramolecular cyclization of β-arylethylamides.[1][2][3][4]Dehydrating agents (POCl₃, P₂O₅), refluxing in acidic conditions.[1][2]70-85[5]Well-established, good for 3,4-dihydroisoquinolines.[1]Harsh conditions, limited to electron-rich aromatics.[3]
Pictet-Spengler Reaction Condensation of a β-arylethylamine with an aldehyde or ketone.[6][7][8]Acid catalyst (protic or Lewis), often with heating.[6][7]81-97[9]Forms tetrahydroisoquinolines, can be enantioselective.[6]Harsher conditions for less nucleophilic rings.[10]
Rhodium-Catalyzed C-H Activation Annulation of benzamides with alkynes or other coupling partners.[11][12][13][RhCp*Cl₂]₂, oxidant (e.g., Cu(OAc)₂), solvent (e.g., DCE), heat.[12]60-99[11][12]High yields, broad substrate scope, good functional group tolerance.[11][12]Cost of catalyst, potential for multiple isomers.
Palladium-Catalyzed C-H Activation Annulation of N-alkoxybenzamides with various coupling partners.[14][15]Pd(OAc)₂, oxidant (e.g., Ag₂CO₃), base, solvent (e.g., toluene), heat.[14]45-93[14][15]Good regioselectivity, complementary to Rh-catalysis.[14]Requires a directing group, catalyst cost.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions.[16][17][18]Can be applied to various reaction types.Often higher than conventional heating.[18]Rapid reaction times, often higher yields, greener approach.[16][18]Requires specialized equipment, scalability can be a concern.

Visualizing the Synthetic Pathways

To better understand the mechanistic underpinnings of these synthetic methods, the following diagrams, generated using the DOT language, illustrate the key transformations.

Bischler_Napieralski cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product beta-Arylethylamide beta-Arylethylamide N-Acyliminium_ion N-Acyliminium ion / Dichlorophosphoryl imine-ester beta-Arylethylamide->N-Acyliminium_ion Dehydrating Agent (e.g., POCl3) Dihydroisoquinolinone 3,4-Dihydroisoquinolinone N-Acyliminium_ion->Dihydroisoquinolinone Intramolecular Cyclization

Bischler-Napieralski Reaction Workflow

Pictet_Spengler cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product beta-Arylethylamine beta-Arylethylamine Iminium_ion Iminium ion beta-Arylethylamine->Iminium_ion Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Iminium_ion Condensation (Acid Catalyst) Tetrahydroisoquinoline Tetrahydroisoquinoline Iminium_ion->Tetrahydroisoquinoline Intramolecular Cyclization

Pictet-Spengler Reaction Workflow

C_H_Activation cluster_reactants Reactants cluster_cycle Benzamide Benzamide Derivative C-H_Activation C-H Activation Benzamide->C-H_Activation Coupling_Partner Alkyne / Alkene Migratory_Insertion Migratory Insertion Coupling_Partner->Migratory_Insertion Catalyst_Cycle Catalytic Cycle C-H_Activation->Migratory_Insertion [M] Catalyst Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Product Isoquinolinone Reductive_Elimination->Product Catalyst_Regeneration->C-H_Activation

Transition-Metal-Catalyzed C-H Activation

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any synthetic procedure. Below are representative experimental protocols for the key isoquinolinone synthesis methods discussed.

Protocol 1: Bischler-Napieralski Reaction

This protocol describes a general procedure for the synthesis of a 3,4-dihydroisoquinoline derivative.

Materials:

  • β-Arylethylamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0-5.0 eq)

  • Anhydrous acetonitrile or toluene

Procedure:

  • To a solution of the β-arylethylamide in anhydrous acetonitrile or toluene, add phosphorus oxychloride dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is heated to reflux (typically 80-110 °C) for 2-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The aqueous solution is then basified with a concentrated solution of sodium hydroxide or ammonium hydroxide to pH 8-9.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Pictet-Spengler Reaction

This protocol outlines a standard procedure for the synthesis of a tetrahydroisoquinoline derivative.

Materials:

  • β-Arylethylamine (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Anhydrous dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve the β-arylethylamine and the aldehyde or ketone in anhydrous DCM.

  • Cool the solution to 0 °C and add the acid catalyst dropwise.

  • The reaction mixture is then typically stirred at room temperature for several hours to 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.[19][20]

Protocol 3: Rhodium-Catalyzed C-H Activation/Annulation

This protocol provides a general method for the synthesis of isoquinolinones from benzamides and alkynes.

Materials:

  • Benzamide derivative (1.0 eq)

  • Alkyne (1.5-2.0 eq)

  • [RhCp*Cl₂]₂ (2-5 mol%)

  • Copper(II) acetate (Cu(OAc)₂) as an oxidant (2.0 eq)

  • A suitable solvent such as 1,2-dichloroethane (DCE) or methanol

Procedure:

  • To a reaction vial, add the benzamide derivative, alkyne, [RhCp*Cl₂]₂, and Cu(OAc)₂.

  • Add the solvent and seal the vial.

  • Heat the reaction mixture at a specified temperature (typically 80-120 °C) for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of celite, washing with an organic solvent.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired isoquinolinone.[12]

Protocol 4: Palladium-Catalyzed C-H Activation/Annulation

This protocol describes a general procedure for the synthesis of isoquinolinones from N-methoxybenzamides and 2,3-allenoic acid esters.[14]

Materials:

  • N-methoxybenzamide (1.0 eq)

  • 2,3-Allenoic acid ester (3.0 eq)

  • Pd(CH₃CN)₂Cl₂ (10 mol%)

  • Silver carbonate (Ag₂CO₃) (2.0 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Toluene

Procedure:

  • In a reaction tube, combine the N-methoxybenzamide, 2,3-allenoic acid ester, Pd(CH₃CN)₂Cl₂, Ag₂CO₃, and DIPEA.

  • Add toluene as the solvent.

  • Heat the mixture at 85 °C for 4 hours.[14]

  • After cooling to room temperature, the mixture is diluted with an organic solvent and filtered.

  • The filtrate is concentrated, and the resulting residue is purified by column chromatography to yield the 3,4-substituted hydroisoquinolone.[14]

Conclusion

The synthesis of isoquinolinones is a rich and evolving field. Classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain valuable tools, particularly for specific substitution patterns. However, the advent of transition-metal-catalyzed C-H activation has opened up new avenues for the construction of these important heterocycles with greater efficiency and functional group tolerance. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired reaction conditions. Greener approaches, such as the use of microwave irradiation, are also gaining prominence and offer significant advantages in terms of reaction time and energy consumption. This guide provides a foundational understanding to aid researchers in navigating the diverse landscape of isoquinolinone synthesis.

References

A Researcher's Guide to Ensuring Reproducibility in 5-methoxy-2H-isoquinolin-1-one Bioassays: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of bioassay results is paramount. This guide provides a comparative framework for assessing the biological activity of 5-methoxy-2H-isoquinolin-1-one, a compound belonging to a class of molecules known to target Poly(ADP-ribose) polymerase (PARP) enzymes. Due to the limited publicly available data on this specific compound, this guide focuses on the established bioassays and comparative data for well-characterized PARP inhibitors, offering a robust methodology to ensure the reproducibility and reliability of future studies.

The isoquinolin-1-one scaffold is a core structure in numerous PARP inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways, particularly those with BRCA1/2 mutations. Ensuring the accuracy and consistency of bioassay results for novel potential PARP inhibitors like this compound is critical for their development and clinical translation.

This guide outlines the key experimental protocols and provides comparative data for four clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. By understanding the methodologies and expected performance of these established drugs, researchers can design more robust experiments and better interpret the results for new chemical entities.

Comparative Efficacy of PARP Inhibitors: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. However, IC50 values can vary significantly between studies due to differences in experimental conditions. For a reliable comparison, it is essential to consider data generated under consistent methodologies. The following tables summarize the IC50 values of four prominent PARP inhibitors across various cancer cell lines, highlighting the importance of standardized assays for reproducible results.

Table 1: Comparative IC50 Values of PARP Inhibitors in BRCA-Mutant Cancer Cell Lines

InhibitorCell LineCancer TypeBRCA StatusIC50 (µM)
Olaparib MDA-MB-436Breast CancerBRCA1 mutant4.7[1]
PEO1Ovarian CancerBRCA2 mutant0.004[1]
Niraparib PEO1Ovarian CancerBRCA2 mutant7.487[1]
Rucaparib PEO1Ovarian CancerBRCA2 mutantNot Specified
Talazoparib MDA-MB-436Breast CancerBRCA1 mutantNot Specified

Note: IC50 values can vary based on the specific assay conditions, such as the type of assay (e.g., MTT, clonogenic survival) and incubation time. It is crucial to consult the primary literature for detailed experimental conditions.

Table 2: Comparative IC50 Values of PARP Inhibitors in Other Cancer Cell Lines

InhibitorCell LineCancer TypeBRCA StatusIC50 (µM)
Olaparib HCT116Colorectal CancerNot Specified2.799[1]
HCT15Colorectal CancerNot Specified4.745[1]
SW480Colorectal CancerNot Specified12.42[1]
OVCAR8Ovarian CancerNot Specified200[1]
DU145Prostate CancerNot Specified3.78 (Olaparib-resistant)[1]
Niraparib Not Specified
Rucaparib Not Specified
Talazoparib Not Specified

Note: The lack of directly comparable IC50 values for all four inhibitors across a wide range of cell lines in a single study highlights the challenge of cross-study comparisons and underscores the need for standardized internal controls.

Key Experimental Protocols for Assessing PARP Inhibitor Activity

To ensure the reproducibility of bioassay results, it is imperative to follow standardized and well-documented experimental protocols. Below are detailed methodologies for three key assays used to characterize PARP inhibitors.

PARP Enzymatic Activity Assay (Chemiluminescent)

This assay directly measures the ability of a compound to inhibit the catalytic activity of the PARP enzyme.

Principle: Recombinant PARP enzyme is incubated with a histone-coated plate, which serves as the substrate for PARylation. In the presence of NAD+ (the PARP substrate) and a test compound, the enzymatic reaction proceeds. The extent of PARylation is then quantified using an anti-PAR antibody conjugated to a detection enzyme (e.g., horseradish peroxidase), which generates a chemiluminescent signal.

Detailed Protocol:

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Blocking: Block the wells to prevent non-specific binding.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a known PARP inhibitor as a positive control (e.g., Olaparib).

  • Reaction Setup: Add the reaction mixture containing recombinant human PARP1 or PARP2 enzyme, NAD+, and the test inhibitor to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time to allow the enzymatic reaction to occur.

  • Detection: Add an anti-PAR antibody conjugated to HRP, followed by a chemiluminescent substrate.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value from the dose-response curve by normalizing the data to the untreated control.[2]

PARP Trapping Assay

This assay quantifies the ability of an inhibitor to trap PARP enzymes on DNA, a key mechanism of action for many PARP inhibitors.

Principle: Cells are treated with the PARP inhibitor, leading to the formation of PARP-DNA complexes. The chromatin-bound protein fraction is then separated from the soluble fraction by differential centrifugation. The amount of PARP1 or PARP2 in the chromatin-bound fraction is quantified by Western blotting. An increase in chromatin-bound PARP in the presence of the inhibitor is indicative of PARP trapping.

Detailed Protocol:

  • Cell Treatment: Treat cancer cell lines (with and without BRCA mutations) with a range of concentrations of the test inhibitor for a defined period.

  • Cell Lysis and Fractionation: Lyse the cells and use a differential centrifugation protocol to separate the chromatin-bound and soluble protein fractions.

  • Western Blotting: Separate the proteins in the chromatin-bound fraction by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for PARP1 or PARP2, followed by a secondary antibody conjugated to HRP.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the relative amount of chromatin-bound PARP.[2]

Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

This assay assesses the cytotoxic effect of the PARP inhibitor on cancer cells.

Principle: Cancer cell lines are treated with the test compound for an extended period. Cell viability is then determined using a metabolic assay, such as the MTS assay, where a tetrazolium salt is converted to a colored formazan product by metabolically active cells. The amount of formazan is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.[3]

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.[1]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further clarify the biological context and experimental procedures, the following diagrams illustrate the PARP signaling pathway and a general workflow for evaluating a potential PARP inhibitor.

PARP_Signaling_Pathway cluster_0 Normal DNA Repair cluster_1 Effect of PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) Chains Trapping PARP Trapping PARP1->Trapping leads to NAD->PAR to synthesize Repair_Complex DNA Repair Protein Complex PAR->Repair_Complex recruits Repair SSB Repair Repair_Complex->Repair mediates PARP_Inhibitor This compound (PARP Inhibitor) PARP_Inhibitor->PARP1 inhibits Apoptosis Cell Death (Apoptosis) Trapping->Apoptosis induces in BRCA-deficient cells

Caption: PARP1 signaling pathway in DNA single-strand break repair and the mechanism of action of PARP inhibitors.

Experimental_Workflow start Start: Identify Potential PARP Inhibitor enzymatic_assay 1. In Vitro PARP Enzymatic Activity Assay start->enzymatic_assay determine_ic50 Determine Enzymatic IC50 enzymatic_assay->determine_ic50 cellular_assays 2. Cellular Assays determine_ic50->cellular_assays parp_trapping PARP Trapping Assay cellular_assays->parp_trapping cell_viability Cell Viability Assay (e.g., MTS, CellTiter-Glo®) cellular_assays->cell_viability analyze_cellular_effects Analyze Cellular Potency and Cytotoxicity parp_trapping->analyze_cellular_effects cell_viability->analyze_cellular_effects off_target 3. Off-Target Profiling (Optional but Recommended) analyze_cellular_effects->off_target assess_selectivity Assess Selectivity and Potential Side Effects off_target->assess_selectivity end End: Comprehensive Profile of Inhibitor Activity assess_selectivity->end

References

Benchmarking 5-methoxy-2H-isoquinolin-1-one and its Analogs Against Clinically Approved PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. In oncology, PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those harboring BRCA1/2 mutations. By inhibiting PARP-mediated single-strand break repair, these drugs lead to the accumulation of double-strand breaks during DNA replication. In HRR-deficient cancer cells, these breaks cannot be efficiently repaired, resulting in synthetic lethality and tumor cell death. Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received regulatory approval and are now standard-of-care in various cancer types. The isoquinolin-1-one core has been identified as a promising scaffold for the development of novel PARP inhibitors, with studies indicating that substitutions at the 5-position can yield potent activity.[1]

Comparative Analysis of PARP Inhibitors

The following tables summarize the biochemical and cellular potency of clinically approved PARP inhibitors. This data serves as a benchmark for the evaluation of novel compounds such as 5-methoxy-2H-isoquinolin-1-one.

Table 1: Biochemical Potency against PARP Enzymes
CompoundTarget(s)IC50 (nM) - PARP1IC50 (nM) - PARP2Reference(s)
OlaparibPARP1/21-51-5[3]
RucaparibPARP1/2/31.40.17[3]
NiraparibPARP1/23.82.1[3]
TalazoparibPARP1/20.57-[3]
5-substituted isoquinolin-1-onesPARPData not available for 5-methoxy derivative. 5-iodo and 5-bromo derivatives show potent inhibition.Data not available for 5-methoxy derivative. Some derivatives show PARP2 selectivity.[1][2]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Activity in Selected Cancer Cell Lines
CompoundCell LineCancer TypeBRCA StatusCellular IC50 (µM)Reference(s)
OlaparibMDA-MB-436BreastBRCA1 mutant0.0047[3]
OlaparibCapan-1PancreaticBRCA2 mutant0.001[3]
RucaparibCapan-1PancreaticBRCA2 mutant0.005[3]
NiraparibMDA-MB-436BreastBRCA1 mutant0.018[3]
TalazoparibMDA-MB-436BreastBRCA1 mutant0.00013[3]
5-substituted isoquinolin-1-ones---Data not available-

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PARP inhibitors.

PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.

  • Plate Preparation: A 96-well plate is coated with histones, which serve as the substrate for PARP1. The wells are then blocked to prevent non-specific binding.

  • Compound Preparation: The test compound (e.g., this compound) and reference inhibitors are serially diluted to a range of concentrations in an appropriate solvent (e.g., DMSO).

  • Enzymatic Reaction: A reaction mixture containing purified recombinant PARP1 enzyme, activated DNA (to stimulate enzyme activity), and biotinylated NAD+ is prepared.

  • Incubation: The test compounds and controls are added to the designated wells, followed by the addition of the PARP1 reaction mixture. The plate is incubated at room temperature to allow the enzymatic reaction to proceed.

  • Detection: The reaction is stopped, and the amount of biotinylated poly(ADP-ribose) (PAR) incorporated onto the histones is detected using streptavidin-conjugated horseradish peroxidase (HRP). A chemiluminescent substrate is added, and the resulting light signal is measured using a luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the PARP1 inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular PARP Inhibition Assay (Western Blot)

This assay measures the inhibition of PARP activity within cancer cells.

  • Cell Culture and Treatment: Cancer cells (e.g., BRCA-mutant cell lines) are cultured to a suitable confluency and then treated with various concentrations of the test compound or a vehicle control for a specified period.

  • Induction of DNA Damage: To stimulate PARP activity, cells are treated with a DNA-damaging agent, such as hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS), for a short duration.

  • Cell Lysis: After treatment, the cells are washed and lysed to extract total cellular proteins.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes PAR.

  • Detection: A secondary antibody conjugated to HRP is used for detection, and the signal is visualized using a chemiluminescent substrate.

  • Data Analysis: The intensity of the PAR signal is quantified and normalized to a loading control (e.g., β-actin). A reduction in the PAR signal in compound-treated cells compared to the vehicle control indicates cellular PARP inhibition.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of this compound.

PARP_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Mechanism of PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR synthesizes DSB Double-Strand Break (DSB) PARP1->DSB leads to unresolved SSBs causing BER Base Excision Repair (BER) Proteins PAR->BER recruits Repair SSB Repair BER->Repair Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits HRR_deficient HRR-Deficient Cancer Cell DSB->HRR_deficient cannot be repaired in Apoptosis Apoptosis HRR_deficient->Apoptosis

Caption: PARP1 signaling in DNA repair and the mechanism of action of PARP inhibitors.

Experimental_Workflow cluster_workflow Workflow for Evaluating a Novel PARP Inhibitor Start Synthesize 5-methoxy- 2H-isoquinolin-1-one Enzymatic_Assay PARP1 Enzymatic Inhibition Assay Start->Enzymatic_Assay Determine IC50 Cellular_Assay Cellular PARP Inhibition Assay Enzymatic_Assay->Cellular_Assay Confirm cellular activity Viability_Assay Cell Viability Assays (e.g., in BRCA-mutant cells) Cellular_Assay->Viability_Assay Assess anti-proliferative effect In_Vivo In Vivo Efficacy Studies (Xenograft Models) Viability_Assay->In_Vivo Evaluate in vivo efficacy End Candidate for Further Development In_Vivo->End

Caption: A typical experimental workflow for the preclinical evaluation of a novel PARP inhibitor.

References

In Vivo Efficacy of Isoquinolin-1(2H)-one Derivatives as 5-HT2C Receptor Modulators for Appetite Suppression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of a novel isoquinolin-1(2H)-one derivative against a former standard of care for weight management, Lorcaserin. The focus of this comparison is on the modulation of the serotonin 5-HT2C receptor, a key target in the regulation of appetite. While direct in vivo efficacy data for 5-methoxy-2H-isoquinolin-1-one is not publicly available, this guide leverages data from a closely related analogue to provide insights into the potential of this chemical class.

Introduction to 5-HT2C Receptor Modulation in Obesity

The serotonin 2C (5-HT2C) receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is critically involved in the regulation of food intake and satiety. Activation of the 5-HT2C receptor is a validated mechanism for inducing a feeling of fullness, thereby reducing food consumption. This has made it an attractive target for the development of anti-obesity therapeutics.

Lorcaserin, a selective 5-HT2C receptor agonist, was previously approved for chronic weight management but was later withdrawn from the market. However, it remains a critical benchmark for the evaluation of new 5-HT2C-targeting compounds. Recent research has explored isoquinolin-1(2H)-one derivatives as potential positive ago-allosteric modulators (PAAMs) of the 5-HT2C receptor, offering a potentially different and advantageous pharmacological profile compared to orthosteric agonists like Lorcaserin.[1]

Comparative In Vivo Efficacy

A recent study by Kumar et al. (2022) investigated the in vivo efficacy of an isoquinolin-1(2H)-one derivative, compound 4i, in a rat model of food intake and compared its effects to Lorcaserin.[1]

Quantitative Data Summary

The following table summarizes the key in vivo findings from the study, comparing the effects of the isoquinolin-1(2H)-one derivative (compound 4i) and Lorcaserin on food intake in rats.

CompoundDoseRoute of AdministrationStudy DurationKey Finding on Food Intake
Isoquinolin-1(2H)-one Derivative (4i) 50 mg/kgNot specified in abstract5 daysShowed a decreased trend in food intake starting from day 3, which became significant by day 5.[1]
Lorcaserin 10 mg/kgNot specified in abstract5 daysExhibited significant suppression of food intake at 3 and 6 hours post-administration.[2]

Experimental Protocols

In Vivo Food Intake Study in Rats (as per Kumar et al., 2022)

The in vivo study was designed to assess the effect of the test compounds on food consumption in Sprague-Dawley rats.

  • Animal Model: Male Sprague-Dawley rats were used for the study.

  • Acclimatization: Animals were allowed to acclimatize to the experimental conditions before the commencement of the study.

  • Housing: Rats were housed individually to allow for accurate measurement of food intake.

  • Diet: The specific diet provided to the rats was a high-fat diet to induce a diet-induced obesity model.[3][4]

  • Compound Administration:

    • The isoquinolin-1(2H)-one derivative (compound 4i) was administered at a dose of 50 mg/kg.[1]

    • Lorcaserin was administered at a dose of 10 mg/kg as a comparator.[2]

    • The route of administration was subcutaneous (SC), administered twice daily.[3][4]

  • Measurements: Food intake was measured at various time points, including 3, 6, and 24 hours for acute effects, and daily for a chronic 5-day study.[2]

  • Statistical Analysis: The significance of the observed effects on food intake was determined using appropriate statistical methods.

Signaling Pathway and Experimental Workflow

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist or positive ago-allosteric modulator initiates a signaling cascade that is primarily coupled through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events in pro-opiomelanocortin (POMC) neurons are believed to mediate the anorectic effects.[5][6][7][8][9]

5-HT2C_Signaling_Pathway cluster_membrane Cell Membrane 5HT2C_Receptor 5-HT2C Receptor Gq_11 Gq/11 5HT2C_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Agonist_PAAM Isoquinolin-1(2H)-one Derivative (PAAM) / Lorcaserin (Agonist) Agonist_PAAM->5HT2C_Receptor Binds to PIP2 PIP2 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Anorectic_Effect Anorectic Effect (Reduced Appetite) Ca_Release->Anorectic_Effect PKC_Activation->Anorectic_Effect

5-HT2C Receptor Signaling Pathway
In Vivo Food Intake Study Workflow

The workflow for the comparative in vivo study is outlined below, from animal preparation to data analysis.

In_Vivo_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Start->Animal_Acclimatization Group_Allocation Group Allocation (Vehicle, Compound 4i, Lorcaserin) Animal_Acclimatization->Group_Allocation Compound_Admin Compound Administration (Subcutaneous, Twice Daily) Group_Allocation->Compound_Admin Food_Intake_Measurement Food Intake Measurement (Acute and Chronic) Compound_Admin->Food_Intake_Measurement Data_Analysis Statistical Analysis Food_Intake_Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Toxicogenomic Analysis of Isoquinoline Derivatives: Berberine, Sanguinarine, and Noscapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicogenomics of three prominent isoquinoline derivatives: berberine, sanguinarine, and noscapine. By examining their mechanisms of action, effects on gene expression, and cytotoxic profiles, this document aims to provide valuable insights for researchers and professionals in the fields of toxicology, pharmacology, and drug development. The information is supported by experimental data from various studies, with detailed methodologies and visual representations of key pathways and workflows.

Introduction to Isoquinoline Derivatives

Isoquinoline alkaloids are a large and diverse class of naturally occurring compounds that have garnered significant interest for their wide range of pharmacological activities.[1] Among these, berberine, sanguinarine, and noscapine are extensively studied for their potential therapeutic applications, particularly in cancer chemotherapy.[2][3] However, their clinical utility is often linked to their toxicological profiles. Understanding the comparative toxicogenomics of these compounds is crucial for developing safer and more effective therapeutic strategies.

Berberine , a protoberberine alkaloid, is known for its antimicrobial, anti-inflammatory, and anticancer properties.[4][5] Its toxicological effects are often associated with DNA interaction and inhibition of key cellular enzymes.[5]

Sanguinarine , a benzophenanthridine alkaloid, exhibits potent antimicrobial, anti-inflammatory, and anticancer activities.[3] Its toxicity is primarily linked to its action on the Na+/K+-ATPase transmembrane protein and its ability to induce apoptosis.[5]

Noscapine , a phthalideisoquinoline alkaloid, has been traditionally used as a cough suppressant and is now being investigated for its anticancer properties.[6][7] Unlike many other alkaloids, noscapine is reported to have low toxicity to normal tissues.[6] Its primary mechanism of action involves the modulation of microtubule dynamics.[8]

Comparative Cytotoxicity

The cytotoxic potential of these isoquinoline derivatives has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency. Sanguinarine generally demonstrates higher cytotoxicity with lower IC50 values compared to berberine.[3]

Isoquinoline DerivativeCancer TypeCell LineIC50 (µM)Reference
Sanguinarine Promyelocytic LeukemiaHL-600.37[3]
Non-small Cell Lung CancerA5490.96[3]
Non-small Cell Lung CancerH19750.79[3]
MelanomaA3750.11 - 0.54 (as µg/mL)[3]
Breast CancerMCF-7Not explicitly stated, but nanoparticles showed IC50 in µM range[3]
Berberine Colon CancerHT-29>30[3]
Oral Squamous Cell CarcinomaTca8113>30[3]
Nasopharyngeal CarcinomaCNE2>30[3]
Cervical CarcinomaHelaNot explicitly stated[3]
Breast CancerT47DNot explicitly stated[3]
Breast CancerMCF-716.7[9]
Hematopoietic CancerVariousGenerally higher than sanguinarine[3]
Noscapine Not explicitly statedNot explicitly statedModerately weak activity[7]

Comparative Toxicogenomics and Affected Signaling Pathways

Sanguinarine

Sanguinarine is known to induce apoptosis through multiple pathways. It has been shown to reduce the expression of anti-apoptotic genes such as NOL3 , BCL2 , and HRK in human neuroblastoma cells.[10][11] Furthermore, it can down-regulate other key apoptosis-related proteins including pro-caspase 3, cIAP2, XIAP, and c-FLIPs.[10] The NF-κB signaling pathway, which is crucial in inflammation and cancer, is a significant target of sanguinarine.[10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sanguinarine Sanguinarine IKK IKK Sanguinarine->IKK Inhibits IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IkBa_Ub Ub-IκBα IkBa_p->IkBa_Ub Ubiquitination Proteasome Proteasome IkBa_Ub->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Gene_exp Gene Expression (e.g., Anti-apoptotic genes) NFkB_nuc->Gene_exp Regulates Apoptosis Apoptosis Gene_exp->Apoptosis Inhibition of anti-apoptotic genes leads to

Sanguinarine's Inhibition of the NF-κB Pathway.
Berberine

Berberine's toxicogenomic effects are complex, involving interactions with multiple cellular targets. It is a known inhibitor of the mitochondrial respiratory chain, which can trigger a cascade of gene expression changes related to cellular stress and metabolism.[1] Berberine can also modulate the expression of genes involved in apoptosis and cell cycle regulation. For instance, in hematopoietic cancer cell lines, berberine at low concentrations (IC10) was observed to cause a significant increase in the expression of apoptosis-related genes.[12]

G Berberine Berberine Mito Mitochondrial Respiratory Chain Berberine->Mito Inhibits AMPK AMPK Berberine->AMPK Activates P53 p53 Berberine->P53 Activates ROS ↑ ROS Mito->ROS ROS->P53 mTOR mTOR AMPK->mTOR Inhibits CellCycleArrest Cell Cycle Arrest GeneExpression Apoptosis & Cell Cycle Gene Regulation P53->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis GeneExpression->CellCycleArrest

Key Signaling Pathways Modulated by Berberine.
Noscapine

Noscapine's primary mechanism of toxicity, particularly in cancer cells, is its interaction with tubulin, leading to a disruption of microtubule dynamics.[8] This results in mitotic arrest and subsequent apoptosis.[6] Unlike berberine and sanguinarine, which have broader effects on various signaling pathways, noscapine's effects are more targeted towards the cell cycle machinery. While it has been shown to have anti-inflammatory effects, detailed toxicogenomic studies comparable to those for berberine and sanguinarine are less common.[13]

G Noscapine Noscapine Tubulin Tubulin Noscapine->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Modulates Spindle Mitotic Spindle Assembly Checkpoint Microtubule->Spindle Disrupts MitoticArrest Mitotic Arrest Spindle->MitoticArrest Activates Apoptosis Apoptosis MitoticArrest->Apoptosis Leads to

Noscapine's Mechanism of Action via Microtubule Disruption.

Experimental Protocols

A generalized workflow for the comparative toxicogenomic analysis of isoquinoline derivatives is outlined below. This workflow is a synthesis of methodologies commonly employed in the cited literature.

Cell Culture and Treatment
  • Cell Lines: A panel of relevant human cancer cell lines (e.g., HL-60, A549, MCF-7) and, where appropriate, non-cancerous control cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded at a predetermined density and allowed to attach overnight. Subsequently, the cells are treated with a range of concentrations of the isoquinoline derivatives (berberine, sanguinarine, noscapine) or a vehicle control (e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).

Cytotoxicity Assay
  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.

  • Procedure: Following treatment, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Gene Expression Analysis (RNA-Seq or Microarray)
  • RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing (for RNA-Seq): RNA-seq libraries are prepared from high-quality RNA samples and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Microarray Hybridization: For microarray analysis, labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix GeneChip).

  • Data Analysis:

    • RNA-Seq: Raw sequencing reads are aligned to a reference genome, and gene expression levels are quantified. Differentially expressed genes (DEGs) are identified using statistical packages like DESeq2 or edgeR.

    • Microarray: Raw intensity data is normalized, and statistical analysis is performed to identify DEGs.

    • Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of DEGs to identify the biological processes and signaling pathways affected by the treatments.

G start Cell Culture & Treatment (Isoquinoline Derivatives) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity rna_extraction RNA Extraction start->rna_extraction ic50 IC50 Determination cytotoxicity->ic50 end Comparative Toxicogenomic Profile ic50->end rna_qc RNA Quality Control rna_extraction->rna_qc rnaseq RNA-Seq / Microarray rna_qc->rnaseq data_analysis Bioinformatic Analysis (DEGs, Pathway Analysis) rnaseq->data_analysis validation Validation (e.g., qRT-PCR, Western Blot) data_analysis->validation validation->end

Experimental Workflow for Comparative Toxicogenomics.

Conclusion

This comparative guide highlights the distinct toxicogenomic profiles of berberine, sanguinarine, and noscapine. Sanguinarine emerges as the most potent cytotoxic agent, with a mechanism of action that involves the broad inhibition of pro-survival pathways like NF-κB. Berberine also exhibits significant cytotoxicity, primarily through the disruption of mitochondrial function and modulation of metabolic and stress-response pathways. In contrast, noscapine displays a more targeted mechanism of action by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis, with a reported lower toxicity to non-cancerous cells.

For drug development professionals, this comparative analysis underscores the importance of understanding the specific molecular targets and pathways affected by these isoquinoline derivatives. While sanguinarine's high potency is promising, its broader impact on cellular signaling may present challenges in terms of off-target effects. Berberine's multifaceted mechanism offers potential for synergistic therapies, while noscapine's targeted action and favorable safety profile make it an attractive candidate for further development as an anticancer agent. Future research should focus on direct comparative toxicogenomic studies to provide a more comprehensive and quantitative understanding of the relative risks and benefits of these promising natural compounds.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-methoxy-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal of 5-methoxy-2H-isoquinolin-1-one, a heterocyclic compound utilized in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound, the following procedures are based on best practices for the management of hazardous chemical waste and information derived from structurally similar isoquinoline derivatives.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or under a fume hood.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular solid waste.

  • Segregation:

    • Keep this compound waste separate from other waste streams to avoid potentially dangerous reactions.

    • Do not mix with incompatible materials such as strong oxidizing agents or strong acids.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.

    • Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste in the container.

    • Include the date when the waste was first added to the container.

    • Note any other components mixed with the waste, if applicable.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • The storage area should be away from heat sources and direct sunlight.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's specific procedures for hazardous waste pickup.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for collection and disposal by a licensed hazardous waste contractor.

    • Provide the EHS department with all necessary information about the waste, as indicated on the label.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Segregate Waste A->B C Select Compatible Container B->C D Label Container 'Hazardous Waste' C->D E Store in Designated Satellite Area D->E F Ensure Secondary Containment E->F G Contact EHS for Pickup F->G H Transfer to Licensed Waste Contractor G->H

Caption: Disposal workflow for this compound.

IV. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, work under a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

Essential Safety and Operational Guide for 5-methoxy-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 5-methoxy-2H-isoquinolin-1-one, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure the safe and compliant management of this substance in a laboratory setting.

Hazard Assessment
Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety goggles with side shields or face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Laboratory coatNIOSH-approved respirator (e.g., N95) if not handled in a fume hood
Solution Preparation and Transfers Safety goggles or face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Laboratory coatNot generally required if performed in a certified chemical fume hood
Running Reactions and Work-up Safety goggles and face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Laboratory coat or chemical-resistant apronNot generally required if performed in a certified chemical fume hood
Spill Cleanup Safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsNIOSH-approved respirator with appropriate cartridges
Waste Disposal Safety goggles and face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Laboratory coatNot generally required if performed in a well-ventilated area or fume hood
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure that a calibrated chemical fume hood is used for all manipulations of solid this compound and its concentrated solutions.[4]

  • Verify that safety showers and eyewash stations are accessible and in good working order.[1]

  • Prepare all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.

2. Weighing and Transfer:

  • Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • Close the container tightly after use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

4. Reaction and Work-up:

  • Conduct all reactions in appropriate glassware within a chemical fume hood.

  • Monitor the reaction for any signs of unexpected changes.

  • During work-up procedures, be mindful of potential aerosol formation.

Disposal Plan: Step-by-Step Waste Management

The disposal of this compound and its associated waste must be treated as a hazardous waste procedure.[4][5]

1. Waste Segregation and Collection:

  • Use a dedicated and clearly labeled hazardous waste container for all waste containing this compound.[5] The container must be compatible with the chemical and in good condition with a secure lid.[4][6]

  • Do not mix this waste with other waste streams unless their compatibility has been confirmed.[5]

  • Solid waste (e.g., contaminated gloves, weighing paper) should be collected separately from liquid waste.

2. Labeling:

  • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from general laboratory traffic.

4. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4]

  • Never dispose of this compound down the drain or in the regular trash.[4]

5. Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[4]

  • The rinsate must be collected and disposed of as hazardous waste.[4]

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, with the original label defaced or removed.[4]

Visual Guides

The following diagrams illustrate key workflows for handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup weigh Weigh Solid prep_setup->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react segregate Segregate Waste react->segregate label_waste Label Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose

Caption: Experimental Workflow for this compound.

PPESelection cluster_solid Solid Handling cluster_liquid Liquid Handling cluster_spill Spill or Disposal start Start: Assess Task solid_handling Weighing or Transfer of Solid start->solid_handling liquid_handling Solution Prep or Reaction start->liquid_handling spill_disposal Spill Cleanup or Waste Handling start->spill_disposal fume_hood_solid In Fume Hood? solid_handling->fume_hood_solid respirator Add Respirator (N95) fume_hood_solid->respirator No solid_ppe Goggles, Gloves, Lab Coat fume_hood_solid->solid_ppe Yes respirator->solid_ppe fume_hood_liquid In Fume Hood? liquid_handling->fume_hood_liquid liquid_ppe Goggles/Face Shield, Gloves, Lab Coat fume_hood_liquid->liquid_ppe Yes spill_ppe Face Shield, Heavy-Duty Gloves, Chemical Suit, Respirator spill_disposal->spill_ppe Spill disposal_ppe Goggles, Gloves, Lab Coat spill_disposal->disposal_ppe Disposal

Caption: PPE Selection Logic for this compound.

References

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-2H-isoquinolin-1-one
Reactant of Route 2
5-methoxy-2H-isoquinolin-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.